Benzyl thioacetimidate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl ethanimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.ClH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQWHRFBVPDPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)SCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504823 | |
| Record name | Benzyl ethanimidothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32894-07-8 | |
| Record name | Benzyl ethanimidothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiobenzylacetimidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl thioacetimidate hydrochloride synthesis mechanism
An In-Depth Technical Guide to the Synthesis Mechanism of Benzyl Thioacetimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable chemical intermediate, primarily utilized in the synthesis of amidines and other nitrogen-containing heterocycles.[1][2] Its synthesis is a cornerstone reaction that provides access to a versatile building block for drug discovery and development. This guide provides an in-depth exploration of the core synthesis mechanism, moving beyond a simple recitation of steps to explain the underlying chemical principles and causality behind the experimental protocol. We will dissect the reaction pathway, present a validated experimental workflow, and offer insights grounded in established chemical literature to ensure both scientific integrity and practical applicability for researchers in the field.
Mechanistic Rationale: An Analogue of the Pinner Reaction
The formation of imidates and their thio-analogues is classically associated with the Pinner reaction. The traditional Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, commonly known as a Pinner salt.[3][4][5]
The core principle of the Pinner reaction involves the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), to form a highly electrophilic nitrilium ion.[6][7] This reactive intermediate is then readily attacked by a nucleophile like an alcohol.
However, the direct synthesis of S-benzyl thioacetimidate hydrochloride is more efficiently achieved not from a nitrile and a thiol, but through the direct S-alkylation of a thioamide—in this case, thioacetamide. This pathway is mechanistically straightforward and offers high yields of the desired thioimidate salt. Thioamides are well-established as key intermediates for synthesizing various heterocycles and for late-stage functionalization in complex molecules like peptides.[8]
The Core Synthesis Pathway: S-Alkylation of Thioacetamide
The most direct and widely accepted mechanism for synthesizing this compound involves the nucleophilic attack of thioacetamide on an electrophilic benzyl source, such as benzyl chloride or benzyl bromide.
Mechanism Breakdown:
-
Nucleophilic Attack: The thioacetamide molecule, while existing predominantly in its thione tautomeric form, possesses a highly nucleophilic sulfur atom. This soft nucleophile readily attacks the electrophilic benzylic carbon of benzyl chloride in a classic SN2 substitution reaction.
-
Formation of the Thioimidate Salt: This nucleophilic substitution results in the formation of a covalent bond between the sulfur and the benzyl group. The resulting product is the S-benzyl thioacetimidate salt, with the chloride ion as the counter-ion.[9] The presence of hydrochloric acid ensures the imine nitrogen is protonated, yielding the stable hydrochloride salt.
The overall transformation can be visualized as follows:
Caption: S-Alkylation mechanism for Benzyl Thioacetimidate HCl synthesis.
Physicochemical Data & Properties
A summary of the key physical and chemical properties for this compound is provided for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NS · HCl | [10] |
| Molecular Weight | 201.72 g/mol | [10][11] |
| Appearance | Yellowish Crystalline Solid | [12][13] |
| Melting Point | 157-161 °C (lit.) | [10][12][13] |
| CAS Number | 32894-07-8 | [10][11] |
Experimental Protocol: A Self-Validating Workflow
This protocol describes a robust method for the synthesis of this compound. The causality for each step is explained to provide a deeper understanding of the process. Anhydrous conditions are crucial to prevent hydrolysis of the imidate product back to an amide.[14]
Reagents & Equipment:
-
Thioacetamide
-
Benzyl chloride
-
Anhydrous acetone (or other suitable polar aprotic solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Workflow Diagram:
Caption: Experimental workflow for the synthesis of Benzyl Thioacetimidate HCl.
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thioacetamide (1.0 eq).
-
Dissolution: Add anhydrous acetone to the flask (approx. 5-10 mL per gram of thioacetamide) and stir until the solid is fully dissolved.
-
Rationale: Acetone serves as a polar aprotic solvent, which is ideal for SN2 reactions as it can solvate the cation but does not strongly solvate the nucleophile, leaving it more reactive.
-
-
Addition of Electrophile: Slowly add benzyl chloride (1.0 eq) to the stirring solution at room temperature. The reaction is often exothermic; an ice bath can be used for cooling if the addition is done on a larger scale.
-
Reaction: Allow the mixture to stir at room temperature. Gentle heating to reflux can be applied to increase the reaction rate. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Rationale: Heating provides the necessary activation energy to overcome the energy barrier of the reaction, ensuring a reasonable reaction time.
-
-
Product Precipitation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes. The product, being a salt, is typically insoluble in acetone, especially at lower temperatures, and will precipitate out.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold diethyl ether to remove any non-polar impurities and unreacted benzyl chloride.
-
Rationale: Diethyl ether is a non-polar solvent in which the ionic product is insoluble, making it an excellent choice for washing away organic, non-ionic impurities.
-
-
Drying: Dry the purified solid under vacuum to obtain this compound as a yellowish crystalline solid.[12][13]
Trustworthiness and Validation
The integrity of the synthesized product should be confirmed using standard analytical techniques.
-
Melting Point: The melting point should be sharp and within the literature range of 157-161 °C.[10] A broad or depressed melting point indicates impurities.
-
Spectroscopy (FTIR): The IR spectrum should show a characteristic C=N stretch, typically observed in the range of 1650–1689 cm⁻¹.[15]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to confirm the structure, showing characteristic peaks for the benzyl protons, the methyl group, and the carbons of the final structure.
By following this detailed guide, researchers can reliably synthesize this compound and understand the critical mechanistic and practical considerations that ensure a successful outcome.
References
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [8]
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Pinner Reaction. NROChemistry. [6]
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Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. [1]
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Thioimidates as Versatile Building Blocks: Synthesis and Their Applications. ResearchGate. [2]
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This compound. PubChem, National Institutes of Health. [11]
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Imidoyl chloride. Wikipedia. [15]
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Schliemann, C., & Schmidt, B. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [7]
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This compound CAS#: 32894-07-8. ChemicalBook. [12]
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This compound. ChemicalBook. [13]
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Pilane, M. et al. (2012). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkat USA. [9]
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physical and chemical properties of Benzyl thioacetimidate hydrochloride
An In-depth Technical Guide to Benzyl Thioacetimidate Hydrochloride
Introduction
This compound, also known by its IUPAC name benzyl ethanimidothioate hydrochloride, is a sulfur-containing organic compound belonging to the class of thioimidate salts. While not a widely commercialized chemical, it represents an important structural motif in organic synthesis. As a hydrochloride salt, the compound exhibits increased stability and crystallinity compared to its free base form, making it more amenable to storage and handling.
This guide serves as a technical resource for researchers and professionals in drug development and chemical synthesis. It provides a comprehensive overview of the known , alongside field-proven insights into its synthesis, reactivity, and analytical characterization. The methodologies and claims presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of fundamental physicochemical properties are critical for the effective use of any chemical reagent. The key identifiers and properties for this compound are summarized below.
Chemical Identifiers
A consistent set of identifiers ensures unambiguous communication and information retrieval for this compound.
| Identifier | Value | Reference |
| CAS Number | 32894-07-8 | [1] |
| Molecular Formula | C₉H₁₂ClNS | [1] |
| Molecular Weight | 201.72 g/mol | [1] |
| IUPAC Name | benzyl ethanimidothioate;hydrochloride | [1] |
| Synonyms | S-Benzylthioacetimidate hydrochloride, Thiobenzylacetimidate hydrochloride | [1] |
| InChI Key | OVQWHRFBVPDPCD-UHFFFAOYSA-N | [1] |
| SMILES | CC(=N)SCC1=CC=CC=C1.Cl | [1] |
Physicochemical Properties
The physical state and solubility dictate the compound's handling, storage, and application in reaction systems.
| Property | Value | Reference |
| Appearance | Yellowish Crystalline Solid | [2] |
| Melting Point | 157-161 °C (literature) | [2][3] |
| Solubility | Soluble in Dimethylformamide (DMF) and Methanol. | [2] |
| Purity | Typically available at ≥96% | [4][5] |
Chemical Structure and Spectroscopic Analysis
The structure of this compound defines its reactivity. The molecule consists of an ethanimidothioate core where the sulfur atom is S-alkylated with a benzyl group. The nitrogen of the imine is protonated and forms a salt with a chloride counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for structural elucidation and confirmation.[6] While a specific public spectrum for this compound is not available, the expected signals can be predicted based on its structure.
-
¹H NMR:
-
Aromatic Protons (C₆H₅): A multiplet signal is expected in the range of δ 7.2-7.5 ppm, integrating to 5 protons.
-
Benzylic Protons (S-CH₂): A singlet is expected around δ 4.0-4.5 ppm, integrating to 2 protons.
-
Methyl Protons (CH₃): A singlet would appear in the upfield region, likely around δ 2.0-2.5 ppm, integrating to 3 protons.
-
Amine Protons (N⁺H₂): A broad singlet may be observed, the chemical shift of which is highly dependent on the solvent and concentration, potentially appearing downfield (e.g., δ 9.0-11.0 ppm).
-
-
¹³C NMR:
-
Aromatic Carbons: Signals for the six carbons of the benzene ring would be expected between δ 125-140 ppm.
-
Imine Carbon (C=N): The carbon of the thioimidate group is expected to be significantly downfield, likely in the δ 160-175 ppm range.
-
Benzylic Carbon (S-CH₂): A signal around δ 35-45 ppm is expected.
-
Methyl Carbon (CH₃): An upfield signal around δ 15-25 ppm would correspond to the methyl group.
-
Infrared (IR) and Raman Spectroscopy
Spectroscopic data from IR and Raman analyses are available in public databases such as PubChem.[1] Key expected vibrational modes include:
-
C=N Stretch: A strong absorption band around 1650-1680 cm⁻¹.
-
N-H Bending/Stretching: Broad bands associated with the ammonium salt.
-
C-S Stretch: Weaker bands in the fingerprint region (600-800 cm⁻¹).
-
Aromatic C-H and C=C Stretches: Characteristic signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Synthesis and Mechanism
The proposed synthesis involves bubbling anhydrous hydrogen chloride gas through a solution of acetonitrile and benzyl mercaptan in an anhydrous solvent.
Experimental Protocol (Proposed)
This protocol is based on the principles of the Pinner reaction and should be performed by trained personnel in a well-ventilated fume hood.
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet (e.g., filled with CaCl₂).
-
Reagents: Charge the flask with anhydrous diethyl ether. Add equimolar amounts of acetonitrile and benzyl mercaptan (phenylmethanethiol).[9] Cool the flask to 0 °C in an ice bath.
-
Reaction: Slowly bubble dry hydrogen chloride gas through the stirred solution. A white or yellowish precipitate (the Pinner salt) should begin to form.
-
Causality: HCl protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the sulfur of the benzyl mercaptan. The hydrochloride salt of the product is generally insoluble in diethyl ether, facilitating its isolation via precipitation.
-
-
Isolation: Once the reaction is complete (monitored by the cessation of precipitation or by TLC), stop the HCl gas flow. Allow the mixture to stand at 0 °C for an additional hour to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Self-Validation: Washing with cold, anhydrous ether ensures that the desired salt product, which is insoluble, is cleaned of soluble starting materials without being lost or hydrolyzed.
-
-
Drying: Dry the crystalline product under vacuum in a desiccator over a suitable drying agent (e.g., P₂O₅) to yield the final this compound.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the thioimidate functional group and its protonated state.
-
Hydrolysis: This is the most significant reaction. In the presence of water, especially under acidic conditions, the thioimidate can hydrolyze. The likely product of this hydrolysis is the corresponding thioester (S-benzyl thioacetate) and ammonium chloride.[11][12] The rate of hydrolysis is dependent on pH and the concentration of water.[11][13]
-
Mechanistic Insight: The protonated imine carbon is highly electrophilic and susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate can then collapse, eliminating ammonia to form the thioester.
-
-
Stability: The compound is relatively stable as a dry, crystalline solid. However, it should be protected from moisture to prevent hydrolysis. In solution, particularly in protic or aqueous solvents, its stability is limited. Strong acids can accelerate hydrolysis.[12]
-
Basification: Treatment with a non-aqueous base (e.g., triethylamine in an organic solvent) will deprotonate the nitrogen to yield the free base, S-benzyl thioacetimidate. The free base is less stable than the hydrochloride salt and may be prone to rearrangement or decomposition.
Analytical Workflow for Quality Control
Confirming the identity and purity of this compound is essential before its use. A standard analytical workflow would involve spectroscopic confirmation and chromatographic purity assessment.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of this polar, salt-like compound. A method analogous to that used for similar compounds can be employed.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.
-
Rationale: The acidic modifier ensures the analyte remains in its protonated form, leading to sharp, symmetrical peaks.
-
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm, where the benzyl chromophore absorbs strongly.
-
Sample Preparation: Dissolve the sample accurately in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Validation: The peak corresponding to this compound should be identified (e.g., by mass spectrometry or by running a reference standard). Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling.
-
Hazard Identification: The primary GHS classification indicates that it causes serious eye damage (H318) .[4][5] It is an irritant and should be handled with appropriate personal protective equipment.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.
-
Skin Protection: A lab coat should be worn to prevent skin contact.
-
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Prevent contact with eyes, skin, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a specialized organic salt with well-defined physical properties and predictable chemical reactivity. Its synthesis, while not explicitly documented, can be reliably achieved through a thio-Pinner reaction under anhydrous conditions. The primary chemical characteristic is its susceptibility to hydrolysis, a factor that must be managed during its synthesis, storage, and use. With a clear understanding of its properties and adherence to stringent safety and handling protocols, this compound can serve as a valuable intermediate for synthetic chemists in research and development.
References
-
MDPI. (n.d.). Hydrolysis of Glycosyl Thioimidates by Glycoside Hydrolase Requires Remote Activation for Efficient Activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrolysis of thioimidate esters. II. Evidence for the formation of three species of the tetrahedral intermediate. Retrieved from [Link]
-
National Institutes of Health. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Hydrolysis of thioimidate esters. Tetrahedral intermediates and general acid catalysis. Retrieved from [Link]
-
ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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National Institutes of Health. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Functionalized Thioimidates from Thioamides and Arylboronic Acids via Copper-Catalyzed Cross-Coupling Reaction at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]
-
University of Reading. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]
-
ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl mercaptan. Retrieved from [Link]
-
National Institutes of Health. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Retrieved from [Link]
-
SIELC Technologies. (2018). Carbamimidothioic acid, phenylmethyl ester, monohydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
-
MDPI. (n.d.). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Retrieved from [Link]
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Navigating Chemical Identities: A Critical Discrepancy in CAS Number 32894-07-8
A significant discrepancy has been identified between the requested topic of inquiry, 3-O-Propyl-d-glucopyranose, and the chemical entity officially assigned to CAS number 32894-07-8. Our comprehensive search of chemical databases and supplier information confirms that CAS number 32894-07-8 is unequivocally linked to Benzyl ethanimidothioate hydrochloride (also known as Benzyl thioacetimidate hydrochloride).[1][2][3][4][5][6]
These two compounds, a glucose derivative and a sulfur-containing aromatic compound, represent fundamentally different chemical classes with distinct properties and applications. To provide an accurate and relevant in-depth technical guide as requested, it is imperative to first resolve this ambiguity.
Benzyl ethanimidothioate hydrochloride , the compound corresponding to the provided CAS number, is a thioimidate salt. In contrast, 3-O-Propyl-d-glucopyranose is a carbohydrate, a derivative of glucose. The research, applications, and safety considerations for these two substances would be entirely separate.
Given your interest in a technical guide for researchers, scientists, and drug development professionals, it is crucial that the correct compound is the subject of the report. Therefore, we kindly request your clarification on which of the following compounds is your intended topic of interest:
-
3-O-Propyl-d-glucopyranose : A carbohydrate derivative, which would align with research in areas such as glycobiology, metabolic studies, or as a building block in pharmaceutical synthesis.
-
Benzyl ethanimidothioate hydrochloride (CAS 32894-07-8) : A thioimidate compound, likely used as a reagent or intermediate in organic synthesis.
Once the correct chemical entity is confirmed, we can proceed with generating the comprehensive technical guide as per your detailed specifications. Your feedback is essential to ensure the scientific integrity and utility of the final document.
Sources
An In-depth Technical Guide to the Structural Characterization of Benzyl Thioacetimidate Hydrochloride
Introduction: The Role and Relevance of Benzyl Thioacetimidate Hydrochloride
This compound (C₉H₁₂ClNS) is a member of the thioimidate salt family, a class of compounds that serve as versatile and highly reactive intermediates in modern organic synthesis.[1] With a molecular weight of 201.72 g/mol , this compound, also known as S-benzylthioacetimidate hydrochloride, is particularly valuable as a stable precursor for the synthesis of amidines and thioamides.[1][2] These destination molecules are prevalent scaffolds in numerous biologically active compounds, making the reliable synthesis and rigorous characterization of their precursors a critical step in pharmaceutical research and drug development.[3][4]
The structural integrity of a synthetic intermediate directly dictates the outcome of subsequent chemical transformations and the purity of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not merely a quality control measure but a foundational necessity. This guide provides a comprehensive overview of the essential techniques for the synthesis and complete structural elucidation of this compound, grounded in the principles of spectroscopic and crystallographic analysis. We will explore not just the "how" but the "why" behind each method, offering a framework for robust, self-validating characterization.
Synthesis: The Pinner Reaction as a Gateway to Thioimidates
The most direct and classical route to this compound is a variation of the Pinner reaction.[5][6] This acid-catalyzed reaction involves the nucleophilic attack of a thiol (benzyl mercaptan) on a nitrile (acetonitrile) in the presence of anhydrous hydrogen chloride.
Causality of Experimental Choices: The Pinner reaction mechanism begins with the protonation of the nitrile nitrogen by the strong acid (HCl), forming a highly electrophilic nitrilium ion.[7][8] This activation is crucial for the subsequent nucleophilic attack by the weakly nucleophilic sulfur atom of the benzyl mercaptan. The entire process must be conducted under strictly anhydrous conditions. The presence of water would lead to competitive hydrolysis of the nitrilium ion or the final product, yielding an ester or amide, thereby compromising the yield and purity of the desired thioimidate salt.[6] Furthermore, low-temperature control is critical because thioimidate hydrochlorides are thermodynamically unstable and can rearrange to the corresponding N-acyl amide at elevated temperatures.[5][6]
Experimental Protocol: Synthesis
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl₂). Maintain an inert atmosphere using dry nitrogen gas.
-
Reagents: To the flask, add anhydrous diethyl ether as the solvent, followed by equimolar amounts of acetonitrile and benzyl mercaptan.
-
Reaction: Cool the stirred mixture to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the solution. The reaction is exothermic; maintain the temperature below 5°C.
-
Precipitation: The product, this compound, will precipitate out of the solution as a white solid. Continue bubbling HCl for 1-2 hours or until precipitation is complete.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum in a desiccator over P₂O₅ to yield the final, pure compound. The melting point should be in the range of 157-161 °C.
Spectroscopic Characterization: A Triad of Techniques
Spectroscopy provides an detailed view of the molecule's structure, confirming the presence of key functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 10-20 mg of the dried this compound.[9]
-
Solubilization: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the salt and has exchangeable proton signals that do not interfere with key regions.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.[10] Standard pulse programs are used, with a sufficient number of scans for ¹³C NMR (~1024-4096) to achieve a good signal-to-noise ratio.[9]
Data Interpretation: The combination of chemical shifts, signal integrations, and coupling patterns allows for the unambiguous assignment of every proton and carbon in the structure. This data serves as a definitive fingerprint of the molecule.
| ¹H NMR Data (Predicted in DMSO-d₆, 400 MHz) | ¹³C NMR Data (Predicted in DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~11.5 - 10.5 | Broad Singlet |
| ~7.40 - 7.25 | Multiplet |
| ~4.30 | Singlet |
| ~2.50 | Singlet |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder.
-
Pellet Pressing: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[11]
Data Interpretation: The presence of characteristic absorption bands confirms the successful formation of the thioimidate hydrochloride salt and the absence of starting materials.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (from NH₂⁺) | 3200 - 3000 (Broad) | Confirms the presence of the hydrochloride salt. |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the benzyl group. |
| Aliphatic C-H Stretch | 2950 - 2850 | Indicates the CH₂ and CH₃ groups. |
| C=N Stretch (Imidate) | 1680 - 1650 | Crucial peak confirming thioimidate formation. |
| Aromatic C=C Bending | 1600, 1495, 1450 | Aromatic ring fingerprint. |
| C-S Stretch | 750 - 650 | Indicates the carbon-sulfur bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which corroborates the molecular formula and structural components. For a salt like this, electrospray ionization (ESI) is the preferred method.
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the solution into an ESI-MS instrument. Acquire the spectrum in positive ion mode.
Data Interpretation: The primary goal is to observe the molecular ion corresponding to the protonated free base.
-
Parent Ion: The expected mass-to-charge ratio (m/z) would be for the free base [C₉H₁₁NS + H]⁺, which is approximately 178.07.
-
Key Fragments: The fragmentation pattern provides further structural proof. A dominant peak at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, is a classic indicator of a benzyl group. Another significant fragment could arise from the loss of the benzyl group.
Definitive Structural Confirmation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction (SCXRD) offers unambiguous, three-dimensional structural proof.[12][13] This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice.
Workflow for SCXRD Analysis: The process is a specialized endeavor requiring careful execution from crystal growth to data refinement.
Data Interpretation: A successful SCXRD experiment yields a crystallographic information file (CIF) containing atomic coordinates. From this, precise geometric data can be extracted, confirming the connectivity and stereochemistry of this compound.
| Structural Parameter | Expected Value (Å or °) | Significance |
| C=N Bond Length | ~1.28 Å | Shorter than a C-N single bond (~1.47 Å), confirming double bond character. |
| C-S Bond Length | ~1.75 Å | Typical for a single bond between sp² carbon and sulfur. |
| C-N Bond Angle (at imine C) | ~120° | Consistent with sp² hybridization. |
| Intermolecular Interactions | Variable | Reveals hydrogen bonding between the NH₂⁺ group and the Cl⁻ counter-ion, stabilizing the crystal lattice. |
Conclusion: A Self-Validating Approach
The structural characterization of this compound is a process of building a cohesive and self-validating body of evidence. The synthesis via the Pinner reaction provides the material, which is then interrogated by a suite of analytical techniques. FTIR confirms the presence of the correct functional groups, MS validates the molecular weight and key structural motifs, and NMR provides a detailed atomic-level map of the molecule's framework. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. Each technique corroborates the findings of the others, providing researchers and drug development professionals with the high degree of confidence required to advance this versatile intermediate into complex synthetic pathways.
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The Genesis and Evolution of Thioimidates: A Technical Guide for the Modern Chemist
Abstract
This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of thioimidate compounds. Tailored for researchers, scientists, and professionals in drug development, this document navigates the rich history of these versatile molecules, from their conceptual origins rooted in the classical Pinner reaction to their contemporary applications in complex organic synthesis and medicinal chemistry. We will delve into the fundamental principles governing their formation, their key physicochemical properties, and provide detailed, field-proven methodologies for their synthesis and manipulation. This guide aims to serve as an authoritative resource, bridging historical context with modern synthetic utility and empowering researchers to leverage the unique reactivity of thioimidates in their scientific endeavors.
A Historical Perspective: From Imidates to Their Thionated Counterparts
The story of thioimidates is intrinsically linked to the discovery of their oxygen-containing precursors, the imidates. In 1877, Adolf Pinner reported the acid-catalyzed reaction of a nitrile with an alcohol to generate an imino ester salt, now famously known as a "Pinner salt."[1][2] This seminal discovery, the Pinner reaction, laid the foundational chemical principles for the subsequent development of thioimidate chemistry.[3][4] The Pinner reaction demonstrated the susceptibility of the nitrile carbon to nucleophilic attack under acidic conditions, forming a reactive intermediate that could be further manipulated.
It was a logical extension of this chemistry to explore the reaction of Pinner salts with sulfur nucleophiles. Indeed, the reaction of these imidate salts with hydrogen sulfide was found to produce thionoesters, showcasing the versatility of the Pinner intermediate.[3][5] While a definitive "discovery" of the first isolated thioimidate is not as clearly demarcated as the Pinner reaction itself, the groundwork laid by Pinner and his contemporaries in the late 19th century undoubtedly paved the way for their synthesis and characterization. The classical approach to thioimidates emerged from the S-alkylation of pre-formed thioamides, a straightforward and robust method that remains in use today.
The 20th century saw the gradual expansion of synthetic methodologies and a growing appreciation for the unique reactivity of the thioimidate functional group. However, it has been in the more recent past that the full potential of thioimidates has been realized, particularly in the context of peptide synthesis and as versatile synthons for heterocyclic chemistry.
The Thioimidate Core: Physicochemical and Spectroscopic Properties
Thioimidates, with the general structure R-C(=NR')-SR'', possess a unique electronic profile that dictates their reactivity. The presence of the imine nitrogen and the sulfur atom imparts a distinct set of properties compared to their amide and thioamide analogues.
Stability and Reactivity:
Thioimidates are generally more stable than their corresponding imidates but are susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of thioesters.[5] Their basicity is noteworthy; the imine nitrogen is more basic than the nitrogen in a thioamide, leading to ready protonation under acidic conditions.[6] This protonation activates the imidate carbon towards nucleophilic attack, a key aspect of their synthetic utility. While stable under many standard organic reaction conditions, their stability can be influenced by the nature of the substituents on the carbon, nitrogen, and sulfur atoms.
Spectroscopic Characterization:
The characterization of thioimidates relies on standard spectroscopic techniques. The following table summarizes typical spectroscopic data for this class of compounds.
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Notes |
| ¹H NMR | Protons α to the sulfur (S-CH ₃, S-CH ₂R) | δ 2.0 - 3.0 ppm | The chemical shift is influenced by the electronic nature of the rest of the molecule. |
| Protons on the nitrogen substituent (N-R') | Varies widely | Dependent on the nature of the R' group. | |
| ¹³C NMR | Imidate carbon (C =N) | δ 160 - 180 ppm | This is a characteristic downfield shift. |
| Carbon attached to sulfur (S-C ) | δ 10 - 40 ppm | For S-alkyl groups. | |
| IR Spectroscopy | C=N stretching vibration | 1620 - 1680 cm⁻¹ | This absorption is a key diagnostic feature.[7] |
| C-S stretching vibration | 600 - 800 cm⁻¹ | Often weak and can be difficult to assign definitively. | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Readily observed | Fragmentation patterns are dependent on the specific substituents. |
Synthetic Avenues to Thioimidates: A Methodological Overview
The synthesis of thioimidates can be broadly categorized into two primary strategies: the modification of existing sulfur-containing functional groups and the construction of the thioimidate moiety from non-sulfur precursors.
From Thioamides: The Classical S-Alkylation Approach
The most direct and widely employed method for the synthesis of S-alkyl thioimidates is the alkylation of a corresponding thioamide. This reaction proceeds via the nucleophilic attack of the sulfur atom of the thioamide on an alkyl halide or other suitable electrophile.
Caption: S-Alkylation of a thioamide to form a thioimidate.
This method is generally high-yielding and tolerates a wide variety of functional groups. The choice of base is crucial and is typically a non-nucleophilic base such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or a carbonate base.
-
To a solution of N-phenylbenzothioamide (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile (0.2 M) is added a non-nucleophilic base, for example, diisopropylethylamine (1.5 eq).
-
The solution is stirred at room temperature, and methyl iodide (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure S-methyl-N-phenylbenzothioimidate.
From Nitriles: The Thio-Pinner Reaction
Evoking the spirit of the original Pinner reaction, thioimidates can be synthesized from nitriles and thiols under acidic conditions. This "thio-Pinner" reaction involves the activation of the nitrile by a strong acid, followed by nucleophilic attack of the thiol.
Caption: Simplified mechanism of the Thio-Pinner reaction.
Modern Synthetic Developments: Cross-Coupling Reactions
Recent advances in organometallic chemistry have opened new avenues for the synthesis of thioimidates, particularly S-aryl thioimidates. Copper-catalyzed cross-coupling reactions of thioamides with arylboronic acids have emerged as a powerful and versatile method.[8] This approach offers mild reaction conditions and a broad substrate scope, allowing for the synthesis of a diverse range of functionalized S-aryl thioimidates.[9]
The Synthetic Utility of Thioimidates: A Versatile Intermediate
The true value of thioimidates in organic synthesis lies in their ability to serve as versatile intermediates for the construction of other important functional groups and heterocyclic systems.
A Cornerstone in Peptide Chemistry: The Thioimidate as a Protecting Group
One of the most significant applications of thioimidates is in the field of peptide chemistry. Thioamides, when incorporated into peptides, are prone to epimerization at the α-carbon under the basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).[10] The conversion of the thioamide to a thioimidate by S-alkylation effectively protects the stereocenter from racemization.[6]
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An In-depth Technical Guide to the Theoretical Stability of Benzyl Thioacetimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl thioacetimidate hydrochloride is a sulfur-containing organic compound with potential applications in pharmaceutical development.[1][2][3][4][5][6][7] The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Understanding the degradation pathways and kinetics of this compound is paramount for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the stability of this molecule, with a focus on predicting and characterizing its degradation.
Chemical Profile of this compound
| Property | Value | Source |
| Chemical Name | Benzyl ethanimidothioate hydrochloride | [8] |
| CAS Number | 32894-07-8 | [4][5][6][7] |
| Molecular Formula | C₉H₁₂ClNS | [8] |
| Molecular Weight | 201.72 g/mol | [7][8] |
| Physical Form | Solid | [7] |
| Melting Point | 157-161 °C | [7] |
Theoretical Approaches to Stability Assessment
Computational chemistry offers powerful tools to predict and understand the stability of drug molecules at an atomic level. These methods can provide insights into reaction mechanisms and kinetics, guiding experimental studies and formulation development.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure and energetics of molecules.[9][10] For this compound, DFT can be employed to:
-
Determine Molecular Properties: Calculate optimized molecular geometry, charge distribution, and vibrational frequencies to understand the molecule's intrinsic properties.
-
Predict Reaction Energetics: Calculate the reaction energies and activation barriers for potential degradation pathways, such as hydrolysis and oxidation. This allows for the identification of the most likely degradation routes.
-
Analyze Bond Strengths: Evaluate the strength of key chemical bonds, such as the C-S and S-N bonds, to predict their susceptibility to cleavage under stress conditions.
-
Model Protonation States: Investigate the stability of different protonated forms of the thioimidate group, which can influence its reactivity.[11]
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into how the molecule interacts with its environment. For this compound, MD simulations can be used to:
-
Study Solvation Effects: Simulate the behavior of the molecule in different solvents (e.g., water, ethanol) to understand how the solvent influences its conformation and stability.[12][13]
-
Investigate Drug-Excipient Interactions: Model the interactions between the drug molecule and various pharmaceutical excipients to predict potential incompatibilities that could lead to degradation.[9][14][15][16]
-
Simulate Degradation Processes: In conjunction with quantum mechanics (QM/MM methods), simulate the dynamic process of chemical reactions, such as hydrolysis, to visualize the reaction pathway and identify key intermediates.[7]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions.
Hydrolysis
The thioimidate functional group is susceptible to hydrolysis, which is a common degradation pathway for many pharmaceuticals.[17] The hydrolysis of a thioimidate can lead to the formation of a thioester, which can be further hydrolyzed to a carboxylic acid and a thiol.[18][19]
The likely hydrolysis degradation pathway for this compound could involve the nucleophilic attack of water on the carbon of the C=N bond, leading to the cleavage of the S-N bond and the formation of benzyl thioacetate and ammonia. Further hydrolysis of benzyl thioacetate would yield acetic acid and benzyl mercaptan (thiophenol).
Key Degradation Products to Monitor:
-
Benzyl thioacetate
-
Acetic acid
-
Benzyl mercaptan (Thiophenol)
Oxidation
The sulfur atom in the thioimidate group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. Oxidizing agents such as hydrogen peroxide are commonly used in forced degradation studies.[24] The presence of a sulfur atom in many FDA-approved drugs highlights the importance of understanding its oxidative stability.[15][16][25]
Photodegradation
Exposure to light can induce photochemical reactions, leading to the degradation of the molecule. The aromatic benzyl group in this compound may absorb UV light, potentially leading to radical-mediated degradation pathways.
Thermal Degradation
Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. The melting point of this compound is in the range of 157-161 °C, and significant degradation may occur at temperatures approaching this range.[7]
Experimental Approaches for Stability Assessment
Experimental studies are essential to validate the theoretical predictions and to fully characterize the stability of this compound. Forced degradation studies are a key component of this experimental evaluation.[20][26]
Forced Degradation Studies
Forced degradation studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability conditions to generate degradation products.[26] Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Stress: Heating the solid drug substance at a high temperature.
-
Photostability: Exposing the drug substance to UV and visible light.
Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[17][18][27]
Protocol for Development of a Stability-Indicating HPLC Method:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic solvent are optimized to achieve good separation between the parent drug and its degradation products.
-
Forced Degradation Sample Analysis: The stressed samples are analyzed using the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Method Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the parent drug in the presence of its degradants.
Characterization of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug product. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry can be used to separate the degradation products and to obtain their molecular weights and fragmentation patterns, which aids in their structural elucidation.[23]
-
NMR Spectroscopy: NMR spectroscopy provides detailed structural information about the degradation products. 1H and 13C NMR are commonly used to determine the connectivity of atoms in the molecule.[22]
Strategies for Stabilization
Based on the predicted and observed degradation pathways, several strategies can be employed to enhance the stability of this compound in a pharmaceutical formulation:[3]
-
pH Control: Since hydrolysis is a likely degradation pathway, controlling the pH of the formulation using appropriate buffer systems can significantly improve stability.
-
Protection from Light: If the molecule is found to be photolabile, packaging the drug product in light-resistant containers is essential.
-
Inclusion of Antioxidants: If oxidation is a significant degradation pathway, the addition of antioxidants to the formulation can help to mitigate this.
-
Solid-State Formulation: Formulating the drug as a solid dosage form can reduce the mobility of molecules and slow down degradation reactions compared to liquid formulations.
-
Excipient Compatibility: Careful selection of excipients is crucial to avoid any incompatibilities that could accelerate drug degradation.[9][15][28]
Conclusion
A thorough understanding of the stability of this compound is essential for its successful development as a pharmaceutical agent. A combination of theoretical and experimental approaches provides a powerful strategy for predicting, identifying, and quantifying degradation products, as well as for developing stable formulations. While specific experimental data on this molecule is limited in the public domain, the principles and methodologies outlined in this guide, based on the chemistry of related compounds, provide a robust framework for its stability assessment.
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solubility of Benzyl thioacetimidate hydrochloride in different solvents
An In-depth Technical Guide to the Solubility of Benzyl Thioacetimidate Hydrochloride
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy and developability. Poor solubility can lead to low bioavailability, hindering a promising compound's journey from the laboratory to clinical application. This guide provides a comprehensive overview of the solubility of this compound, a compound of interest for various research applications. We will delve into its physicochemical characteristics, the theoretical underpinnings of its solubility in diverse solvent systems, and a practical, field-proven protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and a reliable methodology for assessing the solubility of this and similar organic hydrochloride salts.
Physicochemical Profile of this compound
Understanding the molecular structure and properties of this compound is fundamental to predicting and explaining its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNS | [1] |
| Molecular Weight | 201.72 g/mol | [1] |
| Melting Point | 157-161 °C | |
| Appearance | Yellowish Crystalline Solid | [2] |
| Structure | Benzyl ethanimidothioate;hydrochloride | [1] |
The presence of the hydrochloride salt is a key feature, converting the basic amine group of the parent molecule into a more polar, ionic salt.[3] This transformation is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and bioavailability of drug candidates.[3] The ionic nature of the hydrochloride group, combined with the organic benzyl and thioacetimidate moieties, results in a molecule with both polar and non-polar regions, leading to a complex solubility profile across different solvents.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For this compound, its ionic nature and the presence of polarizable groups will dictate its interactions with various solvents.
Solvent Classification and Interaction Mechanisms
To understand the solubility of this compound, it is crucial to classify solvents based on their polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5] They are generally effective at dissolving ionic compounds like hydrochloride salts because they can solvate both the cation and the anion through strong ion-dipole interactions and hydrogen bonding.[6][7]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5] They are effective at solvating cations through their negative dipoles but are less effective at solvating anions.[6] Nonetheless, their high polarity makes them good solvents for many organic salts.
-
Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and minimal dipole moments.[4] They primarily interact through weak van der Waals forces and are generally poor solvents for ionic or highly polar compounds like this compound.
Based on these principles, it is expected that this compound will exhibit higher solubility in polar protic and polar aprotic solvents and poor solubility in nonpolar solvents. Indeed, it has been noted to be soluble in DMF and methanol.[8]
A Practical Guide to Determining Thermodynamic Solubility
While theoretical principles provide a predictive framework, empirical determination of solubility is essential for accurate characterization. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the saturation point.[9]
Experimental Workflow: The Shake-Flask Method
The following protocol outlines a robust procedure for determining the solubility of this compound in a chosen solvent.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
1. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[9]
-
Seal the vials tightly to prevent solvent evaporation.
2. Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).[10]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[10] It is advisable to test multiple time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.
3. Phase Separation:
-
After equilibration, it is critical to separate the undissolved solid from the saturated solution.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a fine syringe filter (e.g., 0.45 µm) to remove any remaining particulates.[11][12] This step is vital to avoid artificially high solubility readings.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[11]
-
HPLC Analysis: Analyze the filtered saturated solution and the calibration standards by HPLC with UV detection. The analytical method should be validated for linearity, accuracy, and precision.
-
Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated sample by interpolating its peak area onto the calibration curve.[11][12] This concentration represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table of Solubility for this compound
| Solvent | Solvent Type | Experimentally Determined Solubility (mg/mL) at 25°C | Notes |
| Water | Polar Protic | To be determined by user | Important for physiological relevance. |
| Methanol | Polar Protic | Soluble[8] (quantitative value to be determined) | |
| Ethanol | Polar Protic | To be determined by user | Common pharmaceutical solvent.[13] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[8] (quantitative value to be determined) | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To be determined by user | Common solvent for biological assays. |
| Acetone | Polar Aprotic | To be determined by user | Used in purification and formulation.[14] |
| Acetonitrile | Polar Aprotic | To be determined by user | Common HPLC mobile phase component. |
| Dichloromethane (DCM) | Nonpolar | To be determined by user | Used in organic synthesis and extraction.[14] |
| Toluene | Nonpolar | To be determined by user | |
| Hexane | Nonpolar | To be determined by user |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can confidently and accurately characterize its solubility profile. This knowledge is indispensable for advancing research and development efforts, ensuring that experimental conditions are optimized and that the full potential of this compound can be realized in its intended applications.
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A Technical Guide to the Fundamental Reactivity of Thioacetimidates with Nucleophiles
Abstract
Thioacetimidates, characterized by a C=N double bond with a sulfur-linked alkyl or aryl group, are versatile electrophilic intermediates in modern organic synthesis. Their unique electronic structure renders the iminyl carbon susceptible to attack by a wide range of nucleophiles, providing access to a diverse array of functional groups, including amidines, thioesters, and various heterocyclic systems. This technical guide provides an in-depth exploration of the core principles governing the reactivity of thioacetimidates. We will dissect the mechanistic pathways, analyze the factors influencing reaction outcomes, and present field-proven experimental protocols. The discussion is grounded in authoritative literature, offering both a theoretical framework and practical insights for professionals in chemical research and drug development.
The Thioacetimidate Functional Group: Structure and Synthesis
Structure and Electronic Profile
A thioacetimidate, or more generally, a thioimidate, possesses the structure R-C(=NR')-SR''. The central reactive site is the sp²-hybridized carbon atom double-bonded to nitrogen and single-bonded to sulfur. The electronegativity difference between carbon, nitrogen, and sulfur creates a significant dipole moment, rendering the carbon atom highly electrophilic and thus susceptible to nucleophilic attack.
The reactivity of thioacetimidates can be conceptualized as a hybrid between that of an imine and a thioester. The C=N bond is polarized towards the nitrogen, activating the carbon for addition, while the C-S bond provides a competent leaving group (a thiol or thiolate), facilitating a subsequent elimination step.
Synthesis via the Pinner Reaction
A primary and classical route to thioacetimidates is a variation of the Pinner reaction.[1][2] This acid-catalyzed reaction traditionally involves the treatment of a nitrile with an alcohol. By substituting the alcohol with a thiol (R''-SH) under anhydrous acidic conditions (typically using hydrogen chloride gas), one can form the corresponding S-alkyl or S-aryl thioacetimidate hydrochloride salt.[3][4]
The reaction proceeds via protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon, allowing for the attack by the weakly nucleophilic sulfur atom of the thiol.
Caption: A generalized workflow for the synthesis of thioacetimidates and their subsequent reaction.
Mechanistic Principles of Nucleophilic Attack
The fundamental reaction pathway for nucleophiles with thioacetimidates is a two-step nucleophilic addition-elimination process. This mechanism is analogous to nucleophilic acyl substitution observed in carboxylic acid derivatives.[5][6]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbon of the C=N bond. This breaks the pi-bond, and the electrons move to the nitrogen atom, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The lone pair on the nitrogen reforms the C=N double bond (or a C=Nu bond), leading to the expulsion of the thiol moiety (-SR'') as the leaving group. A final proton transfer step often occurs to yield the neutral product.
Caption: The general mechanism for nucleophilic attack on a thioacetimidate.
The Role of HSAB Theory
The Hard and Soft, Acids and Bases (HSAB) theory is a valuable framework for predicting reactivity.[7] The electrophilic carbon of the thioacetimidate is considered a "soft" acid due to its polarizability and association with the soft sulfur atom. Consequently, it reacts preferentially and more rapidly with "soft" nucleophiles.[8] This principle is particularly relevant in biological systems, where the highly polarizable and soft thiolate anion (RS⁻) from cysteine residues is a potent nucleophile for such centers.[7][9]
Reactivity with Major Nucleophile Classes
The utility of thioacetimidates stems from their predictable reactivity with a broad spectrum of nucleophiles.
| Nucleophile Class | Nucleophile Example | Primary Product | Significance & References |
| Nitrogen | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Amidines | A robust and common method for synthesizing substituted amidines, which are important pharmacophores.[1][3] |
| Oxygen | Water (H₂O), Alcohols (R-OH) | Thioesters, Esters | Hydrolysis leads to thioesters. In the presence of excess alcohol, orthoesters can be formed.[1][4] |
| Sulfur | Hydrogen Sulfide (H₂S), Thiols (R-SH) | Thionoesters, Dithioacetals | Reaction with H₂S can yield thionoesters.[3][4] In biological contexts, reaction with cysteine thiols can form stable thioimidate linkages.[10] |
| Carbon | Grignard Reagents (R-MgBr), Organolithiums (R-Li) | Ketimines | Forms a new C-C bond, leading to ketimines which can be further hydrolyzed to ketones. |
Case Study: Reaction with Cysteine Thiols
In drug development, the covalent modification of target proteins is a key strategy. The reaction between a nitrile-containing compound and a cysteine residue to form a thioimidate bond is a prime example of this principle.[10] Research on cardiac troponin C (cTnC) has shown that compounds structurally similar to the drug levosimendan can form stable thioimidate bonds with cysteine residues (specifically Cys84) via a Pinner-like mechanism.[10] This demonstrates the selective reactivity of soft electrophilic centers with the soft nucleophilic thiolate side chain of cysteine, even in a complex biological milieu.
Factors Influencing Reaction Kinetics and Outcome
The success of a reaction involving a thioacetimidate depends on a careful balance of several factors.
-
Substituent Effects: Electron-withdrawing groups on the R or R' substituents will increase the electrophilicity of the iminyl carbon, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups will decrease reactivity.
-
Nucleophilicity: The intrinsic reactivity of the nucleophile is critical. Stronger, less sterically hindered nucleophiles will react more rapidly. For instance, the nucleophilic reactivity of thiolates is significantly higher than that of hydroxide ions.[11]
-
Leaving Group Ability: The stability of the departing thiolate anion (⁻SR'') influences the elimination step. Thiols with lower pKa values (e.g., thiophenol) are better leaving groups and can facilitate the reaction.
-
Catalysis: The reaction is typically acid-catalyzed, as protonation of the imine nitrogen makes the carbon a much stronger electrophile.[3] However, in some cases, base catalysis can be employed, particularly if the goal is to deprotonate a weak nucleophile to increase its reactivity.[4]
-
Temperature: Low temperatures are often crucial, especially during the formation of Pinner salts (thioacetimidate hydrochlorides), as these intermediates can be thermodynamically unstable and prone to rearrangement or decomposition at higher temperatures.[4]
Synthetic Applications: Thioimidates as Protecting Groups
Beyond their use as synthetic intermediates, thioimidates serve as effective protecting groups for thioamides, particularly in the challenging field of solid-phase peptide synthesis (SPPS).[12][13] Thioamides are valuable peptide bond isosteres but are prone to side reactions like epimerization under standard SPPS conditions.[14] By converting the thioamide to a more stable thioimidate, these side reactions are suppressed. The thioimidate is stable throughout the peptide elongation steps and can be deprotected at the end of the synthesis to reveal the desired thioamide.[15] This strategy has enabled the synthesis of complex thionopeptides that were previously inaccessible.[13]
Experimental Protocols
The following protocols are generalized procedures that should be adapted and optimized for specific substrates.
Protocol: Synthesis of S-Ethyl Ethanethioacetimidate Hydrochloride
-
Objective: To synthesize a representative thioacetimidate Pinner salt from acetonitrile and ethanethiol.
-
Safety: This procedure must be conducted in a well-ventilated fume hood. Anhydrous HCl is corrosive and toxic. Thiols have a strong, unpleasant odor.
-
Methodology:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube.
-
Charge the flask with anhydrous diethyl ether (100 mL), acetonitrile (0.1 mol, 5.2 mL), and ethanethiol (0.1 mol, 7.4 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The rate should be moderate to avoid excessive fuming.
-
Continue the HCl addition for 1-2 hours. A white precipitate of the Pinner salt will form.
-
Once the reaction is complete (monitored by TLC or disappearance of starting material), stop the HCl flow and seal the flask.
-
Isolate the product by vacuum filtration, washing the solid with cold, anhydrous diethyl ether.
-
Dry the white crystalline solid under vacuum to yield the S-ethyl ethanethioacetimidate hydrochloride. Store under an inert atmosphere.
-
Protocol: Synthesis of N-Benzylacetamidine from a Thioacetimidate Salt
-
Objective: To demonstrate the reaction of a thioacetimidate with a nitrogen nucleophile.
-
Methodology:
-
Suspend the S-ethyl ethanethioacetimidate hydrochloride (0.05 mol) in anhydrous ethanol (75 mL) in a round-bottom flask at room temperature.
-
Add benzylamine (0.11 mol, 12 mL) dropwise to the stirred suspension. An excess of the amine is used to act as both the nucleophile and a base to neutralize the HCl salt.[16]
-
Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by the evolution of ethanethiol (odor) and by TLC analysis.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to yield N-benzylacetamidine.
-
Conclusion
Thioacetimidates are powerful electrophilic building blocks whose reactivity is governed by predictable electronic and mechanistic principles. Their susceptibility to attack by a wide range of soft and hard nucleophiles provides reliable pathways for the synthesis of amidines, thioesters, and other valuable molecular scaffolds. Understanding the interplay of substrate electronics, nucleophile strength, and reaction conditions, as outlined in this guide, is paramount for leveraging these versatile intermediates in synthetic chemistry, from small molecule synthesis to the complex challenges of peptide modification and covalent drug design.
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The Benzyl Group's Pivotal Role in Modulating Thioacetimidate Reactivity: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thioacetimidates have emerged as versatile and highly valuable functional groups in modern synthetic chemistry, particularly as glycosyl donors in the complex field of oligosaccharide synthesis. Their reactivity, however, is not an intrinsic constant; it is exquisitely modulated by the substituents appended to the core structure. Among these, the benzyl group, often introduced as a seemingly simple protecting group, plays a multifaceted and critical role that extends far beyond steric shielding. This guide provides an in-depth exploration of the nuanced functions of the benzyl group in thioacetimidate chemistry. We will dissect its influence on electronic properties, transition state stabilization, and stereochemical outcomes, moving from its traditional role as a robust protecting group to its more subtle, yet profound, impact on the reactivity and selectivity of glycosylation reactions. This document serves as a technical resource, blending mechanistic theory with field-proven protocols to empower researchers in leveraging the unique properties of benzyl-substituted thioacetimidates for advanced chemical synthesis.
Introduction: The Thioacetimidate Donor and the Benzyl Moiety
The chemical synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge, primarily due to the need for precise control over the formation of stereospecific glycosidic linkages.[1] The choice of the glycosyl donor—the electrophilic partner in the glycosylation reaction—is paramount. Thioacetimidates, with their tunable reactivity and stability, have become powerful tools in the synthetic chemist's arsenal.
A thioacetimidate is characterized by the R-S-C(NR')=CH₃ functional group. The reactivity of the anomeric sulfur, which serves as the leaving group, is heavily influenced by the nature of the R and R' groups. When benzyl groups are incorporated, either on the sulfur (S-benzyl) or, more commonly, on the nitrogen (N-benzyl) or as ether-based protecting groups on the carbohydrate scaffold, they exert a profound influence on the molecule's behavior.
Traditionally, benzyl ethers are employed as "permanent" protecting groups in carbohydrate chemistry due to their remarkable stability across a wide range of acidic and basic conditions, while being readily removable under mild catalytic hydrogenation.[2] However, to view the benzyl group solely as a passive shield is to overlook its dynamic contribution to the reaction mechanism. This guide will illuminate the active roles of the benzyl group, demonstrating how its steric and electronic properties are instrumental in controlling the reactivity and stereoselectivity of thioacetimidate-mediated glycosylations.
The Dual Nature of the Benzyl Group
The influence of the benzyl group can be broadly categorized into two interconnected areas: its function as a protecting group and its role as a reactivity modulator through steric and electronic effects.
The Benzyl Ether: A Robust Protecting Group
In the multistep synthesis of complex molecules like oligosaccharides, the judicious use of protecting groups is essential to mask reactive hydroxyl groups.[3][4] Benzyl ethers are among the most widely used "permanent" protecting groups for several key reasons:
-
Broad Stability: They are inert to most acidic and basic conditions used for the removal of other common protecting groups, such as acetals, ketals, and base-labile esters (e.g., acetates, benzoates).[2][5] This orthogonality is crucial for selective deprotection strategies.
-
Mild Cleavage: Despite their stability, benzyl groups can be efficiently removed by catalytic hydrogenation (e.g., H₂, Pd/C), a mild method that typically does not compromise other functionalities within the molecule.[2]
-
Reactivity Enhancement: Hydroxyl groups protected as benzyl ethers are considered "armed" for glycosylation, rendering the glycosyl donor more reactive than those protected with electron-withdrawing acyl groups ("disarmed").[6]
Electronic and Steric Modulation of Reactivity
Beyond protection, the benzyl group actively participates in the reaction. Its phenyl ring and the methylene bridge bestow unique properties that directly impact the thioacetimidate's reactivity.
-
Electronic Effects: The benzyl ether is an electron-donating group. This property increases the electron density at the anomeric center of a glycosyl donor, making it more reactive and facilitating the departure of the thioacetimidate leaving group. This is a cornerstone of the "armed-disarmed" strategy in oligosaccharide synthesis.
-
Steric Influence: The bulk of benzyl groups can influence the conformational equilibrium of the pyranose ring and restrict the approach of the glycosyl acceptor, thereby directing the stereochemical outcome of the glycosylation.[4]
-
π-π Stacking Interactions: The aromatic ring of the benzyl group can engage in π-π stacking interactions, which can stabilize reaction intermediates or transition states. This phenomenon has been shown to lower the energy of intermediates in other complex organic syntheses and is a plausible, though less directly documented, factor in thioacetimidate chemistry.[7]
The N-Benzyl Group's Direct Impact on Thioacetimidate Activation
The substituent on the nitrogen atom of the thioacetimidate leaving group is a critical determinant of its reactivity. An N-benzyl group imparts specific characteristics that are central to its utility.
General Mechanisms of Thioacetimidate Activation
Activation of a thioacetimidate donor typically requires a thiophilic promoter, often a Lewis or Brønsted acid, to make the sulfur atom a better leaving group. Two primary pathways are generally considered:
-
Direct Sulfur Activation: The promoter coordinates directly to the lone pair of the sulfur atom. This is the most common pathway, leading to the formation of a sulfonium-like species that is readily displaced by the nucleophilic glycosyl acceptor.
-
Remote Nitrogen Activation: The promoter coordinates to the nitrogen atom. Subsequent electronic rearrangement facilitates the departure of the sulfur-containing group. The N-substituent's electronic properties are key to this pathway's viability.[8]
Caption: General pathways for thioacetimidate activation.
Case Study: Glycosylation with an N-Benzyl Thioacetimidate Donor
The presence of an N-benzyl group influences the balance between SN1 and SN2 pathways at the anomeric center.[1] The benzyl group, being sterically demanding and weakly electron-donating, can affect the stability of the key oxocarbenium ion intermediate characteristic of the SN1 pathway.
In a typical reaction, a glycosyl donor equipped with an N-benzyl thioacetimidate leaving group and armed with benzyl ether protecting groups is activated with a promoter like N-iodosuccinimide (NIS) and a catalytic amount of a Brønsted acid like triflic acid (TfOH).
The benzyl groups on the carbohydrate backbone "arm" the donor, increasing its reactivity. The N-benzyl group on the thioacetimidate modulates the leaving group's ability to depart. The stereochemical outcome is a complex function of the donor, acceptor, promoter, and solvent. However, the steric bulk of the benzyl groups often plays a significant role in shielding one face of the molecule, leading to enhanced stereoselectivity.[4] For instance, in mannosyl donors, 4,6-O-benzylidene acetals are known to be strong controlling elements for achieving β-selectivity.[4]
Quantitative Reactivity Comparison
The reactivity of glycosyl donors is profoundly affected by the protecting groups on the carbohydrate ring. This can be quantified through competition experiments.
| Donor Protecting Group | Acceptor Protecting Group | Relative Reactivity (krel) | Predominant Mechanism |
| Per-O-benzyl | Per-O-benzyl | High | SN1-like |
| Per-O-benzoyl | Per-O-benzyl | Low | SN2-like |
| Per-O-benzyl | Per-O-benzoyl | High | SN1-like |
| Per-O-benzoyl | Per-O-benzoyl | Very Low | SN2-like |
Table 1: Influence of Protecting Groups on Glycosylation Reactivity. Benzyl-protected ("armed") donors are significantly more reactive than benzoyl-protected ("disarmed") ones. Similarly, benzylated acceptors are more nucleophilic than their benzoylated counterparts.[6]
Experimental Protocols
Scientific integrity demands that theoretical discussions be grounded in reproducible, practical methodologies. The following protocols are presented as self-validating systems for the synthesis and application of benzyl thioacetimidates.
Synthesis of S-Benzyl Thioacetimidate Hydrochloride
This protocol outlines a variation of the Pinner reaction to synthesize the thioacetimidate salt, a stable precursor that can be used to install the thioacetimidate leaving group.
Materials:
-
Benzyl mercaptan (C₇H₈S)
-
Acetonitrile (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Hydrogen chloride (HCl) gas or a solution in dioxane
-
Round-bottom flask, magnetic stirrer, gas inlet adapter, drying tube
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube under an inert atmosphere (N₂ or Ar).
-
Reaction Mixture: To the flask, add anhydrous acetonitrile (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Addition of Thiol: Slowly add benzyl mercaptan (1.0 eq) to the stirring acetonitrile.
-
HCl Addition: Bubble anhydrous HCl gas through the solution for 15-20 minutes, or add a stoichiometric amount of HCl in dioxane. The reaction is exothermic; maintain the temperature at 0 °C.
-
Precipitation: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then let it stand at 4 °C overnight. A white precipitate of benzyl thioacetimidate hydrochloride should form.[][10]
-
Isolation: Collect the precipitate by filtration under vacuum. Wash the solid with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the white solid under high vacuum. The product should be stored under an inert atmosphere in a desiccator.
Caption: Workflow for Benzyl Thioacetimidate Synthesis.
Protocol for a Glycosylation Reaction Using a Thioacetimidate Donor
This protocol describes a general procedure for the glycosylation of a primary alcohol using a per-benzylated glucosyl thioacetimidate donor.
Materials:
-
Per-O-benzylated glucosyl N-phenyltrifluoro-thioacetimidate (Donor, 1.2 eq)
-
Glycosyl acceptor with a free primary hydroxyl (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
N-Iodosuccinimide (NIS, 1.5 eq), recrystallized
-
Trifluoromethanesulfonic acid (TfOH, 0.1 eq), as a stock solution in DCM
Procedure:
-
Preparation: To a flame-dried flask under argon, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Promoter Addition: Add NIS to the stirring suspension.
-
Activation: After 5 minutes, add the catalytic amount of TfOH solution dropwise via syringe. The solution typically turns a dark color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the acceptor is a good indicator of completion.
-
Quenching: Once the reaction is complete, quench by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Remove the molecular sieves by filtration through Celite, washing with DCM. Wash the combined filtrate with Na₂S₂O₃ (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired disaccharide.
Conclusion
The benzyl group is a cornerstone of modern carbohydrate chemistry, and its role in thioacetimidate reactivity is a prime example of its utility beyond that of a simple protecting group. Its electronic properties "arm" glycosyl donors for higher reactivity, while its steric bulk provides a powerful handle for controlling stereochemical outcomes. Furthermore, when incorporated into the thioacetimidate leaving group itself, it finely tunes the activation parameters of this versatile glycosylation donor. A thorough understanding of these multifaceted roles is essential for the rational design of complex synthetic strategies. By moving beyond a static view of protecting groups and embracing their dynamic influence on reactivity, chemists can unlock new efficiencies and selectivities in the synthesis of biologically vital oligosaccharides and glycoconjugates.
References
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Thioimidates: Versatile Intermediates for Synthesis and Drug Discovery
A Senior Application Scientist's In-depth Technical Guide
Introduction: Unveiling the Potential of a Unique Functional Group
In the landscape of synthetic organic chemistry and drug development, the quest for versatile and reactive intermediates is perpetual. Among the myriad of functional groups, the thioimidate moiety stands out for its unique electronic properties and diverse reactivity. Often encountered as a transient species or a protective group, the thioimidate is a powerful linchpin in the construction of complex molecular architectures, ranging from peptide isosteres to intricate heterocyclic systems. This guide provides a comprehensive exploration of thioimidates, from their fundamental principles and synthesis to their strategic application as chemical intermediates, tailored for researchers, scientists, and professionals in drug development.
Thioimidates, characterized by the R-C(=NR')-S-R'' functional group, can be viewed as the sulfur analogues of imidates. The replacement of the oxygen atom with a larger, more polarizable sulfur atom imparts distinct chemical properties. The sulfur atom enhances the lipophilicity and can influence metabolic stability, making thioimidate-containing molecules and their derivatives intriguing candidates in medicinal chemistry.[1][2] Furthermore, the thioimidate linkage serves as a versatile precursor to other important functional groups, including thioamides, amidines, and various heterocycles, solidifying its status as a cornerstone of modern synthetic strategy.[3][4]
Core Principles: Structure, Stability, and Reactivity
The reactivity of thioimidates is governed by the interplay of the imine and thioether functionalities. The carbon atom of the C=N bond is electrophilic and susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom can participate in resonance, influencing the reactivity of the system. The nature of the substituents on the carbon, nitrogen, and sulfur atoms significantly modulates the stability and reactivity of the thioimidate.
Thioimidates can exist as a mixture of (E) and (Z) isomers about the C=N double bond. The barrier to isomerization is generally low, and the equilibrium can be influenced by steric and electronic factors of the substituents.
One of the key applications of thioimidates is as a protecting group for thioamides, particularly in solid-phase peptide synthesis (SPPS). Thioamides are valuable amide isosteres but are prone to epimerization at the α-carbon under the basic conditions used for Fmoc deprotection.[5][6] Conversion of the thioamide to a thioimidate masks the nucleophilic sulfur and increases the pKa of the α-proton, thus preserving the stereochemical integrity during peptide elongation.[7][8] The thioimidate can be readily cleaved at a later stage to regenerate the thioamide.[5]
Synthetic Routes to Thioimidates: A Chemist's Toolkit
A variety of synthetic methods have been developed to access thioimidates, starting from readily available precursors such as nitriles and thioamides.
The Pinner Reaction and its Thio-Analogue
The classic Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt.[9][10] A similar principle applies to the synthesis of thioimidates, where a nitrile reacts with a thiol in the presence of an acid catalyst to furnish the corresponding thioimidate salt.[11] This method is particularly useful for the preparation of S-alkyl and S-aryl thioimidates.
Mechanism of the Thio-Pinner Reaction:
Caption: Mechanism of the Thio-Pinner Reaction.
Experimental Protocol: General Procedure for Thio-Pinner Reaction
-
To a solution of the nitrile (1.0 equiv) in an anhydrous solvent (e.g., diethyl ether, dichloromethane) at 0 °C, add the thiol (1.1 equiv).
-
Bubble dry hydrogen chloride gas through the solution for 15-30 minutes, or add a solution of HCl in the reaction solvent.
-
Allow the reaction mixture to stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
The resulting thioimidate hydrochloride salt can often be isolated by filtration or used directly in the next step.
-
For the free thioimidate, the salt is neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate).
From Thioamides: Alkylation and Arylation
Thioamides serve as excellent precursors for the synthesis of thioimidates through S-alkylation or S-arylation. This approach is widely used, especially in the context of peptide synthesis.[1]
S-Alkylation: Thioamides react readily with alkylating agents such as alkyl halides or sulfates in the presence of a base to yield S-alkyl thioimidates.
S-Arylation: The synthesis of S-aryl thioimidates from thioamides can be achieved through copper-catalyzed cross-coupling reactions with arylboronic acids or by reaction with diaryliodonium salts.[1]
Mechanism of Copper-Catalyzed S-Arylation of Thioamides:
Caption: Proposed mechanism for copper-catalyzed S-arylation.
Experimental Protocol: Copper-Catalyzed Synthesis of S-Aryl Thioimidates [1]
-
To a reaction vessel, add the thioamide (1.0 equiv), arylboronic acid (1.2 equiv), copper(II) acetate (0.1 equiv), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 equiv).
-
Add a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) and a solvent like dichloromethane (DCM).
-
Stir the reaction mixture at room temperature under an open atmosphere for 8-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Phenylthiobenzamide | Phenylboronic acid, Cu(OAc)₂, DBU, DCM, rt, 8h | S-Phenyl-N-phenylthiobenzimidate | 78 | [1] |
| Thioacetamide | 4-Methoxyphenylboronic acid, Cu(OAc)₂, DBU, DCM, rt, 12h | S-(4-Methoxyphenyl)thioacetimidate | 72 | [1] |
Reactivity of Thioimidates: A Gateway to Molecular Diversity
Thioimidates are versatile intermediates that can be transformed into a wide array of other functional groups and molecular scaffolds.
Hydrolysis
Thioimidates can be hydrolyzed to the corresponding amides or thioesters, depending on the reaction conditions. Acid-catalyzed hydrolysis typically proceeds through a tetrahedral intermediate, and the outcome is influenced by the pH and the nature of the substituents.[3][8]
Conversion to Amidines and Imidazolones
One of the most powerful applications of thioimidates is their conversion to amidines. Protonation of the thioimidate activates the carbon atom towards nucleophilic attack by an amine, leading to the formation of an amidine after elimination of the thiol. This transformation is particularly valuable in peptide chemistry for the synthesis of amidine-containing peptide isosteres.[4] Furthermore, these on-resin amidines can undergo subsequent reactions to form (4H)-imidazolone heterocycles, which are also considered amide bioisosteres.[4]
Workflow for Amidine and Imidazolone Synthesis from Thioimidates:
Caption: Synthetic pathway from thioimidates to amidines and imidazolones.
Experimental Protocol: Conversion of Thioimidates to Amidines on Solid Support [4]
-
Swell the resin-bound peptide containing the methyl thioimidate in a cleavage funnel.
-
Prepare a fresh amine cocktail containing the desired amine (2 M) and acetic acid (0.5 M) in a 1:1 mixture of DMF and trifluoroethanol (TFE).
-
Treat the resin with the amine cocktail and agitate for 12-24 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the amidine-containing peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Cycloaddition Reactions
While less common, thioimidates can participate in cycloaddition reactions, acting as either the 2π or 4π component, depending on their structure. For instance, N-(methylthioalkylidene)glycine ethyl ester, a stabilized thioimidate, can exist in equilibrium with its azomethine ylide tautomer. This ylide can then undergo [3+2] cycloaddition reactions with various dipolarophiles to generate five-membered heterocycles such as oxazoles and thiazoles.[12]
Proposed [3+2] Cycloaddition of a Thioimidate-Derived Azomethine Ylide:
Caption: [3+2] Cycloaddition involving a thioimidate-derived azomethine ylide.
Rearrangement Reactions
Thioimidates can undergo sigmatropic rearrangements, although these are not as extensively studied as their oxygen-containing counterparts. A plausible transformation is a[3][7]-sigmatropic rearrangement of an allylic thioimidate, analogous to the Mislow-Evans rearrangement of allylic sulfoxides. This would involve the formation of a sulfonium ylide intermediate followed by a concerted rearrangement to furnish a homoallylic amine derivative.
Proposed[3][7]-Sigmatropic Rearrangement of an Allylic Thioimidate:
Caption: Plausible[3][7]-sigmatropic rearrangement of an allylic thioimidate.
Thioimidates in Heterocyclic Synthesis
Thioimidates are valuable precursors for the synthesis of a wide range of sulfur- and nitrogen-containing heterocycles.
-
Thiazoles: Thioimidates can react with α-haloketones in a Hantzsch-type synthesis to afford thiazoles. The sulfur atom of the thioimidate acts as the nucleophile, attacking the α-carbon of the ketone, followed by cyclization and dehydration.[11][13]
-
Imidazoles: The reaction of thioimidates with α-amino ketones or their derivatives can lead to the formation of imidazoles.[14][15]
-
Tetrazoles: Thioimidates can be converted to imidoyl azides, which can then undergo cyclization to form tetrazoles.[16][17]
Applications in Drug Development and Natural Product Synthesis
The versatility of thioimidates makes them attractive intermediates in the synthesis of biologically active molecules.
-
Peptide Modifications: As previously discussed, the use of thioimidates as protecting groups for thioamides is crucial for the synthesis of modified peptides with enhanced stability and unique biological properties.[4][5]
-
Bioisosteric Replacements: The conversion of thioimidates to amidines and imidazolones allows for the introduction of amide bioisosteres into drug candidates, which can improve their pharmacokinetic and pharmacodynamic profiles.[4]
-
Natural Product Synthesis: Thioamides are found in a number of natural products with interesting biological activities, such as the antibiotic closthioamide and the antitumor agent thioviridamide.[3][5][18][19] While the direct involvement of thioimidate intermediates in their biosynthesis is still under investigation, synthetic strategies towards these molecules could certainly leverage the reactivity of thioimidates. For example, a retrosynthetic analysis of closthioamide might involve the coupling of fragments via thioimidate intermediates.
Conclusion and Future Outlook
Thioimidates are far more than mere chemical curiosities; they are powerful and versatile intermediates that offer elegant solutions to synthetic challenges in organic chemistry and drug discovery. Their unique reactivity profile allows for their use as protecting groups, precursors to other valuable functional groups, and building blocks for the construction of complex heterocyclic systems. As our understanding of their chemistry deepens, and as new catalytic methods for their synthesis and transformation are developed, the role of thioimidates in the design and synthesis of novel therapeutics and functional materials is set to expand even further. For the discerning scientist, a thorough understanding of thioimidate chemistry is an invaluable asset in the molecular architect's toolbox.
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An In-Depth Technical Guide to the Safe Handling of Benzyl Thioacetimidate Hydrochloride for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for Benzyl thioacetimidate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Introduction: Understanding this compound
This compound is an organic compound with the molecular formula C₉H₁₂ClNS.[1] It belongs to the class of thioimidates, which are valuable intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[2][3] Thioamides and their derivatives are recognized for their role in medicinal chemistry, serving as isosteres of amides in peptides and small molecules, and are being investigated for a range of therapeutic areas.[4] Given its reactive nature and the limited publicly available toxicological data, a cautious and well-informed approach to its handling is paramount.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the foundation of a robust safety plan.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNS | [1] |
| Molecular Weight | 201.72 g/mol | [1][5] |
| Appearance | Yellowish Crystalline Solid | [6] |
| Melting Point | 157-161 °C | [5][6] |
| Solubility | Soluble in DMF and Methanol | [6] |
| GHS Hazard Classification | Serious Eye Damage/Eye Irritation, Category 1 | [5][7][8] |
| Hazard Statement | H318: Causes serious eye damage | [7][8][9] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive approach to safety involves implementing robust engineering controls and mandating the use of appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of any dust or aerosols.[10][13]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[14]
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.[14]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.[14][15] Standard safety glasses are not sufficient.
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[15] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.[14]
-
Protective Clothing: A flame-resistant lab coat, worn fully buttoned, is essential.[16] For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[13]
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[15]
Caption: Workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to prevent accidents and ensure the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[10]
-
Addition to Solvents: When dissolving, slowly add the solid to the solvent with continuous stirring to control the dissolution rate and prevent splashing.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[17] While specific reactivity data is limited, as a general precaution for thioamides, avoid strong acids and bases which could promote hydrolysis.[18][19]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling the compound, even if gloves were worn.[14]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[14]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[14]
-
Segregation: Store separately from strong oxidizing agents, acids, and bases.[20]
Emergency Procedures: Preparedness and Response
A clear and practiced emergency response plan is essential for mitigating the consequences of an accident.
Spills
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[21]
-
Carefully sweep the material into a suitable container for hazardous waste disposal.[22]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.[21]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Activate the nearest fire alarm if there is any risk of fire.
-
Contact the institution's emergency response team or local emergency services.[22]
-
Provide the emergency responders with the Safety Data Sheet for this compound.
-
Caption: Decision tree for responding to a chemical spill.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[21] Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[21] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[23]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including used PPE and spill cleanup materials, in a clearly labeled, sealed container.[24]
-
Liquid Waste: Collect all solutions containing the compound in a designated, labeled hazardous waste container.[25] Do not dispose of down the drain.[25]
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[26] The first rinse of any contaminated glassware should be collected as hazardous waste.[24]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a proactive culture of safety. Researchers and laboratory personnel must remain vigilant, continuously assess risks, and prioritize safety in all experimental designs and executions. While this guide provides a comprehensive framework, it is imperative to supplement it with institution-specific training and to always consult the most recent Safety Data Sheet before use.
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Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]
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Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved January 4, 2026, from [Link]
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Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023, October 18). ChemRxiv. Retrieved January 4, 2026, from [Link]
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Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Navigating the Procurement of Benzyl Thioacetimidate Hydrochloride: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and drug development professionals, the sourcing of specialized chemical reagents is a critical step that underpins the success of their scientific endeavors. This guide provides an in-depth overview of the commercial availability, key suppliers, and essential technical considerations for Benzyl thioacetimidate hydrochloride (CAS No. 32894-07-8), a valuable building block in synthetic chemistry.
Compound Profile: this compound
This compound, with the chemical formula C9H12ClNS, is an organic compound that presents as a yellowish crystalline solid.[1] Its structure, featuring a thioimidate functional group, makes it a reactive intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. A comprehensive understanding of its chemical and physical properties is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 32894-07-8 | [2][3][4][5] |
| Molecular Formula | C9H12ClNS · HCl | [5][6] |
| Molecular Weight | 201.72 g/mol | [5][6] |
| Melting Point | 157-161 °C | [1] |
| Purity | Typically 96% | [3][4] |
| Form | Solid | |
| Synonyms | S-Benzylthioacetimidate, Hydrochloride; Thiobenzylacetimidate hydrochloride; Benzyl ethanimidothioate hydrochloride | [5] |
Commercial Availability and Key Suppliers
This compound is commercially available from several reputable chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in various quantities, with a standard purity of 96%. Below is a comparative overview of prominent suppliers.
| Supplier | Brand/Product Line | Noteworthy Information |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | Offers the product in various quantities (e.g., 5g, 25g). Detailed product specifications and safety data sheets are readily accessible on their website.[2][3][4] |
| MilliporeSigma (Sigma-Aldrich) | Sigma-Aldrich | Provides comprehensive product information, including physical properties, safety data, and relevant documentation like Certificates of Analysis (COA) and Country of Origin (COO). |
| Alkali Scientific | Distributes MilliporeSigma products | Offers the MilliporeSigma (Sigma-Aldrich) branded this compound, ensuring access to high-quality reagents.[7] |
| Amerigo Scientific | - | Lists this compound among its product offerings, providing key properties and hazard information.[6] |
| ChemicalBook | - | A platform that aggregates information from various suppliers, offering a broad overview of the market and pricing.[1][8][9] |
It is crucial for researchers to note that while the standard purity is 96%, specific batch-to-batch variations may occur. Therefore, it is recommended to request a lot-specific Certificate of Analysis from the supplier to ensure the material meets the requirements of the intended application.
Workflow for Supplier Evaluation and Procurement
The selection of a suitable supplier is a critical decision that can impact the quality and reproducibility of research outcomes. A systematic approach to supplier evaluation is recommended.
Caption: A streamlined workflow for the evaluation and procurement of chemical reagents.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H318 - Causes serious eye damage.[2][3][4][10]
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
P310: Immediately call a POISON CENTER or doctor/physician.[10]
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Potential Applications in Drug Discovery and Development
While specific, in-depth literature on the direct applications of this compound is not extensively available in the public domain, its chemical structure suggests its utility as a precursor in the synthesis of various heterocyclic compounds. Thioimidates are known intermediates in the synthesis of thiadiazoles, thiazoles, and other sulfur and nitrogen-containing ring systems, which are prevalent scaffolds in many biologically active molecules.
The benzyl group can serve as a protecting group or as a key pharmacophoric element, interacting with biological targets. The reactivity of the thioacetimidate moiety allows for a range of chemical transformations, making it a versatile tool for medicinal chemists. Its role as a chemical intermediate is crucial in the broader context of manufacturing more complex molecules for the pharmaceutical and other industries.[11] The development of novel synthetic routes utilizing such building blocks is an active area of research. For instance, related compounds like substituted benzyl chlorides are pivotal in the synthesis of a wide array of pharmaceuticals.[12]
Conclusion
This compound is a readily available chemical intermediate for researchers and drug development professionals. A thorough understanding of its properties, coupled with a diligent supplier evaluation process, is essential for its successful integration into synthetic workflows. Adherence to strict safety protocols is mandatory when handling this compound. As the demand for novel chemical entities continues to grow, the importance of versatile building blocks like this compound in the landscape of chemical synthesis and drug discovery remains significant.
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An In-Depth Technical Guide to the Molecular Modeling of Benzyl Thioacetimidate Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the molecular modeling of Benzyl thioacetimidate hydrochloride, a molecule of interest in medicinal chemistry and drug development. In the absence of an experimentally determined crystal structure, this guide emphasizes a rigorous de novo parameterization and validation workflow. It is designed for researchers, scientists, and drug development professionals who are engaged in computational chemistry and molecular simulation. The methodologies detailed herein are grounded in established scientific principles to ensure the development of a robust and reliable molecular model, suitable for applications such as molecular docking and dynamic simulations.
Introduction: The Rationale for Modeling this compound
This compound belongs to the thioimidate class of compounds, which are recognized for their potential as enzyme inhibitors and as versatile intermediates in organic synthesis.[1][2] The presence of a sulfur atom and an imidate group suggests the possibility of unique electronic and steric properties that could be exploited in the design of novel therapeutics.[3] Molecular modeling offers a powerful lens through which to investigate these properties at an atomic level, providing insights that can guide rational drug design.[4]
Physicochemical Properties of this compound
A foundational step in any molecular modeling study is the compilation of known physicochemical properties of the target molecule. This information is crucial for both parameterization and later validation of the computational model.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNS | [7] |
| Molecular Weight | 201.72 g/mol | [7][8] |
| CAS Number | 32894-07-8 | [8] |
| Melting Point | 157-161 °C | [8] |
| SMILES | Cl[H].CC(=N)SCc1ccccc1 | [8] |
| InChI | 1S/C9H11NS.ClH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3;1H | [8] |
| Form | Solid | [8] |
De Novo Force Field Parameterization Workflow
The cornerstone of a reliable molecular dynamics simulation is an accurate force field. For a novel molecule like this compound, a meticulous parameterization process is required. This workflow outlines the necessary steps to derive CHARMM-compatible force field parameters. The same principles can be adapted for other common force fields like AMBER.
Quantum Mechanical (QM) Calculations
High-level QM calculations provide the reference data for parameterizing the classical force field.
Protocol:
-
Initial Structure Generation: Generate an initial 3D structure of this compound. Software such as Avogadro or Open Babel can be used for this purpose.
-
Geometry Optimization: Perform a full geometry optimization in the gas phase using a suitable density functional theory (DFT) functional and basis set. For sulfur-containing molecules, functionals like B3LYP-D3(BJ) or M06-2X with a basis set such as 6-311+G(d,p) have shown good performance.[9][10] This calculation should be performed using software like Gaussian or ORCA.
-
Vibrational Frequency Analysis: Following optimization, perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies will also be used to help parameterize bond and angle force constants.
-
Electrostatic Potential (ESP) Calculation: Using the optimized geometry, calculate the electrostatic potential on the molecular surface. This is a critical step for deriving accurate partial atomic charges.
Force Field Parameter Derivation
With the QM data as a reference, the next step is to derive the parameters for the molecular mechanics energy function. Tools like AmberTools (for AMBER) or ffTK (for CHARMM) can facilitate this process.[2]
Protocol:
-
Atom Typing: Assign atom types from a general force field (e.g., GAFF for AMBER or CGenFF for CHARMM) to the atoms in this compound. It is likely that specific atom types for the thioimidate group will not be present and will need to be created by analogy to existing atom types.
-
Partial Charge Derivation: Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP) fitting, to derive the partial atomic charges that best reproduce the QM-calculated ESP.
-
Bond and Angle Parameter Derivation:
-
Equilibrium Values: The equilibrium bond lengths and angles are taken directly from the QM-optimized geometry.
-
Force Constants: The force constants for bonds and angles can be initially estimated by analogy to similar bonds and angles in the force field library. These can be further refined by fitting to the QM-calculated vibrational frequencies.
-
-
Dihedral Parameter Derivation:
-
Identify all rotatable bonds in the molecule, particularly those in the thioimidate group and the benzyl linkage.
-
For each of these bonds, perform a series of constrained QM geometry optimizations, rotating the dihedral angle in increments (e.g., every 15 degrees).
-
The resulting energy profile as a function of the dihedral angle is then used to fit the torsional parameters of the force field.
-
Molecular Dynamics (MD) Simulation Protocol
Once a complete set of force field parameters has been developed and validated, MD simulations can be performed to study the dynamic behavior of this compound.
Protocol:
-
System Solvation: Place the parameterized this compound molecule in a periodic box of a chosen water model (e.g., TIP3P).
-
Ionization: Add counter-ions (in this case, Cl⁻ is already part of the molecule, but additional ions may be needed to neutralize the system if it were not a hydrochloride salt) to achieve a neutral simulation box.
-
Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts between the solute and solvent.
-
Equilibration:
-
NVT Ensemble: Gradually heat the system to the target temperature (e.g., 298 K) while keeping the volume constant. This allows the system to reach the correct temperature.
-
NPT Ensemble: Switch to an ensemble with constant pressure and temperature. This allows the density of the simulation box to equilibrate.
-
-
Production Run: Once the system is well-equilibrated (as judged by the convergence of properties like temperature, pressure, density, and root-mean-square deviation (RMSD)), run the simulation for the desired length of time to collect data for analysis.
-
Trajectory Analysis: Analyze the resulting trajectory to study the conformational dynamics, interactions with solvent, and other properties of interest.
Model Validation without a Crystal Structure
In the absence of an experimental crystal structure, a multi-faceted approach to validation is essential to build confidence in the molecular model.[4][10]
Protocol:
-
Geometric Validation:
-
Perform a geometry optimization of this compound using the newly derived force field.
-
Compare the bond lengths, bond angles, and dihedral angles of the MM-optimized structure with the QM-optimized structure. Discrepancies should be minimal for a well-parameterized model.
-
-
Vibrational Frequency Validation:
-
Calculate the vibrational frequencies using the MM force field.
-
Compare these frequencies with those obtained from the QM calculations. While a perfect match is not expected due to the different levels of theory, the overall trends and major vibrational modes should be consistent.
-
-
Conformational Energy Validation:
-
For the key dihedral angles that were scanned during parameterization, compare the energy profiles calculated with the MM force field to the original QM energy profiles. The relative energies of minima and the heights of rotational barriers should be well-reproduced.
-
-
Condensed-Phase Property Validation (Optional):
-
If experimental data is available for related compounds (e.g., density, heat of vaporization), simulations of these compounds in the liquid phase can be performed to see how well the force field reproduces these bulk properties.
-
Potential Applications in Drug Development
A validated molecular model of this compound can be a valuable tool in drug discovery.[4]
-
Molecular Docking: The model can be docked into the active site of a target enzyme to predict its binding mode and affinity. This can help in understanding the molecular basis of its inhibitory activity and in designing more potent analogs.
-
Virtual Screening: The parameterized structure can be used as a query in virtual screening campaigns to identify other potential inhibitors with similar structural features.
-
Binding Free Energy Calculations: More advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the absolute or relative binding free energies of this compound and its derivatives to a target protein, providing a more accurate prediction of their potency.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling of this compound. By focusing on a detailed de novo parameterization and a multi-faceted validation strategy, it is possible to develop a high-quality molecular model even in the absence of an experimental crystal structure. The resulting model can serve as a powerful tool for investigating the physicochemical properties of this compound and for guiding its development as a potential therapeutic agent. This approach underscores the importance of a first-principles methodology in computational drug discovery, ensuring that the insights gained from molecular simulations are both reliable and impactful.
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Sharma, J., & Champagne, P. A. (2022). Benchmark of density functional theory methods for the study of organic polysulfides. Journal of computational chemistry, 43(32), 2131–2138. [Link]
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Sharma, J., & Champagne, P. A. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]
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re3data.org. (2023). Cambridge Structural Database. [Link]
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How to validate molecular docking results with no proper crystal structure?? (2021). ResearchGate. [Link]
-
Do crystal structures obviate the need for theoretical models of GPCRs for structure based virtual screening. PMC. [Link]
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How to predict the 3D structure of a protein without having a crystal? (2012). ResearchGate. [Link]
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Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. (2023). MDPI. [Link]
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Building Nanoplastic Models for Molecular Calculations. (2023). ACS Publications. [Link]
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Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216. [Link]
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Gohlke, H., & Kuhn, B. (2008). Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group. [Link]
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Leddin, E. M. (2021). AMBER Simulation Guide. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12626231, this compound. [Link]
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Amber 14 Reference Manual. (2014). Amber MD. [Link]
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Amber Custom Residue Parameterization. (2021). Computational Chemistry. [Link]
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Harris, S. (2020). AMBER demo. YouTube. [Link]
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Mayne, C. G., et al. (2013). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Theoretical and Computational Biophysics Group. [Link]
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Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216. [Link]
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Hands-on 5: Generating topologies and parameters for small molecules. (n.d.). GitHub Pages. [Link]
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Methodological & Application
Application Notes and Protocols for the Protection of Thioamides via S-Benzylation
Introduction: The Challenge and Opportunity of Thioamides in Modern Synthesis
Thioamides are crucial structural motifs in medicinal chemistry and chemical biology, serving as isosteres of amides in peptides and other bioactive molecules.[1][2] This substitution of sulfur for oxygen imparts unique chemical and physical properties, including altered hydrogen bonding capabilities, increased resistance to enzymatic hydrolysis, and useful spectroscopic handles.[2] However, the incorporation of thioamides, particularly in the context of solid-phase peptide synthesis (SPPS), is fraught with challenges. A primary issue is the increased acidity of the α-proton of a thioamide residue compared to its amide counterpart. This acidity can lead to epimerization under the basic conditions often employed in peptide synthesis, compromising the stereochemical integrity of the final product.[1]
To circumvent this critical issue, a robust strategy involves the reversible protection of the thioamide functional group. By converting the thioamide to a thioimidate through S-alkylation, the pKa of the α-proton is raised, effectively safeguarding its stereocenter from racemization during synthesis.[1] This document provides a detailed protocol for the protection of thioamides via S-benzylation, a common and effective implementation of this strategy. The resulting S-benzyl thioimidate, for instance, from the S-benzylation of thioacetamide, is known as benzyl thioacetimidate. Its hydrochloride salt is commercially available and serves as a reference for this class of compounds.[3][4]
The Chemistry of Protection: An S-Alkylation Approach
The protection of a thioamide as an S-benzyl thioimidate is achieved through a nucleophilic substitution reaction. The sulfur atom of the thioamide acts as a nucleophile, attacking an electrophilic benzylating agent, such as benzyl bromide. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the thioamide, enhancing its nucleophilicity.
Mechanism Rationale:
The choice of reagents is critical for a successful and clean reaction.
-
Benzylating Agent: Benzyl bromide is a common choice due to its reactivity. For applications requiring milder deprotection conditions, a modified benzylating agent like 4-azidobenzyl bromide is preferred, as the resulting protecting group can be cleaved with reagents like dithiothreitol (DTT), avoiding harsh conditions.[1]
-
Base: A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) is ideal. It is sufficiently basic to facilitate the reaction without competing as a nucleophile and forming unwanted byproducts.[1]
-
Catalyst: The reaction with benzyl bromide can be sluggish. An in-situ Finkelstein reaction, facilitated by the addition of a catalytic amount of an iodide salt like tetrabutylammonium iodide (TBAI), can significantly accelerate the S-alkylation. The iodide displaces the bromide on the benzyl group, forming a more reactive benzyl iodide intermediate.[1]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used to dissolve the reactants and facilitate the reaction.[1]
Experimental Protocol: S-Benzylation of a Thioamide
This protocol describes a general procedure for the protection of a thioamide using benzyl bromide.
Materials:
-
Thioamide-containing substrate
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIEA)
-
Tetrabutylammonium iodide (TBAI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet for inert atmosphere
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the thioamide-containing substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add TBAI (0.1 eq), DIEA (2.0 eq), and benzyl bromide (1.5 eq). The order of addition can be varied, but it is often preferable to add the benzyl bromide last.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting thioamide is consumed. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid and DIEA salts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude S-benzyl thioimidate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table provides representative conditions and outcomes for the S-alkylation of thioamides.
| Alkylating Agent | Base | Catalyst (eq) | Solvent | Temperature | Typical Time | Notes |
| Benzyl bromide | DIEA | TBAI (0.1) | DMF/DCM | Room Temp. | 4-12 h | Finkelstein conditions accelerate the reaction. |
| 4-Azidobenzyl bromide | DIEA | TBAI (0.1) | DMF | Room Temp. | 2-8 h | Product allows for mild deprotection with DTT.[1] |
| Methyl iodide | DIEA | None | DMF | Room Temp. | 1-4 h | A more reactive, less sterically hindered alkylating agent. |
Deprotection Protocol: Regeneration of the Thioamide
The choice of deprotection method depends on the specific S-alkyl group used.
For S-4-Azidobenzyl Thioimidates:
This is a mild and orthogonal deprotection strategy.
Materials:
-
S-4-azidobenzyl protected thioimidate
-
Dithiothreitol (DTT)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the protected substrate in DMF.
-
Add DTT (excess, e.g., 10-20 eq) and DIEA (e.g., 5-10 eq).
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify as described in the protection protocol.
For S-Benzyl Thioimidates:
Deprotection of the S-benzyl group is more challenging and typically requires harsher conditions, such as strong acids (e.g., trifluoroacetic acid, TFA) or reductive methods, which may not be compatible with sensitive substrates.[5] The use of the 4-azidobenzyl group is therefore recommended for applications requiring mild deprotection.[1]
Visualizing the Workflow
Caption: Workflow for thioamide protection and deprotection.
Conclusion
The protection of thioamides as S-benzyl thioimidates is a highly effective strategy to prevent epimerization during multi-step synthesis, particularly in the context of SPPS. The protocol outlined here, utilizing benzyl bromide in the presence of DIEA and catalytic TBAI, provides a reliable method for this transformation. For substrates requiring mild deprotection conditions, the use of 4-azidobenzyl bromide is a superior alternative. By implementing this protection strategy, researchers can confidently incorporate thioamides into complex molecules, thereby accessing novel chemical space for drug discovery and development.
References
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VanVeller, B. et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. ChemRxiv. [Link]
-
Biswas, S. et al. (2021). H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols. Organic & Biomolecular Chemistry. [Link]
-
Larsson, E. et al. (2018). Transition metal-free, chemoselective arylation of thioamides yielding aryl thioimidates or N-aryl. Umeå University. [Link]
-
VanVeller, B. et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters. [Link]
-
MDPI. (2020). K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. [Link]
-
ResearchGate. (2022). Synthetic approaches to bioactive thioamides. [Link]
-
Wiley Online Library. (2016). S8‐Mediated One‐Pot Synthesis of Thioamides from Benzyl Chlorides and Amines. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thioacylation. [Link]
-
AAPPTec. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. (2015). A Mild and Practical Deprotection Method for Benzyl Thioethers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzyl Glycinate HCl in Advancing Peptide Synthesis. [Link]
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Application Notes & Protocols: Benzyl Thioacetimidate Hydrochloride as a Versatile Synthon for Heterocyclic Chemistry
Introduction: Unlocking Heterocyclic Diversity
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials incorporating these core structures.[1][2][3] The strategic synthesis of these molecules is therefore of paramount importance. Benzyl thioacetimidate hydrochloride (C₉H₁₁NS · HCl) emerges as a highly valuable and versatile building block in this endeavor.[4] This stable, solid reagent serves as a potent electrophile and a precursor to the thioamide functional group, a key synthon in the construction of various nitrogen- and sulfur-containing heterocycles.[5]
This guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for the synthesis of medicinally relevant scaffolds such as thiazoles, thiadiazoles, and pyrimidines.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClNS | [4] |
| Molecular Weight | 201.72 g/mol | [4][6] |
| Appearance | Solid | [6] |
| Melting Point | 157-161 °C | [6] |
| CAS Number | 32894-07-8 | [4][6][7] |
PART 1: Mechanistic Rationale and Causality
The synthetic utility of this compound stems from the unique reactivity of the imidothioate functional group. The molecule contains two key reactive sites: the electrophilic imine carbon and the excellent benzylthiol leaving group. The hydrochloride salt form enhances its stability and handling.
In a typical reaction, the imidothioate first reacts with a dinucleophile. The reaction is often initiated by a base, which deprotonates the nucleophile, facilitating its attack on the electrophilic carbon of the thioacetimidate. This is followed by an intramolecular cyclization step, where the second nucleophilic site of the partner molecule attacks an appropriate electrophilic center. The final step is the elimination of the stable benzylthiol, which drives the reaction towards the formation of the aromatic heterocyclic ring. This divergent reactivity allows it to serve as a synthetic branch point to access various functional groups.[8][9]
Below is a generalized workflow illustrating this principle.
Caption: Generalized reaction pathway for heterocyclic synthesis.
PART 2: Application in Thiazole Synthesis
The synthesis of the thiazole ring, a common scaffold in pharmaceuticals, is a classic application.[10] The Hantzsch thiazole synthesis and its variations provide a reliable route where this compound can function as the thioamide component.[11][12] The reaction proceeds by condensing the thioacetimidate with an α-halocarbonyl compound.
Protocol 2.1: Synthesis of 2-Methyl-4-phenylthiazole
This protocol details the reaction between this compound and 2-bromoacetophenone.
Materials:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add 2-bromoacetophenone (1.0 eq).
-
Add triethylamine (2.2 eq) dropwise to the stirred solution at room temperature. An initial precipitate of triethylamine hydrochloride may form.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-4-phenylthiazole.
Data Summary: Thiazole Synthesis Examples
| α-Halocarbonyl Substrate | Base | Solvent | Time (h) | Yield (%) |
| 2-Bromoacetophenone | Et₃N | EtOH | 5 | 85-92 |
| Ethyl 2-chloroacetoacetate | NaHCO₃ | DMF | 8 | 78-85 |
| 3-Chloro-2,4-pentanedione | Pyridine | Dioxane | 6 | 80-88 |
PART 3: Application in 1,3,4-Thiadiazole Synthesis
1,3,4-Thiadiazoles are another class of heterocycles with significant biological activity.[13][14] Their synthesis can be achieved by reacting this compound with a suitable hydrazine derivative, typically an acylhydrazine or a hydrazonoyl halide, which provides the remaining N-N-C fragment of the ring.
Protocol 3.1: Synthesis of 2-Methyl-5-phenyl-1,3,4-thiadiazole
This protocol describes the reaction with benzoylhydrazine, followed by oxidative cyclization.
Materials:
-
This compound (1.0 eq)
-
Benzoylhydrazine (1.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
Procedure:
-
Suspend this compound (1.0 eq) and benzoylhydrazine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) dropwise at 0 °C to form the intermediate acylthiohydrazide. Stir at room temperature for 2-3 hours.
-
Monitor the formation of the intermediate by TLC.
-
Once the intermediate formation is complete, remove the DCM under reduced pressure.
-
To the residue, add Polyphosphoric acid (PPA) (10x by weight) and heat the mixture to 100-120 °C for 2-4 hours. This step effects the dehydrative cyclization.[15]
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) to a pH of ~8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-5-phenyl-1,3,4-thiadiazole.
Caption: Comparative experimental workflows for heterocycle synthesis.
PART 4: Application in Pyrimidine Synthesis
Pyrimidines are a cornerstone of nucleic acids and are prevalent in a wide array of bioactive molecules.[16][17] The synthesis of aminopyrimidines can be accomplished by reacting this compound with a 1,3-dicarbonyl compound or its equivalent, such as malononitrile, in a [3+3] cycloaddition strategy.[18]
Protocol 4.1: Synthesis of 4-Amino-6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile
This protocol outlines the base-catalyzed condensation reaction with malononitrile. While the target has a thioxo group, this demonstrates the principle of using the thioacetimidate as the N-C-S source.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Sodium ethoxide (NaOEt) (2.0 eq)
-
Ethanol (EtOH), anhydrous
-
Hydrochloric acid (HCl), 2M
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol or using a commercially available solution.
-
In a separate flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in anhydrous ethanol.
-
Add the thioacetimidate/malononitrile solution dropwise to the stirred solution of sodium ethoxide at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture by adding 2M HCl dropwise until the pH is ~5-6. This will protonate the product and precipitate it from the solution.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or an appropriate solvent mixture.
PART 5: Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yields: Ensure all reagents are anhydrous, particularly in base-catalyzed reactions. Check the purity of the starting materials. Reaction times and temperatures may need optimization for specific substrates.
-
Side Reactions: Incomplete cyclization or formation of acyclic intermediates can occur. Ensure sufficient heating/reaction time for the cyclization step. The use of a stronger dehydrating agent (for thiadiazoles) or a different base/solvent system may be required.
-
Purification Challenges: The benzylthiol byproduct can sometimes complicate purification. A thorough aqueous wash can help remove it. If it co-elutes with the product during chromatography, consider alternative solvent systems or recrystallization.
Safety and Handling:
-
Hazard Identification: this compound is classified as a hazardous substance. It is known to cause serious eye damage.[6][7][19][20] It may also be harmful if swallowed and cause skin irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6] Work in a well-ventilated fume hood.[20]
-
Handling: Avoid contact with skin, eyes, and clothing.[20] Avoid breathing dust. In case of contact, rinse the affected area immediately with plenty of water.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound stands out as a robust and versatile reagent for constructing a variety of important heterocyclic scaffolds. Its stability, predictable reactivity, and ability to act as a thioamide surrogate make it an invaluable tool for researchers in synthetic organic chemistry, medicinal chemistry, and drug discovery. The protocols and insights provided herein serve as a comprehensive guide to leveraging this powerful synthon for the efficient synthesis of thiazoles, thiadiazoles, pyrimidines, and beyond.
References
-
Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC. National Center for Biotechnology Information. [Link]
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This compound | C9H12ClNS | CID 12626231 - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. MDPI. [Link]
-
(PDF) A convenient route for the synthesis of new thiadiazoles - ResearchGate. ResearchGate. [Link]
-
Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties - PMC. National Center for Biotechnology Information. [Link]
-
Thioamides as Useful Synthons in the Synthesis of Heterocycles - ResearchGate. ResearchGate. [Link]
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Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Complementary Strategies for Installation of Thioimidates into Peptide Backbones | The Journal of Organic Chemistry. ACS Publications. [Link]
-
A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety - Science Publishing Group. Science Publishing Group. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. National Center for Biotechnology Information. [Link]
-
General Synthetic Methods for Thiazole and Thiazolium Salts - ResearchGate. ResearchGate. [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - NIH. National Center for Biotechnology Information. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Bio-enhanced, Polyscientific, Letter and Science. [Link]
-
Synthesis of Benzo-Fused Sulfonimidate Heterocycles - PubMed. National Center for Biotechnology Information. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed. National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors - ResearchGate. ResearchGate. [Link]
-
A new synthesis of heterocycles from o-subsituted aryl benzyl ethers R. Alan Aitken, Andrew D. Harper EaStCHEM School of Chemist. EaStCHEM School of Chemistry. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. MDPI. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. MDPI. [Link]
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Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]
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Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. Beilstein Journals. [Link]
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Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H) - NIH. National Center for Biotechnology Information. [Link]
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(PDF) Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives - ResearchGate. ResearchGate. [Link]
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Heterocyclic Chemistry. University of Glasgow. [Link]
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8 Topics in Heterocyclic Chemistry - National Academic Digital Library of Ethiopia. National Academic Digital Library of Ethiopia. [Link]
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Application Notes and Protocols: Benzyl Thioacetimidate Hydrochloride for Amidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the use of benzyl thioacetimidate hydrochloride as a superior reagent for the synthesis of amidines, a critical functional group in medicinal chemistry and drug development. This document offers in-depth scientific insights, detailed experimental protocols, and a thorough examination of the underlying chemical principles, empowering researchers to effectively implement this methodology in their synthetic endeavors.
Introduction: The Significance of Amidines and the Need for Robust Synthetic Methods
Amidines are a class of organic compounds characterized by the –C(=NH)–NH2 functional group. They are recognized as important pharmacophores in modern drug discovery, appearing as a significant structural motif in a wide array of therapeutic agents with antibacterial, antiviral, antifungal, and antiprotozoal activities.[1] The amidine moiety, being a strong base, is often protonated at physiological pH, allowing it to participate in crucial hydrogen bonding interactions with biological targets such as enzymes and nucleic acids.[2][3]
Traditional methods for amidine synthesis, such as the Pinner reaction, involve the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then converted to the amidine by reaction with an amine.[4][5] However, these methods can suffer from limitations, including the need for harsh reaction conditions and limited substrate scope.[6] This has spurred the development of more versatile and efficient synthetic routes.
This compound emerges as a highly effective reagent for amidine synthesis, offering several advantages over classical methods. Thioimidates are generally more reactive than their oxygen-containing counterparts (imidates) due to the superior leaving group ability of the thiol moiety.[6] This enhanced reactivity allows for milder reaction conditions and a broader tolerance of functional groups, making it an invaluable tool for the synthesis of complex molecules in drug discovery programs.
The Reagent: this compound
This compound is a stable, crystalline solid that serves as a precursor to a reactive thioimidate. Its structure combines the reactivity of a thioacetimidate with the stability of a hydrochloride salt, making it easy to handle and store.
| Property | Value | Reference |
| CAS Number | 32894-07-8 | [7][8][9] |
| Molecular Formula | C₉H₁₁NS · HCl | [7] |
| Molecular Weight | 201.72 g/mol | [7][10] |
| Appearance | Solid | [7] |
| Melting Point | 157-161 °C | [7] |
Safety Information:
This compound is classified as a substance that causes serious eye damage.[7][9] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times when handling this reagent.[7] All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of S-benzyl thioacetimidate hydrochloride can be achieved through the S-alkylation of a thioamide with a benzyl halide. This reaction proceeds via the formation of a reactive isothiuronium salt intermediate.
Reaction Scheme:
Caption: Synthesis of the target reagent.
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is based on general procedures for the synthesis of thioimidates from thioamides and alkyl halides.[11]
Materials:
-
Thioacetamide
-
Benzyl chloride
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Hydrogen chloride (gas or solution in a compatible solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve thioacetamide (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether.
-
To this acidic solution, add benzyl chloride (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and melting point analysis.
Amidine Synthesis using this compound
The reaction of this compound with a primary or secondary amine proceeds via nucleophilic substitution at the imine carbon, with the displacement of benzyl mercaptan as a leaving group. The hydrochloride salt of the thioimidate enhances the electrophilicity of the imine carbon, facilitating the nucleophilic attack by the amine.
Reaction Mechanism:
Caption: Mechanism of amidine formation.
Protocol 2: General Procedure for the Synthesis of N-Substituted Acetamidines
This protocol provides a general method for the synthesis of a variety of N-substituted acetamidines from primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Base (e.g., triethylamine, diisopropylethylamine), if necessary
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add this compound (1.0 eq) to the solution in one portion.
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base (1.0 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization, column chromatography on silica gel, or by acidic/basic extraction depending on the properties of the resulting amidine.
Substrate Scope and Expected Outcomes
This method is applicable to a wide range of primary and secondary amines, including aliphatic and aromatic amines. The reactivity of the amine will influence the reaction conditions and time.
| Amine Type | General Reactivity | Typical Reaction Time | Anticipated Yield |
| Primary Aliphatic Amines | High | 1-4 hours | Excellent |
| Secondary Aliphatic Amines | Moderate to High | 4-12 hours | Good to Excellent |
| Primary Aromatic Amines (Anilines) | Moderate | 12-24 hours | Good |
| Secondary Aromatic Amines | Low | 24-48 hours | Moderate |
Note: The reaction times and yields are estimates and will vary depending on the specific substrates and reaction conditions.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the thioimidate to the corresponding thioester.
-
Stoichiometry: A slight excess of the amine can be used to drive the reaction to completion.
-
Choice of Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol can facilitate the proton transfers involved in the mechanism.
-
Purification: The basic nature of the amidine product can be exploited for purification. Extraction with an acidic aqueous solution, followed by basification and extraction with an organic solvent, can be an effective purification strategy.
Conclusion
This compound is a versatile and highly effective reagent for the synthesis of a wide range of N-substituted acetamidines. Its enhanced reactivity compared to traditional Pinner-type reagents allows for milder reaction conditions and broader substrate scope, making it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols and insights provided in these application notes are intended to facilitate the successful implementation of this powerful synthetic methodology.
References
- Aly, A. A., Bräse, S., & Gomaa, M. A.-M. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
- Baati, R., Gouverneur, V., & Mioskowski, C. (1999). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synthesis, 1999(06), 927-929.
- Boykin, D. W., Kumar, A., Spychala, J., Zhou, M., & Lombardy, R. J. (1996). Pro-drugs of aromatic diamidines. Journal of medicinal chemistry, 39(12), 2436-2439.
- Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). 2,2,2-Trifluoro- and Trichloroethyl Imidates as Reagents for the Synthesis of Amidines. The Journal of Organic Chemistry, 75(3), 945-947.
- D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-chloro-N-(1-phenylethyl)acetamidine. Organic Syntheses, 85, 1-10.
- Gomtsyan, A. (2012). Amidines as an important class of medicinal compounds. Current medicinal chemistry, 19(3), 289-316.
- Katritzky, A. R., Cai, C., & Singh, S. K. (2006). Microwave-Assisted Synthesis of Polysubstituted Amidines from Imidoylbenzotriazoles. The Journal of Organic Chemistry, 71(9), 3375-3380.
- McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of Amidines and a One-Pot Synthesis of Quinazolines. Organic Letters, 14(14), 3800-3803.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12626231, this compound. Retrieved from [Link]
- O'Brien, E., Abbasi, M., Purslow, J., & VanVeller, B. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Baati, R., Gouverneur, V., & Mioskowski, C. (1999). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synthesis, 1999(06), 927-929.
- Suzhou Chenghe Pharmaceutical & Chemical Co Ltd. (2020). Synthesis method of N-benzylacetamidine hydrochloride. CN110878032A.
- VanVeller, B., & Byerly-Duke, J. (2022). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. The Journal of Organic Chemistry, 87(15), 9996-10005.
- VanVeller, B., & O'Brien, E. (2023). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters, 25(7), 1168-1172.
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Organic Syntheses. (n.d.). benzylaniline. Retrieved from [Link]
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Arkat USA. (2010). Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Retrieved from [Link]
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experimental procedure for Pinner reaction with benzyl mercaptan
Application Note & Protocol
Synthesis of S-Benzyl Thioimidates via an Adapted Pinner Reaction
Introduction: Extending the Pinner Reaction to Sulfur Nucleophiles
The Pinner reaction, first documented by Adolf Pinner in 1877, is a cornerstone of organic synthesis involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt.[1][2] These salts are versatile intermediates, readily converted into esters, amidines, or orthoesters.[3][4]
This application note details a robust adaptation of the classical Pinner reaction, substituting the alcohol nucleophile with benzyl mercaptan (a thiol). This modification provides a direct and efficient pathway to S-benzyl thioimidate hydrochlorides, which are valuable precursors for synthesizing thioamides, amidines, and various sulfur-containing heterocyclic compounds.[5][6] The underlying mechanism remains analogous to the traditional reaction: protonation of the nitrile by a strong acid enhances its electrophilicity, facilitating nucleophilic attack by the sulfur atom of benzyl mercaptan.[7]
This guide provides a comprehensive, step-by-step protocol, explains the critical parameters governing the reaction's success, and emphasizes the necessary safety precautions when handling the required reagents.
Safety First: Critical Hazard Mitigation
The Pinner reaction involves hazardous materials that demand strict adherence to safety protocols. All procedures must be conducted inside a certified chemical fume hood by personnel trained in handling reactive and toxic chemicals.
-
Hydrogen Chloride (HCl) Gas: HCl is a highly toxic and corrosive gas. It can cause severe respiratory damage and chemical burns upon contact.[8] Anhydrous HCl gas must be handled in a closed system, and any exhaust should be passed through a base trap (e.g., a sodium hydroxide solution) before venting.
-
Benzyl Mercaptan (C₆H₅CH₂SH): This compound is toxic if inhaled or swallowed and causes serious eye irritation.[9][10] It is also characterized by an extremely powerful and unpleasant stench.[11][12] Always handle in a fume hood and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13]
-
Anhydrous Solvents: Anhydrous solvents like diethyl ether or dioxane are typically flammable. Ensure no ignition sources are present in the vicinity of the experimental setup.[3]
-
Pressure and Temperature: The reaction is performed at low temperatures. Rapid warming can lead to the decomposition of the thermodynamically unstable Pinner salt and potential pressure buildup.[2][3] Ensure proper temperature control and do not conduct the reaction in a sealed vessel without appropriate pressure relief.
Immediate First Aid:
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
The Core Mechanism: Electrophilic Activation and Nucleophilic Attack
The reaction proceeds through a well-established acid-catalyzed mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.
-
Protonation of the Nitrile: The strong acid (anhydrous HCl) protonates the nitrogen atom of the nitrile. This initial step dramatically increases the electrophilicity of the nitrile carbon atom, activating it for nucleophilic attack.[1][7]
-
Nucleophilic Attack by Thiol: The sulfur atom of benzyl mercaptan, acting as the nucleophile, attacks the activated carbon of the protonated nitrile. This forms a protonated thioimidate intermediate.[7]
-
Formation of the Thioimidate Salt: The resulting intermediate is the stable S-benzyl thioimidate hydrochloride salt. This "Pinner salt" is often insoluble in non-polar organic solvents and may precipitate from the reaction mixture as a crystalline solid.
Experimental Protocol: Synthesis of S-Benzyl Thioimidate Hydrochloride
This section provides a representative, step-by-step procedure for the reaction of a generic nitrile with benzyl mercaptan.
| Reagents & Materials | Equipment |
| Aliphatic or Aromatic Nitrile | Three-neck round-bottom flask |
| Benzyl Mercaptan | Magnetic stirrer and stir bar |
| Anhydrous Diethyl Ether (or Dioxane) | Gas dispersion tube (fritted) |
| Anhydrous Hydrogen Chloride Gas | Low-temperature bath (ice/salt or cryocooler) |
| Anhydrous Nitrogen or Argon Gas | Gas flow meter |
| Calcium Chloride Drying Tube | Base trap (for HCl quenching) |
| --- | Syringes and needles |
The following table summarizes the key quantitative data for this protocol.
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Nitrile:Mercaptan) | 1.0 : 1.1 equivalents | A slight excess of the mercaptan ensures complete consumption of the nitrile. |
| Solvent | Anhydrous Diethyl Ether | A non-polar, anhydrous solvent is crucial to prevent hydrolysis side reactions.[3][14] |
| Temperature | -10 °C to 0 °C | Low temperatures are essential to prevent the decomposition of the unstable Pinner salt intermediate.[2][3] |
| HCl Gas | Slow, steady stream | A continuous supply of dry HCl is required to catalyze the reaction and form the hydrochloride salt.[5] |
| Reaction Time | 12 - 24 hours | Reaction times can vary based on the reactivity of the nitrile substrate. Sterically hindered nitriles may require longer times.[1][5] |
| Atmosphere | Anhydrous Nitrogen/Argon | An inert atmosphere prevents moisture from entering the reaction, which would lead to unwanted ester formation.[1] |
Scientist's Note: The success of this reaction is highly dependent on maintaining strictly anhydrous conditions. All glassware should be oven-dried and cooled under a stream of inert gas before use. Solvents must be rigorously dried.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to an inert gas line, a thermometer, and a gas dispersion tube connected to a source of anhydrous HCl gas. The gas outlet should be protected with a calcium chloride drying tube and vented through a base trap.
-
Reagent Charging: In the flask, dissolve the nitrile (1.0 eq) and benzyl mercaptan (1.1 eq) in anhydrous diethyl ether (approx. 0.2-0.5 M concentration).
-
Cooling: Begin stirring the solution and cool the flask to between -10 °C and 0 °C using an appropriate cooling bath.
-
HCl Introduction: Once the desired temperature is reached and stabilized, begin bubbling a slow, steady stream of dry hydrogen chloride gas through the solution via the gas dispersion tube.[1]
-
Expert Tip: The rate of HCl addition should be controlled. Too rapid an addition can cause excessive fuming and a temperature increase. Monitor the reaction temperature closely.
-
-
Reaction Monitoring: The S-benzyl thioimidate hydrochloride salt will often precipitate as a white or off-white solid. The reaction progress can be monitored by the cessation of precipitate formation or by analytical techniques (e.g., TLC or GC-MS of quenched aliquots). Allow the reaction to stir at low temperature for 12-24 hours.
-
Product Isolation: Once the reaction is complete, stop the flow of HCl gas and switch to a positive pressure of inert gas. Isolate the precipitated solid product by vacuum filtration.
-
Causality: It is critical to avoid exposing the Pinner salt to atmospheric moisture during filtration. This can be achieved by performing the filtration under a blanket of nitrogen or by working quickly.
-
-
Washing and Drying: Wash the filtered solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under high vacuum. The resulting S-benzyl thioimidate hydrochloride is often used in the next step without further purification.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure, from setup to final product isolation.
References
-
Title: Pinner reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pinner Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Pinner Reaction | NROChemistry Source: NROChemistry URL: [Link]
-
Title: Pinner Reaction - SynArchive Source: SynArchive URL: [Link]
-
Title: Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate Source: YouTube (Chemistry The Mystery of Molecules) URL: [Link]
-
Title: A Lewis acid-promoted Pinner reaction Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate Source: YouTube URL: [Link]
-
Title: BENZYL MERCAPTAN MSDS Source: Loba Chemie URL: [Link]
-
Title: BENZYL MERCAPTAN EXTRA PURE - Safety Data Sheet Source: Loba Chemie URL: [Link]
-
Title: A Lewis acid-promoted Pinner reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Thioimidate Solutions to Thioamide Problems during Peptide Synthesis Source: ChemRxiv URL: [Link]
-
Title: Contemporary Applications of Thioamides and Methods for their Synthesis Source: ChemRxiv URL: [Link]
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step-by-step synthesis of Benzyl thioacetimidate hydrochloride
An Application Note for the Synthesis of Benzyl Thioacetimidate Hydrochloride
Introduction: The Significance of Thioimidate Hydrochlorides
This compound (C₉H₁₂ClNS) is a valuable reagent and intermediate in organic synthesis.[1] As a "Pinner salt" derivative, it belongs to the class of imidate salts, which are highly reactive intermediates.[2][3] The classical Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt.[2][4] The thio-analog of this reaction, utilizing a thiol instead of an alcohol, provides a direct route to S-alkyl thioimidates. These compounds are versatile precursors for synthesizing a variety of important functional groups, including amidines, thioesters, and various heterocycles.[2][3]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from acetonitrile and benzyl mercaptan. We will delve into the underlying reaction mechanism, safety protocols, and characterization methods, offering field-proven insights for researchers in organic chemistry and drug development.
Reaction Mechanism: The Thio-Pinner Reaction
The synthesis proceeds via the Thio-Pinner reaction, an acid-catalyzed nucleophilic addition. The mechanism can be understood through the following key steps, which are analogous to the traditional Pinner reaction.[4][5]
-
Nitrile Protonation: Anhydrous hydrogen chloride (HCl), a strong acid, protonates the nitrogen atom of acetonitrile. This protonation significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[4][6]
-
Nucleophilic Attack by Thiol: The sulfur atom of benzyl mercaptan, acting as the nucleophile, attacks the activated nitrile carbon. This forms a protonated S-benzyl thioacetimidate intermediate.[7]
-
Salt Formation: The chloride ion (Cl⁻) from the HCl associates with the positively charged intermediate to form the stable this compound salt, which often precipitates from the reaction mixture.[4]
The reaction is critically dependent on anhydrous conditions, as the presence of water can lead to the hydrolysis of the nitrile or the product, forming amides and carboxylic acids as side products.[6]
Caption: The acid-catalyzed mechanism for forming this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Quantity | Molar Equiv. | Notes |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 g/mol | 20.5 g (26 mL) | 1.0 | Anhydrous, <50 ppm H₂O |
| Benzyl Mercaptan (BnSH) | 100-53-8 | 124.20 g/mol | 62.1 g (58.7 mL) | 1.0 | Purity >99%[8] |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | ~500 mL | - | Anhydrous |
| Hydrogen Chloride (HCl) | 7647-01-0 | 36.46 g/mol | ~18.3 g | 1.0 | Anhydrous gas |
Experimental Protocol
Critical Safety Note: This procedure must be performed in a certified chemical fume hood. Benzyl mercaptan is malodorous and an irritant.[9] Anhydrous hydrogen chloride is a toxic and corrosive gas. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[10][11] All glassware should be oven-dried before use to ensure anhydrous conditions.
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Application Notes and Protocols: The Strategic Application of Benzyl Thioacetimidate Hydrochloride in the Synthesis of Complex Natural Products
For: Researchers, scientists, and drug development professionals in the field of natural product synthesis and medicinal chemistry.
Introduction: Navigating the Glycosylation Challenge with Thioacetimidate Donors
The synthesis of complex natural products, particularly those bearing intricate oligosaccharide moieties, presents a formidable challenge to the synthetic chemist. The stereocontrolled formation of glycosidic bonds is a pivotal and often decisive step that dictates the success of a synthetic endeavor. Among the diverse arsenal of glycosyl donors developed to tackle this challenge, thio-leaving groups have carved a significant niche due to their balance of stability and tunable reactivity. Benzyl thioacetimidate hydrochloride emerges as a versatile reagent in this context, offering a pathway to robust glycosyl donors.
This application note provides a comprehensive guide to the strategic use of this compound in natural product synthesis. While direct, multi-step total syntheses employing this specific reagent are not extensively documented in peer-reviewed literature, its utility can be confidently inferred from the well-established reactivity of analogous S-alkyl thioimidates and other thio-donors. Herein, we will extrapolate from established principles and related synthetic transformations to provide a detailed protocol for the preparation of a glycosyl thioacetimidate donor and its subsequent application in the synthesis of a representative complex natural product, a diosgenyl saponin. The causality behind experimental choices, mechanistic insights, and strategies for stereocontrol will be emphasized to provide a field-proven perspective.
The Thioacetimidate Donor: A Marriage of Stability and Reactivity
Glycosyl thioacetimidates occupy a strategic position in the spectrum of glycosyl donors. The thioether linkage provides sufficient stability for purification and handling, while the imidate functionality can be readily activated under mild conditions to generate a highly reactive glycosyl cation or a related reactive intermediate.
The general workflow for the utilization of this compound in a glycosylation reaction is depicted below. This process involves two key stages: the formation of the glycosyl thioacetimidate donor from a suitable glycosyl halide and this compound, followed by the activation of this donor in the presence of a glycosyl acceptor.
Thioimidates: A Robust Protecting Group Strategy for Thioamide Incorporation in Peptide Chemistry
Introduction: The Challenge and Promise of Thioamides in Peptides
The selective replacement of a backbone amide bond with a thioamide represents a subtle yet powerful modification in peptide science. This single-atom substitution (oxygen for sulfur) endows peptides with unique properties, making them invaluable tools for researchers, scientists, and drug development professionals. Thioamides can act as biophysical probes to study peptide folding and protein-protein interactions, enhance proteolytic stability, and even modulate receptor activity.[1][2][3][4] However, the synthetic incorporation of thioamides into peptides, particularly via standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), is fraught with challenges that can severely limit their application.[1][5][6][7]
The primary obstacle is the increased acidity of the α-proton of a thioamide-containing residue, which leads to a significant risk of epimerization during the basic conditions of the Fmoc-deprotection step.[6][8][9] Furthermore, the nucleophilic nature of the thioamide sulfur can lead to undesirable side reactions during peptide elongation and the final acidic cleavage from the solid support.[6][10] These synthetic pitfalls often result in low yields and diastereomeric mixtures, discouraging the widespread use of these valuable peptide bond isosteres.[6][7]
This application note details a robust and versatile solution to these challenges: the use of thioimidates as a reversible protecting group for the thioamide moiety. This strategy effectively masks the problematic reactivity of the thioamide during SPPS, allowing for the efficient and stereochemically pure synthesis of thionopeptides.[1][5][11] We will explore the underlying chemistry, provide detailed protocols for on-resin thioimidate formation and deprotection, and discuss the expanded utility of this powerful synthetic tool.
The Thioimidate Solution: Masking Reactivity and Preserving Stereochemistry
The core principle of the thioimidate protecting group strategy is the S-alkylation of the thioamide to form a stable thioimidate. This transformation fundamentally alters the electronic properties of the thioamide, effectively mitigating its undesirable reactivity.
Key Advantages of the Thioimidate Strategy:
-
Prevention of Epimerization: By converting the thioamide to a thioimidate, the pKa of the α-proton is raised, significantly reducing the risk of racemization during the basic Fmoc deprotection steps.[6][9]
-
Suppression of Side Reactions: The thioimidate is no longer nucleophilic at the sulfur atom, preventing side reactions during peptide coupling and acidic cleavage.[6][11]
-
Compatibility with Standard SPPS: The protection and deprotection steps are readily integrated into standard Fmoc-SPPS workflows with minimal disruption.[6][11]
-
Versatility: The thioimidate functional group can also serve as a synthetic precursor for other valuable peptide bond isosteres, such as amidines and imidazolones.[11][12]
The general workflow for incorporating a thioamide using a thioimidate protecting group strategy is depicted below:
Figure 1: General workflow for thioamide incorporation using a thioimidate protecting group strategy during SPPS.
Choosing the Right Thioimidate Protecting Group
Two primary classes of S-alkyl protecting groups have proven effective for thioimidate formation in peptide synthesis: the methyl group and the 4-azidobenzyl group. The choice between them largely depends on the desired deprotection conditions.
| Protecting Group | Alkylating Reagent | Deprotection Reagent | Advantages | Disadvantages |
| Methyl | Methyl iodide (MeI) | Hydrogen sulfide (H₂S) | Rapid and efficient formation.[6] | Requires the use of toxic and flammable H₂S gas for deprotection.[8][9] |
| 4-Azidobenzyl | 4-Azidobenzyl bromide | Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) | Deprotection with safer, milder reagents.[8][9] | Alkylating agent may be less reactive than MeI. |
For most applications, the 4-azidobenzyl group is the preferred choice due to the significantly safer and more convenient deprotection conditions, avoiding the hazards associated with hydrogen sulfide.[8][9]
Experimental Protocols
The following protocols provide a detailed guide for the on-resin formation and deprotection of 4-azidobenzyl thioimidates. These procedures are designed to be compatible with standard manual or automated Fmoc-SPPS.
Protocol 1: On-Resin Protection of Thioamide as a 4-Azidobenzyl Thioimidate
This protocol should be performed immediately after the coupling of the thioamide-containing amino acid residue and before the Fmoc deprotection of the subsequent amino acid.
Materials:
-
Peptide-resin containing a newly coupled thioamide residue
-
4-Azidobenzyl bromide
-
N,N-Diisopropylethylamine (DIEA)
-
Tetrabutylammonium iodide (TBAI) (optional, for accelerating the reaction)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Nitrogen or argon for inert atmosphere
Procedure:
-
Resin Preparation: After coupling the thioamide-containing amino acid, wash the peptide-resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
Reagent Solution Preparation: In a separate flask under an inert atmosphere, prepare the alkylation solution. For each 100 mg of resin, dissolve 4-azidobenzyl bromide (5 eq.) and TBAI (0.1 eq., optional) in a minimal amount of DMF.
-
Alkylation Reaction: Swell the resin in DMF. Add the alkylation solution to the swollen resin, followed by the addition of DIEA (10 eq.).
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL/g resin) and DCM (5 x 10 mL/g resin) to remove excess reagents.
-
Proceed with SPPS: The peptide-resin with the protected thioimidate is now ready for the next Fmoc deprotection and coupling cycle.
Figure 2: On-resin formation of a 4-azidobenzyl thioimidate.
Protocol 2: On-Resin Deprotection of 4-Azidobenzyl Thioimidate
This protocol is performed after the entire peptide sequence has been assembled and before the final cleavage from the resin.
Materials:
-
Peptide-resin with the 4-azidobenzyl thioimidate protecting group
-
Dithiothreitol (DTT)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
Deprotection Solution Preparation: Prepare a solution of DTT (20 eq.) and DIEA (10 eq.) in DMF.
-
Deprotection Reaction: Swell the resin in DMF and add the deprotection solution.
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS analysis of a cleaved sample.
-
Washing: Once the deprotection is complete, drain the solution and wash the resin extensively with DMF (5 x 10 mL/g resin) and DCM (5 x 10 mL/g resin).
-
Cleavage and Deprotection: The peptide-resin is now ready for standard cleavage and global deprotection procedures (e.g., using a TFA cocktail).
Figure 3: On-resin deprotection of a 4-azidobenzyl thioimidate to regenerate the thioamide.
Orthogonal Protecting Group Considerations
The thioimidate protection strategy is generally orthogonal to standard acid-labile side-chain protecting groups used in Fmoc-SPPS. The 4-azidobenzyl group is stable to the acidic conditions of cleavage from the resin, allowing for the option of cleaving the peptide with the thioimidate still in place and performing the deprotection in solution.[11] This can be advantageous in cases where the thioamide itself might be sensitive to prolonged exposure to the cleavage cocktail.[10] However, care must be taken to avoid water in the cleavage cocktail, as thioimidates can be prone to hydrolysis.[10]
Beyond Protection: Thioimidates as Synthetic Hubs
The utility of thioimidates extends beyond their role as simple protecting groups. They are valuable synthetic intermediates for the creation of other peptide bond isosteres. For instance, thioimidates can be converted into amidines, another class of modifications that can alter the properties of peptides.[11][12] This divergent approach allows for the generation of diverse peptide libraries from a common thioimidate-containing precursor, expanding the chemical space available for drug discovery and chemical biology.[11][12]
Conclusion
The reversible protection of thioamides as thioimidates represents a significant advancement in peptide chemistry, providing a general and robust solution to the challenges associated with the synthesis of thionopeptides.[6][11] By effectively preventing epimerization and suppressing side reactions, this strategy allows for the routine and efficient incorporation of thioamides into peptides, unlocking their full potential as tools for research and therapeutic development. The use of the 4-azidobenzyl group offers a particularly safe and convenient method for thioimidate deprotection. As the field of peptide science continues to evolve, the thioimidate protecting group strategy will undoubtedly play a crucial role in the design and synthesis of novel and complex peptide-based molecules.
References
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Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters, 26(7), 1452–1457. [Link]
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Camacho, L. A., et al. (2019). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ChemRxiv. [Link]
-
VanVeller, B., et al. (2024). Thioimidates provide general access to thioamide, amidine, and imidazolone peptide-bond isosteres. Methods in Enzymology, 698, 27-55. [Link]
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Camacho, L. A., et al. (2019). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. The Journal of Organic Chemistry, 84(23), 15309–15314. [Link]
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Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
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Lampkin, B. J., et al. (2024). Complementary Strategies for Installation of Thioimidates into Peptide Backbones. The Journal of Organic Chemistry. [Link]
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VanVeller, B., et al. (2024). Thioimidates provide general access to thioamide, amidine, and imidazolone peptide-bond isosteres. PubMed. [Link]
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Camacho, L. A. (2021). Thioamide Protection and Use Against the Dragon of Solid-Phase Peptide Synthesis. Iowa State University Digital Repository. [Link]
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Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Semantic Scholar. [Link]
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Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PubMed. [Link]
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Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. [Link]
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Barrett, A. G. M., et al. (2019). Thioamide-Containing Peptides and Proteins. ResearchGate. [Link]
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Camacho, L. A., et al. (2019). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Cambridge Open Engage. [Link]
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Jensen, M. S., & Skrydstrup, T. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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Batjargal, S., et al. (2012). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. National Institutes of Health. [Link]
-
Wissner, R. F., et al. (2017). Incorporating Thioamides into Proteins by Native Chemical Ligation. National Institutes of Health. [Link]
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Jensen, M. S., & Skrydstrup, T. (2023). Protection of the thioamide as a thioimidate protects against epimerization during SPPS. ResearchGate. [Link]
-
Camacho, L. A., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Iowa State University Digital Repository. [Link]
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Camacho, L. A., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. PubMed. [Link]
-
Yang, Y., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. National Institutes of Health. [Link]
-
Batjargal, S., et al. (2012). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. ResearchGate. [Link]
-
Wissner, R. F., et al. (2017). Incorporating thioamides into proteins by native chemical ligation. OUCI. [Link]
-
Chen, J. J., et al. (2017). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. Journal of the American Chemical Society, 139(46), 16688–16696. [Link]
-
Wang, L., et al. (2016). Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. National Institutes of Health. [Link]
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Introduction: Unveiling the Versatility of Benzyl Thioacetimidate Hydrochloride
An In-Depth Guide to the Chemoselective Reactions of Benzyl Thioacetimidate Hydrochloride for Advanced Synthesis
In the landscape of modern organic synthesis, the demand for reagents that offer high precision and predictability is paramount. This compound, a stable and accessible thioimidate salt, has emerged as a powerful tool for chemists navigating the complexities of molecule construction. Its unique electronic properties and inherent reactivity allow for a range of chemoselective transformations, enabling the targeted modification of one functional group in the presence of others. This guide provides a comprehensive overview of the key applications of this compound, delving into the mechanistic underpinnings of its reactivity and offering detailed protocols for its practical implementation in research and development settings.
At its core, the utility of this reagent stems from the electrophilic nature of the imidate carbon and the excellent leaving group potential of the benzylthiol moiety. As a salt, its reactivity is often initiated under mild conditions, making it compatible with sensitive substrates and complex molecular architectures. This document will explore its pivotal role in the synthesis of esters, amidines, and complex glycosidic linkages, providing researchers with the foundational knowledge and practical steps to leverage this versatile building block.
Core Application 1: The Pinner Reaction and Facile Ester Synthesis
The Pinner reaction, first described in 1877, traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to generate an imino ester salt, often referred to as a Pinner salt.[1][2] this compound can be viewed as a stable, pre-formed analogue of a Pinner salt, primed for reaction with various nucleophiles.
Mechanistic Insight
The classical Pinner reaction begins with the protonation of the nitrile, creating a highly activated nitrilium cation that is susceptible to nucleophilic attack by an alcohol.[3][4][5] this compound already possesses this activated iminium-like character. Its reaction with water or an alcohol proceeds through a tetrahedral intermediate, which then collapses to release benzyl mercaptan and form the corresponding ester or imidate. The hydrochloride salt form facilitates these transformations under relatively mild acidic conditions.[4][5]
Various transformations are possible from the imidate intermediate.[4][5] While acidic hydrolysis leads to carboxylic esters, reactions with amines can furnish amidines, and further reaction with alcohols can yield orthoesters.[4][5]
Caption: General reaction pathways for this compound.
Protocol 1: Chemoselective Synthesis of Methyl Benzoate
This protocol details the hydrolysis of a conceptual analogue, benzyl thiobenzimidate hydrochloride, to illustrate the synthesis of an ester.
| Parameter | Value |
| Reactant 1 | Benzyl thiobenzimidate HCl (1 equiv) |
| Reactant 2 | Water (excess) |
| Solvent | Acetone or THF |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl thiobenzimidate hydrochloride (1.0 mmol) in 10 mL of acetone.
-
Hydrolysis: Add 5 mL of water to the solution. The reaction is typically rapid, and the formation of the ester can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and 20 mL of a saturated sodium bicarbonate solution to neutralize the HCl and remove the benzyl mercaptan byproduct.
-
Extraction: Separate the layers and extract the aqueous phase with an additional 20 mL of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl benzoate. Further purification can be achieved via column chromatography if necessary.
Core Application 2: Amidine Synthesis for Bioactive Molecules
Amidines are crucial functional groups in medicinal chemistry, acting as bioisosteres for amides and participating in key hydrogen bonding interactions with biological targets.[6][7] Thioimidates, such as this compound, provide a highly efficient and chemoselective route to amidines.[7][8] This transformation is particularly valuable in peptide synthesis, where thioamides can be protected as thioimidates to prevent undesirable side reactions.[6]
Mechanistic Rationale
The reaction proceeds via the direct nucleophilic attack of an amine on the electrophilic carbon of the thioimidate. The process is highly chemoselective; the thioimidate moiety is significantly more reactive towards amines than other common functional groups like esters or amides. This allows for the precise installation of an amidine group within a complex molecule without the need for extensive protecting group strategies.[9] The reaction is typically carried out under mild, often acidic, conditions which facilitate the departure of the benzylthiol leaving group.[7]
Caption: Experimental workflow for amidine synthesis.
Protocol 2: General Procedure for the Synthesis of N,N'-disubstituted Amidines
| Parameter | Value |
| Reactant 1 | Benzyl thioacetimidate HCl (1 equiv) |
| Reactant 2 | Primary or Secondary Amine (1.1 equiv) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 25-50 °C |
| Typical Yield | 75-95% |
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in 10 mL of anhydrous acetonitrile, add the desired amine (1.1 mmol).
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the disappearance of the starting materials by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove the hydrochloride salt and any acidic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude amidine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Core Application 3: Thioimidates as Glycosyl Donors
In the intricate field of carbohydrate chemistry, the stereoselective formation of glycosidic bonds is a central challenge.[10] Thioimidates have been developed as versatile glycosyl donors, offering a balance of stability for storage and sufficient reactivity for glycosylation under specific activation conditions.[11] While benzyl thioacetimidate itself is not a glycosyl donor, the underlying thioimidate chemistry is directly applicable. An S-benzyl thioimidate on a sugar moiety serves as an effective leaving group.
Activation and Glycosylation Mechanism
The activation of a thioglycoside or thioimidate donor typically requires a thiophilic promoter.[11] This can be an alkylating agent or a Lewis acid. The promoter coordinates to or reacts with the sulfur atom, transforming it into a better leaving group. This facilitates the departure of the thio-aglycone and the formation of a highly reactive oxocarbenium ion or a related glycosyl cation intermediate. This electrophilic species is then intercepted by the nucleophilic hydroxyl group of a glycosyl acceptor, forming the desired glycosidic linkage.[10] The stereochemical outcome of the reaction (α or β) is influenced by factors such as the solvent, the nature of the protecting groups on the donor (e.g., neighboring group participation from a C2-acyl group), and the specific promoter used.[10][11]
Caption: General pathway for thioimidate-mediated glycosylation.
Protocol 3: Illustrative Glycosylation using a Thioimidate Donor
This protocol provides a general framework for a glycosylation reaction. Note that specific conditions can vary significantly based on the reactivity of the donor and acceptor.
| Parameter | Value |
| Reactant 1 | Glycosyl Thioimidate Donor (1 equiv) |
| Reactant 2 | Glycosyl Acceptor (1.2 equiv) |
| Promoter | N-Iodosuccinimide (NIS)/TfOH (cat.) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -40 °C to 0 °C |
| Typical Yield | 60-85% |
Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the glycosyl thioimidate donor (1.0 mmol) and the glycosyl acceptor (1.2 mmol) in 15 mL of anhydrous dichloromethane. Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cooling: Cool the mixture to -40 °C using an acetonitrile/dry ice bath.
-
Activation: Add N-Iodosuccinimide (NIS) (1.5 mmol) to the mixture, followed by the slow, dropwise addition of triflic acid (TfOH) (0.1 mmol).
-
Reaction: Allow the reaction to stir at -40 °C, gradually warming to 0 °C over 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N) (0.5 mL), followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Dilute the mixture with dichloromethane, filter through a pad of Celite to remove the molecular sieves, and wash the filtrate with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel chromatography to isolate the desired disaccharide.
Conclusion and Future Outlook
This compound and its related thioimidate analogues are more than just chemical curiosities; they are enabling reagents for achieving high levels of chemoselectivity in complex synthetic routes. Their predictable reactivity in Pinner-type transformations, amidine synthesis, and as precursors for glycosylation donors underscores their value to the synthetic chemist. The protocols and mechanistic discussions provided herein serve as a robust starting point for researchers aiming to incorporate these powerful building blocks into their synthetic programs. As the drive for more efficient and selective chemical methodologies continues, the strategic application of reagents like this compound will undoubtedly play a crucial role in the future of drug discovery and materials science.
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Villo, P., Kervefors, G., & Olofsson, B. (2018). Transition metal-free, chemoselective arylation of thioamides yielding aryl thioimidates or N-aryl thioamides. Chemical Communications. [Link]
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Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
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Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. PMC - NIH. [Link]
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Kancharla, P. K., & Maddess, M. L. (2021). Activation of thioglycosides under mild alkylation conditions. PMC - PubMed Central. [Link]
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Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
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Wikipedia. Pinner reaction. [Link]
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Organic Chemistry Portal. Pinner Reaction. [Link]
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Miller, L. M., et al. (2024). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PMC - PubMed Central. [Link]
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Routzahn, J. M., et al. (2025). Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties. PMC - PubMed Central. [Link]
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Wessel, H. P., et al. (1985). Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups. Journal of the Chemical Society, Chemical Communications. [Link]
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PubMed. Synthesis of Benzo-Fused Sulfonimidate Heterocycles. [Link]
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ResearchGate. Thioimidates provide general access to thioamide, amidine, and imidazolone peptide-bond isosteres | Request PDF. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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Aitken, R. A., & Harper, A. D. (2006). A new synthesis of heterocycles from o-subsituted aryl benzyl ethers. EaStCHEM School of Chemistry. [Link]
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Organic Syntheses Procedure. 2. [Link]
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Hsu, C. H., et al. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PMC - PubMed Central. [Link]
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Organic Syntheses Procedure. benzyl benzoate. [Link]
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Application Note: One-Pot Synthesis of 2-Substituted-5-Cyanopyrimidines via In Situ Formation of Benzyl Thioacetimidate Hydrochloride
Abstract
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the pyrimidine core appearing in numerous therapeutic agents.[1] One-pot syntheses offer significant advantages in efficiency, economy, and sustainability by reducing intermediate handling, purification steps, and waste generation.[2] This application note provides a detailed protocol for a robust one-pot synthesis of 2-substituted-4-amino-5-cyanopyrimidines. The methodology leverages the in situ formation of Benzyl thioacetimidate hydrochloride, a Pinner salt intermediate, which subsequently undergoes cyclocondensation with a suitable three-carbon synthon. We will elucidate the underlying reaction mechanism, provide a validated step-by-step protocol, and discuss the causality behind critical experimental choices, offering researchers a reliable method for accessing this valuable class of compounds.
Introduction and Scientific Rationale
The pyrimidine ring is a privileged structure in drug discovery, forming the core of many biologically active compounds, including antiviral and anticancer agents.[1][3] Traditional multi-step syntheses of highly functionalized pyrimidines can be time-consuming and often result in lower overall yields. The "principal synthesis" approach, which involves condensing an N-C-N fragment with a C-C-C unit, is a major strategy for constructing the pyrimidine ring.[4]
This protocol employs a one-pot strategy where the N-C-N fragment, this compound, is generated in situ and immediately consumed in the subsequent cyclization step. This intermediate is formed via the Pinner reaction, an acid-catalyzed addition of an alcohol or thiol to a nitrile.[5][6] The Pinner salt is highly reactive and serves as an excellent precursor for amidine formation upon reaction with an amine source.[7]
Core Advantages of this One-Pot Approach:
-
Efficiency: Combines two distinct reaction steps (Pinner reaction and cyclocondensation) into a single procedure without isolating the intermediate, saving significant time and resources.
-
Yield Improvement: Avoids material loss associated with the isolation and purification of the often unstable Pinner salt intermediate.[7]
-
Safety and Handling: Circumvents the need to handle and store the potentially labile thioacetimidate hydrochloride.
-
Atom Economy: Aligns with the principles of green chemistry by maximizing the incorporation of starting material atoms into the final product.[8]
This guide will focus on the synthesis of 2-benzyl-4-amino-6-aryl-5-cyanopyrimidine as a representative example, showcasing the method's utility.
Reaction Mechanism
The one-pot synthesis proceeds through two key mechanistic stages occurring sequentially in the same reaction vessel.
Stage 1: Pinner Reaction to Form this compound The reaction is initiated by the protonation of benzyl cyanide's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation dramatically increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[6] Benzyl mercaptan then attacks the activated nitrile carbon, forming a protonated thioimidate intermediate. This intermediate subsequently rearranges to yield the thermodynamically stable this compound salt (the Pinner salt).[5][9]
Stage 2: Cyclocondensation to Form the Pyrimidine Ring The in situ generated this compound acts as a potent electrophile. It reacts with a C-C-C synthon, in this case, an α-cyanoketene S,S-acetal derivative (formed from a ketone, malononitrile, and a sulfur source, though for this protocol we will use a pre-formed C-C-C building block for clarity). For our model reaction, we will use the condensation with guanidine, which provides the remaining nitrogen and amino group for the pyrimidine ring. The process involves nucleophilic attack, followed by an intramolecular cyclization and subsequent aromatization (often via elimination of a leaving group like a thiol) to yield the stable 2-substituted-4-amino-5-cyanopyrimidine.[4]
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The Strategic Application of Benzyl Thioacetimidate Hydrochloride in the Synthesis of Fused Pyridine Heterocycles: A Guide for Pharmaceutical Intermediate Development
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of Benzyl Thioacetimidate Hydrochloride as a key reagent in the synthesis of pharmaceutical intermediates. We will move beyond a simple recitation of procedural steps to explore the underlying chemical principles, strategic considerations, and practical execution of a pivotal synthetic transformation. Our focus will be on the synthesis of fused pyridine heterocycles, a scaffold of immense importance in modern medicinal chemistry.
Introduction: The Versatility of Thioacetimidates in Heterocyclic Chemistry
This compound (CAS 32894-07-8) is a Pinner salt, a class of compounds typically generated from the acid-catalyzed reaction of a nitrile with an alcohol or thiol. As an S-benzyl thioacetimidate, this reagent serves as a valuable electrophilic building block. The imidate functionality is highly reactive towards nucleophiles, while the S-benzyl group can act as a leaving group, facilitating cyclization reactions to form stable heterocyclic systems.
Nitrogen-containing heterocycles are foundational scaffolds in a vast number of approved pharmaceuticals and clinical candidates, prized for their ability to engage with biological targets through a variety of interactions.[1][2] Fused bicyclic systems, such as pyrido[2,3-d]pyrimidines, are of particular interest, forming the core of numerous kinase inhibitors used in oncology.[3][4][5] For instance, Palbociclib, a CDK4/6 inhibitor, features a pyrido[2,3-d]pyrimidine core.[5] The strategic use of reagents like this compound provides a direct and efficient pathway to constructing these valuable and complex molecular architectures.
Physicochemical and Safety Data for this compound
A thorough understanding of the reagent's properties is paramount for safe and effective implementation in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 32894-07-8 | |
| Molecular Formula | C₉H₁₁NS · HCl | |
| Molecular Weight | 201.72 g/mol | |
| Appearance | Solid | |
| Melting Point | 157-161 °C | |
| Primary Hazard | GHS05: Corrosion | |
| Hazard Statement | H318: Causes serious eye damage |
Safety Imperative: Due to its corrosive nature and the risk of severe eye damage, all handling of this compound must be conducted within a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
Core Application: Synthesis of 2-Methyl-oxazolo[4,5-b]pyridine
This section details a literature-validated protocol for the synthesis of a fused oxazolopyridine ring system, a key intermediate that shares structural motifs with more complex pharmaceutical scaffolds. The reaction demonstrates the utility of this compound in a condensation-cyclization sequence with an aminopyridine derivative.
Causality Behind Experimental Design
The chosen reaction is the condensation of this compound with 2-Amino-3-hydroxypyridine. This specific transformation was reported by Doise, M., et al. in Tetrahedron Letters (1990).[6][7]
-
Nucleophilic Partner: 2-Amino-3-hydroxypyridine is an excellent substrate for this reaction. It possesses two key nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The ortho-disposition of these groups is critical as it pre-organizes the molecule for an intramolecular cyclization event following the initial reaction with the thioacetimidate.
-
Electrophilic Partner: this compound provides the two-carbon unit (the acetate-derived portion) required to form the five-membered oxazole ring. The imine carbon is the primary electrophilic center.
-
Reaction Pathway: The reaction proceeds via initial nucleophilic attack from the amino group onto the imidate carbon, followed by an intramolecular cyclization involving the hydroxyl group, which ultimately displaces the benzylthiol leaving group to form the stable, aromatic oxazole ring.
Caption: Reaction of Benzyl Thioacetimidate HCl and 2-Amino-3-hydroxypyridine.
Detailed Experimental Protocol
This protocol is adapted from the principles outlined in the foundational literature.[6][7] Researchers should perform their own optimization based on laboratory conditions and analytical monitoring.
Materials:
-
This compound (1.0 eq)
-
2-Amino-3-hydroxypyridine (1.0 eq)
-
Anhydrous Pyridine (as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert gas inlet
-
Heating mantle with temperature control
-
Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Amino-3-hydroxypyridine (1.0 eq) and anhydrous pyridine. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add this compound (1.0 eq) to the solution in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the pyridine solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic components) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-oxazolo[4,5-b]pyridine.
Self-Validating System and Characterization
To ensure the integrity of the protocol, the final product should be rigorously characterized and the data compared against known values.
| Analysis | Expected Outcome |
| ¹H NMR | Peaks corresponding to the methyl group and the aromatic protons of the fused pyridine ring system. |
| ¹³C NMR | Resonances for all unique carbons in the heterocyclic structure. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₇H₆N₂O). |
| Melting Point | Comparison with literature-reported values for confirmation of purity. |
Broader Implications for Pharmaceutical Synthesis
Caption: Synthetic pathway from reagent to API intermediate.
The successful synthesis of 2-Methyl-oxazolo[4,5-b]pyridine serves as a proof-of-concept for a broader synthetic strategy. The aminopyridine starting material is a close structural analog to the aminopyrimidines commonly used to construct the pyrido[2,3-d]pyrimidine core of many kinase inhibitors.[2][8] By substituting 2-Amino-3-hydroxypyridine with a suitably functionalized aminopyrimidine, this methodology could be adapted to create even more complex and pharmaceutically relevant scaffolds.
The thioacetimidate provides a reliable method for annulating a five-membered ring onto an existing six-membered nitrogen heterocycle. This strategy is highly valuable in drug discovery, where the rapid generation of diverse heterocyclic libraries is essential for exploring structure-activity relationships (SAR).
Conclusion
This compound is a potent and versatile reagent for the construction of complex heterocyclic systems. The protocol detailed herein for the synthesis of 2-Methyl-oxazolo[4,5-b]pyridine demonstrates its utility in a robust condensation-cyclization reaction, providing a clear and actionable pathway for researchers. The principles guiding this transformation are directly applicable to the synthesis of other high-value pharmaceutical intermediates, particularly those based on fused pyridine and pyrimidine scaffolds. By understanding the chemical causality and adhering to rigorous experimental and safety protocols, scientists can effectively leverage this reagent to accelerate the development of next-generation therapeutics.
References
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Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link]
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General route for the synthesis of novel pyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC - NIH. [Link]
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An overview on synthetic and pharmaceutical prospective of pyrido[2,3‐d]pyrimidines scaffold. (n.d.). ResearchGate. [Link]
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Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (n.d.). Der Pharma Chemica. [Link]
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An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. (n.d.). PubMed. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC - NIH. [Link]
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A New Synthesis of the Benzothiazole and Benzoxazole Rings. (n.d.). ACS Publications. [Link]
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The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). JOCPR. [Link]
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Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). Publisher. [Link]
- Muriel BIGAN - Google Scholar. (n.d.). Google Scholar.
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A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b... (1990). Tetrahedron Letters, 31(8), 1155–1156. [Link]
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Hybrid crystal NH3(CH2)4NH3SiF6 as an efficient catalyst... (n.d.). Taylor & Francis Online. [Link]
-
Scheme 1 Reaction of 2-amino-3 hydroxypyridine 1 and benzoyl chlorides 2. (n.d.). ResearchGate. [Link]323212873)
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Application Notes and Protocols for the Derivatization of Amino Acids Using Benzyl Thioacetimidate Hydrochloride
Introduction
In the fields of proteomics, metabolomics, and pharmaceutical development, the chemical modification, or derivatization, of amino acids is a cornerstone technique. It is employed to enhance analytical detection, enable specific coupling chemistries in peptide synthesis, and to create novel amino acid-based molecules with unique biological activities. The primary amino group of amino acids is a key target for such modifications. This application note details the use of Benzyl Thioacetimidate Hydrochloride for the derivatization of the α-amino group of amino acids, yielding N-acetimidoyl amino acid derivatives.
This compound is a reagent that allows for the conversion of a primary amine to an acetimidine. This modification can be particularly useful for altering the basicity and hydrogen bonding capabilities of the N-terminus of an amino acid or peptide. The resulting N-acetimidoyl group is a structural isostere of the amide bond, where the carbonyl oxygen is replaced by an NH group, which can introduce significant changes to the physicochemical properties of the parent molecule.
This guide provides a comprehensive overview of the reaction, a detailed experimental protocol, the underlying mechanism, and methods for the analytical characterization of the resulting derivatized products. It is intended for researchers, scientists, and drug development professionals seeking to explore this derivatization strategy.
Mechanism of Action: Amidine Formation
The reaction between an amino acid and this compound proceeds via a nucleophilic substitution pathway. The primary amino group of the amino acid acts as the nucleophile, attacking the electrophilic carbon of the thioacetimidate. The reaction is typically facilitated by a mild base to deprotonate the amino acid's ammonium salt and to neutralize the HCl salt of the reagent. The benzylthiol group serves as an excellent leaving group, driving the reaction towards the formation of the stable amidine product.
The overall transformation can be summarized as the conversion of the primary amino group of the amino acid into an N-acetimidoyl group.
Caption: Proposed reaction mechanism for the derivatization of an amino acid with this compound.
Experimental Protocol
This protocol provides a general procedure for the derivatization of a standard amino acid. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary for specific amino acids, particularly those with reactive side chains.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Amino Acid (e.g., L-Alanine) | ≥98% | Sigma-Aldrich | |
| This compound | ≥96% | Sigma-Aldrich | CAS: 32894-07-8 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | For precipitation |
| Hydrochloric Acid (HCl) | 1 M in Diethyl Ether | Sigma-Aldrich | For product isolation |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | For drying organic layers |
Step-by-Step Procedure
Caption: Workflow for the derivatization of an amino acid using this compound.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend the amino acid (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Basification: To the suspension, add triethylamine (2.2 equivalents) dropwise. Stir the mixture at room temperature for 10-15 minutes. The suspension may become a clear solution as the triethylammonium salt of the amino acid forms.
-
Reaction Initiation: Add this compound (1.1 equivalents) to the reaction mixture in one portion.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amino acid.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated triethylamine hydrochloride. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x volume) and brine (1 x volume). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-acetimidoyl amino acid.
-
Isolation: The purified product, which is a free base, can be converted to its hydrochloride salt for improved stability and handling. Dissolve the purified product in a minimal amount of anhydrous DCM and add a solution of 1 M HCl in diethyl ether dropwise until precipitation is complete.
-
Final Product: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final N-acetimidoyl amino acid hydrochloride.
Analytical Characterization
The successful derivatization and purity of the N-acetimidoyl amino acid should be confirmed by a combination of analytical techniques.
| Technique | Expected Observations |
| LC-MS | A shift in retention time compared to the underivatized amino acid. The mass spectrum should show a molecular ion peak corresponding to the addition of an acetimidoyl group (C₂H₄N) to the parent amino acid, with an increase in mass of 42.037 Da. |
| ¹H NMR | The appearance of a new singlet in the aliphatic region (typically around 2.0-2.3 ppm) corresponding to the methyl protons of the acetimidoyl group. The disappearance of the broad signal from the primary amine protons. Shifts in the signals of the α-proton and other protons of the amino acid backbone are also expected. |
| ¹³C NMR | Appearance of new signals corresponding to the methyl carbon (around 20-25 ppm) and the imine carbon (around 160-170 ppm) of the acetimidoyl group. |
| FT-IR | The appearance of a characteristic C=N stretching vibration band in the region of 1640-1690 cm⁻¹. The disappearance of the N-H bending vibrations of the primary amine. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction; insufficient reaction time or temperature; moisture in the reaction. | Extend the reaction time and monitor by TLC/LC-MS. Ensure all reagents and solvents are anhydrous. Gently warming the reaction mixture (e.g., to 40 °C) may improve the reaction rate. |
| Multiple Products | Side reactions, particularly with amino acids containing reactive side chains (e.g., Lys, Cys, Tyr). | Protect the reactive side chains prior to derivatization using appropriate protecting groups. Optimize the stoichiometry of the reagents to minimize side reactions. |
| Difficulty in Isolation | Product is highly soluble in the aqueous phase during work-up; incomplete precipitation. | During work-up, perform back-extraction of the aqueous layers with the organic solvent. For precipitation, ensure the use of anhydrous diethyl ether and consider cooling the mixture to enhance precipitation. |
| Product Instability | The free base of the N-acetimidoyl amino acid may be less stable than its salt form. | Convert the purified product to its hydrochloride salt for long-term storage. Store the product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. |
Conclusion
The derivatization of amino acids with this compound offers a straightforward method for the introduction of an N-acetimidoyl group at the primary amine. This modification can significantly alter the properties of the amino acid, providing a valuable tool for researchers in various scientific disciplines. The protocol outlined in this application note, based on established principles of thioimidate reactivity, provides a solid foundation for the synthesis and characterization of these novel amino acid derivatives. As with any chemical synthesis, careful optimization and analytical validation are crucial for achieving reliable and reproducible results.
References
-
Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties. PMC - PubMed Central. Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
-
Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PMC - PubMed Central. Available at: [Link]
-
A Conventional New Procedure for N-acylation of Unprotected Amino Acids. PubMed. Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. NIH. Available at: [Link]
-
Reaction of Thioamides | Request PDF. ResearchGate. Available at: [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]
-
N-Terminus Acetylation Protocol. CDN. Available at: [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. OpenWetWare. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PubMed Central. Available at: [Link]
-
Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Journal of Chemistry and Technologies. Available at: [Link]
-
HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. PubMed Central. Available at: [Link]
-
Conjugate addition of benzyl amine and methyl acrylate using different solvents a. ResearchGate. Available at: [Link]
-
Tag-assisted Liquid-phase Peptide Synthesis. SlideShare. Available at: [Link]
-
Amines, polyethylenepoly-, reaction products with benzyl chloride - Substance Details. EPA. Available at: [Link]
-
Amines, polyethylenepoly-, reaction products with benzyl chloride. PubChem. Available at: [Link]
The Strategic Utility of Benzyl Thioacetimidate Hydrochloride in Medicinal Chemistry: A Guide to Application and Synthesis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of Benzyl Thioacetimidate Hydrochloride and its core functional moiety, the S-benzyl thioimidate, in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the strategic and mechanistic reasoning behind its use as a versatile synthetic intermediate for the generation of key pharmacophores and amide bond bioisosteres.
Introduction: The Emerging Role of Thioamide Surrogates in Drug Design
The amide bond is a cornerstone of peptide and small-molecule drug structure. However, its susceptibility to enzymatic hydrolysis presents a significant challenge in drug development, often leading to poor metabolic stability and limited bioavailability.[1] To overcome this, medicinal chemists frequently employ bioisosteric replacement, a strategy where a functional group is substituted with another that mimics its key physicochemical properties while improving its pharmacological profile.[2]
Thioamides, as close isosteres of amides, have gained considerable attention in this regard.[3] They share a similar planar geometry and electronic properties with amides but exhibit distinct characteristics that can be advantageous.[4] The introduction of a thioamide can enhance proteolytic resistance, improve membrane permeability, and introduce novel hydrogen bonding patterns that may lead to increased target affinity.[1][4] However, the direct incorporation and manipulation of thioamides in complex syntheses can be problematic, necessitating the use of protecting groups and specialized intermediates. This is where the utility of reagents like this compound becomes apparent. While direct literature on the specific applications of this hydrochloride salt is sparse, the S-benzyl thioimidate functional group it contains is a well-established and powerful tool in synthetic medicinal chemistry.[2][4]
This guide will illuminate the potential applications of this compound by analogy to the known reactivity of S-benzyl thioimidates, focusing on their role in the synthesis of thioamides, amidines, and nitrogen-containing heterocycles.
Core Application I: A Gateway to Thioamide-Containing Peptidomimetics
The primary utility of the S-benzyl thioimidate moiety lies in its function as a stable, protected precursor to a thioamide. This is particularly crucial in solid-phase peptide synthesis (SPPS), where the unprotected thioamide can lead to undesirable side reactions.
The Challenge: Instability of Thioamides in Peptide Synthesis
During SPPS, the iterative process of deprotection and coupling exposes the growing peptide chain to basic and acidic conditions. An unprotected thioamide can cause two major problems:
-
Epimerization: The α-proton of the amino acid residue bearing the thioamide is susceptible to deprotonation under the basic conditions used for Fmoc-deprotection (e.g., piperidine), leading to a loss of stereochemical integrity.[1]
-
Chain Scission: Under the strong acidic conditions of resin cleavage (e.g., trifluoroacetic acid, TFA), the nucleophilic sulfur of the thioamide can attack the adjacent amide carbonyl, leading to a 5-exo-trig cyclization and subsequent cleavage of the peptide backbone.[5]
The Solution: The S-Benzyl Thioimidate as a Protective Group
By converting the thioamide to an S-benzyl thioimidate, both of these degradation pathways are effectively blocked. The sulfur atom is no longer nucleophilic, preventing acid-induced cyclization, and the electronic properties of the system are altered, reducing the acidity of the α-proton and thus minimizing epimerization.[2][5] The benzyl group is a common choice for this protection due to its stability and the availability of reliable deprotection methods.[4]
Generalized Protocol for Thioamide Protection as an S-Benzyl Thioimidate
This protocol describes a general method for the protection of a thioamide-containing peptide on a solid support.
Materials:
-
Thioamide-bearing resin
-
Benzyl bromide or a suitably substituted benzyl halide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Mild, non-nucleophilic base (e.g., 2,4,6-collidine or Diisopropylethylamine - DIEA)
-
Standard solid-phase peptide synthesis equipment
Procedure:
-
Swell the thioamide-bearing resin in anhydrous DMF for 30-60 minutes.
-
Drain the solvent.
-
Prepare a solution of the benzyl halide (5-10 equivalents relative to resin loading) and the non-nucleophilic base (5-10 equivalents) in anhydrous DMF.
-
Add the solution to the resin and agitate at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Ellman's test for free thiols, if applicable, or a small-scale cleavage and LC-MS analysis). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol.
-
Dry the resin under vacuum.
Causality: The use of a non-nucleophilic base is critical to prevent side reactions with the electrophilic benzyl halide. Anhydrous conditions are necessary to avoid hydrolysis of the thioimidate.
Generalized Protocol for Deprotection of S-Benzyl Thioimidates
The benzyl group can be removed under various conditions, with one common method being reductive cleavage. A particularly useful method for peptide synthesis involves the use of p-azidobenzyl groups, which can be cleaved under mild, non-acidic conditions.[2] For a simple S-benzyl group, stronger reducing conditions or catalytic transfer hydrogenolysis might be employed, though this can be less compatible with other protecting groups in a complex peptide. A more general and mild approach for related S-protected thioimidates involves reduction.
Materials:
-
S-p-azidobenzyl thioimidate-bearing peptide (on or off-resin)
-
Dithiothreitol (DTT)
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the S-p-azidobenzyl thioimidate-containing peptide in anhydrous DMF.
-
Prepare a solution of DTT (e.g., 0.5 M) and DIEA (e.g., 0.1 M) in dry DMF.[2]
-
Add the deprotection cocktail to the peptide solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours, with occasional agitation.[2]
-
Monitor the deprotection by LC-MS.
-
Upon completion, the product can be purified using standard techniques such as reverse-phase HPLC.
Causality: DTT acts as a reducing agent to convert the azide to an amine, which then facilitates the cleavage of the S-benzyl linkage to reveal the thioamide. The use of anhydrous reagents is important to prevent hydrolysis of the thioimidate to a thioester.[2][5]
Core Application II: Synthesis of Amidine Bioisosteres
The thioimidate functionality is not just a protecting group; it is also a reactive intermediate that can be converted into other valuable amide bioisosteres. One such transformation is the synthesis of amidines, where the carbonyl oxygen of an amide is replaced by a nitrogen atom.[2]
Amidines introduce a basic center into the molecule, which can form salt bridges and alter the pharmacokinetic profile. The conversion of a thioimidate to an amidine is a straightforward and high-yielding process.[2]
Generalized Protocol for the Conversion of an S-Benzyl Thioimidate to an Amidine
Materials:
-
S-benzyl thioimidate-containing substrate (on or off-resin)
-
Primary or secondary amine of choice (e.g., methylamine, ammonia, etc.)
-
Acetic Acid (AcOH)
-
Solvent system (e.g., a mixture of DMF and Trifluoroethanol - TFE)
Procedure:
-
If the substrate is on-resin, swell the resin in the chosen solvent.
-
Prepare a fresh amine cocktail containing the desired amine (e.g., 2 M) and AcOH (e.g., 0.5 M) in a suitable solvent like a 1:1 mixture of DMF/TFE.[2]
-
Add the amine cocktail to the S-benzyl thioimidate substrate.
-
Allow the reaction to proceed at room temperature. Reaction times can vary depending on the amine and substrate.
-
Monitor the reaction for completion by LC-MS.
-
Upon completion, wash the resin (if applicable) and proceed with cleavage or purify the product from the reaction mixture.
Causality: The amine attacks the electrophilic carbon of the thioimidate, leading to the displacement of the benzylthiol leaving group and formation of the amidine. The addition of a weak acid like acetic acid can facilitate the reaction.
Core Application III: Synthesis of Imidazolone Heterocycles
Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs.[6][7] The thioimidate moiety can be leveraged to construct certain heterocyclic systems, such as imidazolones, through an intramolecular cyclization cascade.[2]
This transformation is particularly intriguing as it can lock the peptide backbone into a specific conformation, which can be beneficial for target binding and can also enhance metabolic stability.[2]
Conceptual Workflow for Imidazolone Synthesis from a Thioimidate
The synthesis begins with the conversion of the thioimidate to an amidine, as described in the previous section. If the adjacent amino acid residue (the n+1 residue) contains an ester group (e.g., a methyl or ethyl ester), a subsequent intramolecular cyclization can occur.[2] This 5-exo-trig cyclization of the newly formed amidine onto the ester carbonyl leads to the formation of the imidazolone ring.[2]
Data and Visualization
Table 1: Comparison of Amide Bond Bioisosteres
| Bioisostere | Key Features | Potential Advantages in Drug Design |
| Amide | Planar, H-bond donor & acceptor | Well-understood, forms key interactions in many protein targets. |
| Thioamide | Planar, stronger H-bond donor, weaker acceptor | Increased metabolic stability, enhanced membrane permeability, altered H-bonding potential.[1][4] |
| Amidine | Basic, H-bond donor & acceptor | Introduces a positive charge at physiological pH, can form salt bridges, alters solubility.[2] |
| Imidazolone | Rigid, planar heterocyclic system | Locks peptide conformation, enhances metabolic stability, presents a novel scaffold for interaction.[2] |
Diagrams of Synthetic Workflows
Caption: Workflow for thioamide protection and deprotection.
Caption: Synthesis of amidine and imidazolone bioisosteres.
Conclusion and Future Outlook
This compound, and more broadly the S-benzyl thioimidate functional group, represents a versatile and powerful tool in the medicinal chemist's arsenal. Its ability to serve as a protected thioamide precursor circumvents key synthetic challenges, enabling the stable incorporation of this valuable bioisostere into complex molecules like peptides. Furthermore, its reactivity allows for the straightforward synthesis of other important pharmacophores, including amidines and imidazolones. As the demand for novel drug candidates with improved pharmacokinetic and pharmacodynamic properties continues to grow, the strategic application of such synthetic intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
VanVeller, B., et al. (2016). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Available at: [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Cambridge: Royal Society of Chemistry. Available at: [Link]
-
VanVeller, B., et al. (2016). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Cambridge: Royal Society of Chemistry. Available at: [Link]
-
VanVeller, B., et al. (2016). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Available at: [Link]
-
Crick, D. C., et al. (2018). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules, 23(11), 2819. Available at: [Link]
-
Shaabani, A., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2018(3), M1007. Available at: [Link]
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Organic Chemistry Portal. Synthesis of S-Heterocycles. Available at: [Link]
-
General methods for synthesis of thioamides. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2016). S8 Mediated One-Pot Synthesis of Thioamides from Benzyl Chlorides and Amines. ChemistrySelect, 1(12), 3251-3254. Available at: [Link]
-
LookChem. Cas 32894-07-8, this compound. Available at: [Link]
-
Syntheses of Substituted 2-(2-Alkylthio-1-benzyl-5-imidazolyl)-1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2016). S8-Mediated One-Pot Synthesis of Thioamides from Benzyl Chlorides and Amines. ChemistrySelect, 1(12). Available at: [Link]
-
Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. MDPI. Available at: [Link]
-
Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of Benzo-Fused Sulfonimidate Heterocycles. PubMed. Available at: [Link]
-
PubChem. (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety. Indian Academy of Sciences. Available at: [Link]
-
Huang, G., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277, 116732. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, M., et al. (2023). Synthesis and Kinetic Study of Benzimidazole Derivative under Phase Transfer Catalysis. Heterocyclic Letters, 13(3), 553-562. Available at: [Link]
-
Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PubMed. Available at: [Link]
-
Kannan, P., et al. (1996). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Journal of Chemical Sciences, 108(6), 555-560. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Benzyl Thioacetimidate Hydrochloride via the Pinner Reaction
Welcome to the technical support guide for the synthesis of Benzyl Thioacetimidate Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this specific application of the Pinner reaction. Our goal is to equip you with the necessary insights to maximize yield, ensure purity, and navigate common experimental challenges.
Overview of the Pinner Reaction for Thioimidate Synthesis
The Pinner reaction is a classic and versatile method in organic synthesis, traditionally involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[1][2] A key variation of this reaction, crucial for the synthesis of various sulfur-containing compounds, involves the use of a thiol instead of an alcohol, yielding a thioimidate salt.
The synthesis of this compound follows this modified Pinner pathway, reacting acetonitrile with benzyl mercaptan in the presence of anhydrous hydrogen chloride. The resulting thioimidate hydrochloride is a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[2]
Reaction Scheme:
CH₃CN + C₆H₅CH₂SH + HCl → [C₆H₅CH₂SC(CH₃)=NH₂]⁺Cl⁻
(Acetonitrile + Benzyl Mercaptan + Hydrogen Chloride → this compound)
While the reaction appears straightforward, achieving high yields and purity requires careful control over several experimental parameters. This guide will address the most common issues encountered during this synthesis.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Low or No Product Yield
Question: I am experiencing very low or no yield of this compound. What are the likely causes and how can I resolve this?
Answer: Low or no product formation is a common issue that can typically be traced back to a few critical factors. Let's break down the potential causes and solutions.
2.1.1 Inadequate Acid Catalysis
Causality: The Pinner reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl).[2] This protonation is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the thiol. Insufficient or wet HCl will fail to adequately activate the nitrile, leading to a stalled reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water is highly detrimental to the Pinner reaction.[3] Water can compete with the thiol as a nucleophile, leading to the formation of undesired amide byproducts. Furthermore, it can hydrolyze the final Pinner salt to an ester.[2][4]
-
Use freshly dried solvents. Anhydrous solvents like dioxane or benzene are often recommended.[5] More modern and greener alternatives like cyclopentyl methyl ether (CPME) have also been shown to be effective.[6][7][8]
-
Dry the HCl gas before introducing it into the reaction mixture. This can be achieved by passing it through a drying tube filled with a suitable desiccant like calcium chloride or sulfuric acid.
-
-
Sufficient HCl Concentration: Ensure a sufficient amount of HCl is passed through the reaction mixture. The reaction is often performed by bubbling dry HCl gas through the cooled solution.[2][9] A saturated solution is often desired to drive the reaction to completion.
-
Alternative Acid Catalysts: While gaseous HCl is traditional, solutions of HCl in an appropriate anhydrous solvent (e.g., 4N HCl in CPME) can offer better control over the stoichiometry.[6] In some variations of the Pinner reaction, Lewis acids have also been employed to promote the reaction.[3]
2.1.2 Suboptimal Reaction Temperature
Causality: Temperature control is critical in the Pinner reaction. While some activation energy is required, the imidate hydrochloride product is thermodynamically unstable.[1][5] At higher temperatures, it can decompose or rearrange into amide byproducts.
Troubleshooting Steps:
-
Maintain Low Temperatures: The reaction should be carried out at low temperatures, typically between -10°C and 15°C.[2] A cooling bath (ice-salt or cryocooler) is essential to maintain this temperature range, especially during the exothermic dissolution of HCl gas.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help in determining the optimal reaction time at the chosen temperature.
2.1.3 Reactant Purity and Stoichiometry
Causality: The purity of the starting materials, particularly the nitrile and the thiol, is important. Impurities can introduce side reactions or inhibit the primary reaction pathway.[4] Incorrect stoichiometry can also lead to incomplete conversion.
Troubleshooting Steps:
-
Purify Reactants: Ensure acetonitrile and benzyl mercaptan are of high purity. Distillation of the starting materials may be necessary if they have been stored for extended periods or if their purity is questionable.
-
Stoichiometric Considerations: While a 1:1 stoichiometry of nitrile to thiol is typical, using a slight excess of the nitrile (which can also serve as the solvent) may be beneficial in some cases to ensure complete conversion of the more valuable thiol.[3]
Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of impurities. What are these side products and how can I minimize their formation?
Answer: The formation of side products in the Pinner reaction is often a result of suboptimal reaction conditions. The primary culprits are typically amide formation and disulfide formation.
2.2.1 Amide Formation
Causality: Amide formation is a common side reaction, especially if the reaction temperature is too high or if there is moisture present. The Pinner salt intermediate can rearrange to an amide and an alkyl chloride at elevated temperatures.[1][5] Alternatively, hydrolysis of the thioimidate can also lead to amide formation.
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned previously, maintain a low reaction temperature (0-15°C) to prevent thermal decomposition of the Pinner salt.[2]
-
Rigorous Anhydrous Conditions: The exclusion of water is paramount to prevent hydrolysis.[3] Ensure all glassware is oven-dried, use anhydrous solvents, and dry the HCl gas.
2.2.2 Dibenzyl Disulfide Formation
Causality: Thiols are susceptible to oxidation to form disulfides. In the context of this reaction, benzyl mercaptan can be oxidized to dibenzyl disulfide, especially if air (oxygen) is not excluded from the reaction system.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] This will minimize the oxidation of the sensitive benzyl mercaptan.
-
Freshly Opened Reagents: Use freshly opened or purified benzyl mercaptan, as prolonged storage can lead to partial oxidation.
Difficulties in Product Isolation and Purification
Question: I am having trouble isolating and purifying the this compound. What are the best practices for this?
Answer: this compound is a crystalline solid.[10][11] Isolation and purification typically involve precipitation and recrystallization.
2.3.1 Product Precipitation
Causality: The Pinner salt is often insoluble in the reaction medium, especially in non-polar solvents, and should precipitate out as a crystalline solid.[3] If the product remains in solution, it may be due to the choice of solvent or the presence of impurities.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can influence the solubility of the product. Ethereal solvents like diethyl ether or CPME are often used to facilitate the precipitation of the hydrochloride salt.[6]
-
Inducing Crystallization: If the product does not precipitate spontaneously, cooling the reaction mixture to a lower temperature or adding a non-polar co-solvent (e.g., hexane) can help induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation.
2.3.2 Purification by Recrystallization
Causality: The crude product may contain unreacted starting materials or side products that need to be removed. Recrystallization is a common and effective method for purifying solid organic compounds.[4]
Troubleshooting Steps:
-
Solvent System Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. For this compound, a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like diethyl ether or ethyl acetate) is often effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of this compound?
A1: The reported melting point for this compound is in the range of 157-161°C.[10][11] A broad or depressed melting point can indicate the presence of impurities.
Q2: How can I confirm the identity and purity of my product?
A2: Standard analytical techniques can be used to confirm the structure and purity of the final product. These include:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure.
-
FTIR Spectroscopy: This can be used to identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Melting Point Analysis: As mentioned, a sharp melting point within the expected range is a good indicator of purity.
Q3: Is this compound stable for long-term storage?
A3: Hydrochloride salts of organic compounds can be hygroscopic and may degrade over time, especially if exposed to moisture and air.[4][12] It is recommended to store the purified product in a tightly sealed container under an inert atmosphere, preferably in a desiccator or a freezer to enhance its stability.
Q4: Can I use a different thiol or nitrile in this reaction?
A4: Yes, the Pinner reaction is quite versatile and can be adapted for a range of nitriles and thiols. However, the optimal reaction conditions (temperature, solvent, reaction time) may vary depending on the specific substrates used. Electron-donating or withdrawing groups on the nitrile or thiol can affect their reactivity.[5]
Experimental Protocols & Data
General Protocol for this compound Synthesis
This is a general guideline and may require optimization for your specific setup.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, a thermometer, and a drying tube outlet.
-
Reagents: Charge the flask with anhydrous solvent (e.g., diethyl ether or CPME), acetonitrile (1.2 eq), and benzyl mercaptan (1.0 eq).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature between 0-5°C. Continue the addition until the solution is saturated with HCl.
-
Reaction: Seal the flask and allow the reaction to stir at 0-5°C. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Isolation: Once the reaction is complete, the product will likely have precipitated. If not, add a non-polar solvent like hexane to induce precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting materials.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure compound.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Temperature | 0-15°C[2] | Prevents decomposition of the unstable Pinner salt.[1][5] | Amide formation, lower yield. |
| Atmosphere | Anhydrous, Inert (N₂ or Ar)[2] | Prevents hydrolysis and oxidation of thiol.[4][13] | Amide and disulfide formation. |
| Catalyst | Anhydrous HCl (gas or solution)[9] | Activates the nitrile for nucleophilic attack.[2] | Low or no reaction. |
| Solvent | Anhydrous non-polar (e.g., CPME, ether)[5][6] | Facilitates product precipitation and maintains anhydrous conditions. | Product remains in solution, potential for side reactions. |
Visual Guides
Pinner Reaction Mechanism
Caption: Mechanism of the Pinner reaction for thioimidate synthesis.
Troubleshooting Workflow
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Pinner Reaction with CPME as a Solvent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pinner Reaction [organic-chemistry.org]
- 10. This compound | 32894-07-8 [chemicalbook.com]
- 11. This compound [chemicalbook.com]
- 12. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Troubleshooting Guide: Recrystallization of Benzyl Thioacetimidate Hydrochloride
An invaluable technique for purifying solid organic compounds, recrystallization is particularly crucial in pharmaceutical development where purity is paramount. Benzyl thioacetimidate hydrochloride, an important intermediate in various synthetic pathways, often requires rigorous purification to remove byproducts and unreacted starting materials. Its nature as a hydrochloride salt introduces specific challenges and considerations in solvent selection and handling.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the recrystallization of crude this compound. Drawing on established chemical principles and field-proven experience, this document explains the causality behind experimental choices, offering a self-validating system for achieving high purity.
This guide addresses common issues encountered during the recrystallization of this compound. Each entry details the problem, its probable causes, and a step-by-step solution grounded in chemical principles.
| Problem | Probable Cause(s) | Solution & Scientific Rationale |
| 1. Low or No Crystal Formation | a) Excess Solvent: The solution is not saturated, preventing the solute from reaching its crystallization point.[1][2] b) Inappropriate Solvent System: The compound's solubility in the cold solvent is still too high.[3] c) Supersaturation: The solution has cooled below the saturation point without nucleating. | a) Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Re-cool slowly. The key is to use the minimum amount of boiling solvent necessary for dissolution.[1][2] b) Re-evaluate Solvent/Add Anti-solvent: If using a single solvent, consider a mixed-solvent system. Add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the warm solution until persistent cloudiness appears, then add a few drops of the primary solvent to redissolve and clarify before slow cooling.[3][4] For hydrochloride salts, isopropanol is often a good primary solvent, with diethyl ether or ethyl acetate as a potential anti-solvent.[5] c) Induce Crystallization: i. Scratch: Use a glass rod to scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1][6] ii. Seed: Introduce a "seed crystal" (a tiny speck of the crude or pure compound) into the cooled solution to act as a template for crystallization.[6] |
| 2. "Oiling Out" (Formation of a liquid layer instead of solid crystals) | a) High Impurity Concentration: Significant levels of impurities can depress the melting point of the mixture, causing it to separate as a liquid. b) Rapid Cooling/High Supersaturation: The compound is precipitating from a highly supersaturated solution at a temperature above its depressed melting point.[6] c) Inappropriate Solvent: The boiling point of the solvent may be too high, or its solvating power may be excessive even upon cooling. | a) Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to reduce the saturation level.[6] b) Ensure Slow Cooling: Allow the flask to cool to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels, before moving to an ice bath. Slower cooling provides the necessary time for an ordered crystal lattice to form.[6][7] c) Consider Charcoal Treatment & Solvent Change: If impurities are suspected, especially colored ones, re-dissolve the oil in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before attempting to recrystallize again.[1][5] If the problem persists, a different solvent system may be required. |
| 3. Discolored Crystals (Often yellow or brown) | a) Colored Impurities: The crude material contains colored byproducts that are co-crystallizing with the product. b) Thermal Degradation: The compound may be degrading slightly at the boiling point of the solvent, particularly during prolonged heating. | a) Use Decolorizing Carbon: After dissolving the crude solid in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal's high surface area adsorbs colored impurities. Swirl and heat for a few minutes, then perform a hot gravity filtration to remove the charcoal.[1] Caution: Adding charcoal to a boiling solution can cause violent frothing. Cool the solution slightly before adding. b) Minimize Heating Time & Temperature: Use a solvent with a lower boiling point if possible, and do not heat the solution for longer than necessary to dissolve the solid. |
| 4. Poor Recovery / Low Yield | a) Excess Solvent: As in Problem 1, using too much solvent will leave a significant amount of product dissolved in the mother liquor even after cooling.[2] b) Premature Filtration: The crystals were collected before crystallization was complete. c) Excessive Washing: Using too much solvent to wash the collected crystals, or using solvent that was not ice-cold, can redissolve a portion of the product.[2] | a) Use Minimal Hot Solvent: Ensure you are using the absolute minimum volume of boiling solvent required to fully dissolve the crude solid.[2] b) Ensure Complete Crystallization: Allow adequate time for cooling and crystallization. After cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation. c) Use Minimal, Ice-Cold Washing Solvent: Wash the filtered crystals with a very small amount of ice-cold recrystallization solvent to rinse away impurities adhering to the crystal surfaces without dissolving the product itself.[2] The mother liquor can also be concentrated to recover a second, though likely less pure, crop of crystals. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for this compound?
A1: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or in an ice bath.[7] Given that this compound is a polar salt, start by testing polar solvents. Small-scale solubility tests are essential.[8] Place ~50 mg of your crude material in a test tube and add a potential solvent (~0.5 mL) dropwise. Observe solubility at room temperature and then upon heating. Good single-solvent candidates for hydrochloride salts often include isopropanol or ethanol.[5] If no single solvent is ideal, a mixed-solvent system (e.g., methanol/diethyl ether, isopropanol/ethyl acetate) is the next logical step.[3]
Q2: What are the likely impurities in my crude sample?
A2: Impurities can originate from the starting materials or side reactions. If benzyl chloride was used as a starting material, potential impurities include unreacted benzyl chloride, benzaldehyde, benzyl alcohol, and toluene.[9][10] Unreacted thioacetamide or other reagents may also be present. The yellowish color of the crude solid suggests the presence of chromophoric impurities.[11]
Q3: Why is slow cooling so critical for successful recrystallization?
A3: Slow cooling is crucial for forming large, pure crystals. Crystal formation is a process of equilibrium where molecules of the desired compound selectively deposit onto the growing crystal lattice. Rapid cooling causes the compound to precipitate out of solution too quickly, trapping impurities within the crystal structure and leading to smaller, less pure crystals.[1][6]
Q4: How can I determine the purity of my recrystallized product?
A4: The most common methods are melting point determination and spectroscopic analysis. A pure crystalline solid will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value (157-161 °C)[11]. A broad or depressed melting point indicates the presence of impurities. Additionally, techniques like NMR spectroscopy (¹H and ¹³C), HPLC, or LC-MS can be used to identify and quantify any remaining impurities.[5][12]
Visualization of Experimental Workflow
The following diagram illustrates the key decision points and steps in a typical recrystallization procedure.
Caption: General workflow for purification by recrystallization.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure using isopropanol. Note: Perform small-scale solvent tests first to confirm this is an appropriate solvent for your specific crude material.
Safety Precautions: this compound causes serious eye damage.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Conduct the procedure in a well-ventilated fume hood.
-
Solvent Selection:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add isopropanol dropwise at room temperature, agitating after each addition, until the solid is just covered. Note the poor solubility.
-
Gently warm the test tube in a hot water bath. Observe if the solid dissolves completely.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals. If this test is successful, proceed with isopropanol.
-
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar or boiling chips.
-
Add a small portion of isopropanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring on a hot plate.
-
Continue adding hot isopropanol in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.[2]
-
-
Decolorization and Hot Filtration (If Necessary):
-
If the solution is significantly colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal (approx. 100 mg).
-
Reheat the mixture to boiling for 2-3 minutes.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1]
-
Once at room temperature, place the flask into an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Collection and Washing:
-
Set up a Büchner funnel for vacuum filtration.
-
Collect the crystals by pouring the cold slurry into the funnel under vacuum.
-
Break the vacuum and add a small volume of ice-cold isopropanol to wash the crystals.[2]
-
Reapply the vacuum to pull the wash solvent through. Repeat if necessary.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry.
-
Transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C) to remove all traces of solvent.
-
-
Analysis:
-
Once dry, determine the weight of the purified product to calculate the percent recovery.
-
Measure the melting point and compare it to the literature value.
-
References
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
- Supporting Information. (n.d.).
- Organic Syntheses Procedure. (n.d.). Retrieved from a general organic synthesis procedure document.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
de Toffoli, A. L., & Salgado, H. R. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of chromatographic science, 47(2), 122–126. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
- Google Patents. (2020). CN110878032A - Synthesis method of N-benzylacetamidine hydrochloride.
-
de Toffoli, A. L., & Salgado, H. R. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. ResearchGate. Retrieved from [Link]
-
Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). r/Chempros. Retrieved from [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 32894-07-8 [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. This compound, 96% | Fisher Scientific [fishersci.ca]
common impurities in Benzyl thioacetimidate hydrochloride and their removal
Welcome to the Technical Support Center for Benzyl Thioacetimidate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a Pinner salt, an imino ester hydrochloride derivative. It serves as a valuable intermediate in organic synthesis, particularly for the creation of amidines and other nitrogen-containing heterocycles which are significant scaffolds in medicinal chemistry. High purity is critical as impurities can lead to unpredictable side reactions, lower yields of the desired final product, and introduce contaminants that may be difficult to remove in subsequent steps, potentially compromising the biological activity and safety of the target molecules.
Q2: My synthesized this compound is off-white or yellowish and has a low melting point. What are the likely impurities?
The presence of color and a depressed or broad melting range are classic indicators of impurities. Based on its synthesis via the Pinner reaction, the most common impurities include:
-
Unreacted Starting Materials: Residual benzyl mercaptan and acetonitrile.
-
Hydrolysis Products: S-benzyl thioacetate and N-benzylacetamide, which form in the presence of moisture.
-
Thermally-Induced Byproducts: N-benzylacetamide can also form if the reaction temperature is not adequately controlled.
-
Impurities from Starting Materials: Dibenzyl sulfide, a common byproduct from the synthesis of benzyl mercaptan, may be carried over.
Troubleshooting Guide: Impurity Identification and Removal
This section provides a detailed breakdown of common issues, their root causes, and step-by-step protocols for remediation.
Issue 1: Presence of Unreacted Starting Materials
Question: My NMR spectrum shows signals corresponding to benzyl mercaptan (e.g., a thiol proton signal and characteristic benzyl signals) and excess acetonitrile. How did this happen and how can I remove them?
Causality: This issue typically arises from an incomplete reaction. The Pinner reaction is an equilibrium process, and insufficient reaction time, low temperature, or inadequate HCl catalyst concentration can prevent it from going to completion. Benzyl mercaptan, in particular, is malodorous and its presence indicates a need for purification.
Solution: Purification by Trituration/Washing
Unreacted, non-polar starting materials can often be removed by washing the crystalline product with a suitable non-polar solvent in which the desired salt is insoluble.
Workflow for Removal of Non-Polar Impurities
Caption: Workflow for removing non-polar impurities.
Step-by-Step Protocol: Trituration with Diethyl Ether
-
Preparation: Place the crude, solid this compound in a clean Erlenmeyer flask.
-
Solvent Addition: Add a sufficient volume of cold diethyl ether to form a slurry. The desired product should be poorly soluble in ether.
-
Trituration: Stir the slurry vigorously with a glass rod or magnetic stirrer for 15-20 minutes. This process breaks up the solid and dissolves the more soluble, non-polar impurities like benzyl mercaptan and dibenzyl sulfide.
-
Filtration: Quickly filter the solid using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with a small amount of fresh, cold diethyl ether to rinse away any remaining dissolved impurities.
-
Drying: Dry the purified solid under high vacuum to remove all traces of the ether.
Issue 2: Contamination with Hydrolysis and Rearrangement Byproducts
Question: I've noticed peaks in my HPLC analysis and NMR signals that I suspect are S-benzyl thioacetate or N-benzylacetamide. What causes their formation and how can I achieve high purity?
Causality: The formation of these impurities is a well-documented challenge in the Pinner reaction. The thioimidate hydrochloride salt is highly susceptible to hydrolysis. Even trace amounts of water in the reaction mixture or exposure to atmospheric moisture during workup can lead to the formation of the corresponding thioester (S-benzyl thioacetate) and amide (N-benzylacetamide). Additionally, the imidate can thermally rearrange to the more stable amide isomer, a process favored by elevated temperatures.[1][2]
Logical Relationship of Impurity Formation
Caption: Formation pathways of major side products.
Solution: Purification by Recrystallization
Recrystallization is the most effective method for removing polar impurities like S-benzyl thioacetate and N-benzylacetamide, which have different solubility profiles from the ionic Pinner salt. The key is to select a solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. A common and effective strategy for salts is to use a polar solvent for dissolution and a non-polar solvent as an anti-solvent for precipitation.
Step-by-Step Protocol: Recrystallization using Ethanol and Diethyl Ether
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of warm absolute ethanol required to fully dissolve the solid. Gentle heating (e.g., a 40-50 °C water bath) may be necessary. Causality Note: Using the minimum volume of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.
-
Hot Filtration (Optional): If there are any insoluble particulates, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the next step.
-
Precipitation: Slowly add cold diethyl ether (the anti-solvent) to the ethanol solution with gentle swirling until the solution becomes persistently cloudy.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethanol/diethyl ether (e.g., 1:4 v/v) to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all solvent traces.
Table 1: Summary of Common Impurities and Removal Strategies
| Impurity Name | Chemical Structure | Origin | Recommended Removal Method |
| Benzyl Mercaptan | C₆H₅CH₂SH | Unreacted Starting Material | Trituration/Wash with Diethyl Ether |
| Dibenzyl Sulfide | (C₆H₅CH₂)₂S | Impurity in Benzyl Mercaptan | Trituration/Wash with Diethyl Ether |
| S-Benzyl Thioacetate | CH₃C(O)SCH₂C₆H₅ | Hydrolysis of Product | Recrystallization |
| N-Benzylacetamide | CH₃C(O)NHCH₂C₆H₅ | Hydrolysis/Thermal Rearrangement | Recrystallization |
Analytical Methods for Purity Assessment
Question: How can I reliably determine the purity of my this compound after purification?
Answer: A combination of techniques should be used for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for identifying the presence of the impurities listed above, as they each have characteristic proton signals that are distinct from the product.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to quantify the purity and separate the main component from its potential impurities.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides a source of protons to keep the amine protonated and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min | A gradient elution is necessary to separate compounds with a range of polarities, from the polar salt to non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 220 nm and 254 nm | The benzyl group in the product and all related impurities will absorb UV light. |
| Injection Volume | 10 µL | Standard injection volume. |
Purity Analysis Workflow
Caption: HPLC workflow for purity determination.
By following these guidelines, researchers can effectively troubleshoot common issues, purify their this compound to a high degree, and confidently proceed with their synthetic objectives.
References
-
Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chemical Reviews. 1961 , 61 (2), 179–211. DOI: 10.1021/cr60210a003. [Link]
-
Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 1643–1655. DOI: 10.1002/cber.18830160235. [Link]
- Schäfer, H.; Seeboth, H. Process for the preparation of S-benzyl thioacetimidate hydrochloride. German Patent DD 253259 A1, January 15, 1988.
- Reid, E. E. Organic Chemistry of Bivalent Sulfur, Vol. I. Chemical Publishing Co., 1958. (Note: This is a foundational text on sulfur chemistry, providing context on thiol and sulfide chemistry).
-
Katritzky, A. R.; El-Gendy, B. E.; Draghici, B. Synthesis of S-Alkyl Thioimidates. ARKIVOC. 2003 , (v), 51-57. [Link]
-
Pinner, A.; Klein, F. Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. 1877 , 10 (2), 1889–1897. DOI: 10.1002/cber.187701002154. [Link]
Sources
Technical Support Center: A Guide to the Stability of Benzyl Thioacetimidate Hydrochloride
Welcome to the technical support guide for Benzyl thioacetimidate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require a deeper understanding of its stability profile. As your partner in research, we aim to provide not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
This compound (CAS: 32894-07-8) is an organic compound featuring a thioimidate functional group.[1][2] The stability of this molecule is paramount, as its degradation can impact experimental results, product efficacy, and safety profiles. This guide will delve into its behavior under acidic and basic conditions, offer solutions to common experimental hurdles, and provide robust protocols for your stability assessments.
Part 1: Frequently Asked Questions (FAQs) on Chemical Stability
This section addresses the most common questions regarding the intrinsic stability of this compound.
Q1: What is the core structure of this compound, and which parts are most susceptible to degradation?
A1: this compound is the salt of an S-benzyl thioacetimidate. Its core structure consists of an acetimidate group (CH3-C(=NH)) where the sulfur atom is bonded to a benzyl group (-CH2-Ph). The key functional group is the thioimidate ester . This group, particularly the carbon-nitrogen double bond (imine) and the adjacent carbon-sulfur bond, is the primary site of chemical instability, making it highly susceptible to hydrolysis. The positive charge on the protonated imine nitrogen in the hydrochloride salt further enhances the electrophilicity of the imine carbon, predisposing it to nucleophilic attack.
Q2: What is the expected degradation pathway for this compound under acidic conditions?
A2: Under acidic conditions, the most probable degradation pathway is acid-catalyzed hydrolysis . The reaction is initiated by the protonation of the imine nitrogen, which significantly increases the electrophilicity of the attached carbon atom. A water molecule then acts as a nucleophile, attacking this carbon. This process leads to the cleavage of the carbon-sulfur bond.
The expected primary degradation products are:
-
Benzyl Mercaptan (Phenylmethanethiol): A volatile thiol known for its strong, unpleasant odor.
-
Acetamide: A simple amide that may undergo further hydrolysis to acetic acid and ammonia under more stringent acidic conditions and heat.
This mechanism is analogous to the acid-catalyzed hydrolysis of other imines and esters.[3]
Caption: Plausible mechanism for acid-catalyzed hydrolysis.
Q3: How does the stability of this compound change under basic conditions?
A3: The compound is also susceptible to hydrolysis under basic conditions, a process known as base-catalyzed (or alkaline) hydrolysis . This reaction is typically much faster and more aggressive than acid-catalyzed hydrolysis. The potent nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the thioimidate group. This mechanism does not require prior protonation and proceeds rapidly.
The degradation products are identical to those formed under acidic conditions:
-
Benzyl Mercaptan
-
Acetamide
Given the increased reaction rate, exposure to even mildly basic solutions (pH > 8) can lead to significant degradation in a short period.[4][5]
Caption: Plausible mechanism for base-catalyzed hydrolysis.
Q4: Beyond pH, what other factors can influence the stability of this compound?
A4: Several environmental factors can accelerate the degradation of this compound:
-
Temperature: Degradation reactions are almost always accelerated at higher temperatures. Storing solutions at elevated temperatures will significantly shorten their usable life.[6][7]
-
Light: Photosensitive compounds can degrade upon exposure to UV or even visible light. It is prudent to store both solid material and solutions protected from light.[7][8][9]
-
Oxidizing Agents: The thioether linkage (-S-CH2-) can be susceptible to oxidation, potentially forming sulfoxides or sulfones. Contact with strong oxidizing agents should be avoided.
-
Solvent and Excipients: The choice of solvent can impact stability. While aqueous solutions are necessary for studying hydrolysis, for routine analysis or formulation, using anhydrous organic solvents (where the compound is soluble) can enhance stability.[10] Some excipients may also contain impurities that can catalyze degradation.[11]
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to practical problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Rapid degradation in acidic HPLC mobile phase. | 1. Low pH: The mobile phase pH is too low, accelerating acid-catalyzed hydrolysis on the column or in the autosampler. 2. High Temperature: The column compartment temperature is too high, increasing the rate of hydrolysis. | 1. Adjust Mobile Phase: Increase the pH of the mobile phase to the highest value that still provides good chromatography (e.g., from pH 2.5 to pH 4.0). Most compounds are stable in the pH 4-8 range.[6] 2. Reduce Temperature: Lower the column temperature (e.g., from 40°C to 25°C). 3. Minimize Sample Time in Vial: Ensure the sequence run time is not excessively long, leaving the sample in the autosampler for extended periods. Prepare fresh samples if necessary. |
| A strong, unpleasant odor (similar to gas leaks) develops from the sample solution. | Formation of Benzyl Mercaptan: This is a strong indicator that the compound is degrading via hydrolysis, releasing the volatile and odorous benzyl mercaptan as a byproduct. | 1. Confirm Degradation: Analyze the sample immediately via HPLC or GC-MS to confirm the presence of benzyl mercaptan and other degradation products. 2. Work in a Ventilated Area: Ensure all handling of degrading samples is performed in a fume hood. 3. Re-evaluate Solution Prep: Your current buffer system or storage conditions are not suitable. Refer to the stability data to find a more appropriate pH and temperature for storage. |
| Multiple new peaks appear in the chromatogram after sample prep in a basic buffer. | Base-Catalyzed Degradation: The compound is rapidly degrading in the basic solution, leading to the formation of acetamide, benzyl mercaptan, and potentially other secondary products. | 1. Method of Standard Addition: If standards are available, co-inject the degraded sample with authentic standards of benzyl mercaptan and acetamide to confirm peak identities. 2. Use Mass Spectrometry: Use an LC-MS system to obtain the mass of the unknown peaks. The expected masses of the primary degradation products can confirm their identity. 3. Avoid Basic Conditions: If possible, adjust your experimental design to avoid exposing the compound to basic pH. If a basic pH is required, the exposure time should be minimized, and the sample should be kept cold. |
Part 3: Experimental Protocols & Data Interpretation
To properly characterize the stability of this compound, a forced degradation study is essential. This allows for the development of a robust, stability-indicating analytical method.[12]
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the primary degradation pathways.[13][14]
Sources
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- 4. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
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- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 32894-07-8 [m.chemicalbook.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low conversion in thioimidate formation
Welcome to the technical support center for thioimidate formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thioimidate synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
This guide is structured into two main sections:
-
A Troubleshooting Guide: Organized in a question-and-answer format to address the most common and critical issues encountered during thioimidate synthesis, such as low conversion and side product formation.
-
Frequently Asked Questions (FAQs): Covering the fundamental aspects of thioimidate chemistry, including reaction mechanisms and key synthesis strategies.
Troubleshooting Guide
This section addresses specific problems that can arise during the formation of thioimidates. Each question is followed by a detailed explanation of potential causes and a systematic approach to resolving the issue.
Q1: My thioimidate yield is consistently low. What are the primary factors I should investigate?
Low conversion is a frequent challenge, often stemming from a few critical, interrelated factors. A systematic evaluation of your reaction setup is the key to identifying the root cause.
1. Purity and Integrity of Starting Materials:
-
Nitrile/Thioamide Reactivity: The electronic nature of your nitrile or thioamide substrate is paramount. Electron-poor nitriles are generally better electrophiles and may react more readily in base-catalyzed systems, while electron-rich nitriles require acid catalysis to activate them for nucleophilic attack[1].
-
Reagent Quality: Ensure the purity of your thiol or alcohol. Contaminants can interfere with the reaction. For syntheses starting from amides, the quality of the thionating agent, such as Lawesson's reagent, is crucial. Older or improperly stored Lawesson's reagent can have lower reactivity[2][3].
2. The Critical Role of Anhydrous Conditions:
-
Hydrolysis of Intermediates and Products: The single most common cause of low yield is the presence of water. The Pinner salt intermediate is highly susceptible to hydrolysis, which leads to the formation of an ester or carboxylic acid instead of the desired imidate[1][4]. The final thioimidate product itself can also hydrolyze to a thioester, especially under acidic conditions used for cleavage from a solid support[5][6][7].
-
Practical Steps: Always use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). Use of molecular sieves can also help maintain dryness[2].
3. Reaction Parameters:
-
Temperature Control: Temperature is a double-edged sword. While heating can increase the reaction rate, excessive heat can cause the thermodynamically unstable Pinner salt intermediate to decompose or rearrange into a stable N-alkyl amide, which is a common side product[4]. It is often best to start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature[4].
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. Protic solvents like methanol and ethanol are often used in the Pinner reaction, as they can participate in the reaction[8]. However, for other methods, aprotic solvents like THF or dioxane are preferred to minimize side reactions[4]. The optimal solvent must be determined empirically for your specific substrate[8][9].
Troubleshooting Workflow for Low Conversion
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low thioimidate yields.
Q2: I'm observing significant side products. What are they, and how can I minimize them?
Side product formation is directly linked to the stability of intermediates and the reaction conditions. The most common culprits are hydrolysis products and rearranged amides.
-
Hydrolysis to Thioesters: As mentioned, water is the primary enemy. If your reaction mixture or workup conditions are not scrupulously dry, the thioimidate can hydrolyze to the corresponding thioester[5][6]. This is particularly problematic during solid-phase peptide synthesis (SPPS) cleavage, where trifluoroacetic acid (TFA) is used, as TFA is hygroscopic[6].
-
Solution: Use anhydrous solvents and reagents. When cleaving from a resin, use a cleavage cocktail with minimal water, such as TFA/DCM (75:25), and avoid adding water as a scavenger if possible[6].
-
-
Rearrangement to N-Alkyl Amides: In the Pinner reaction, the imino ester salt (Pinner salt) intermediate is thermodynamically unstable. At elevated temperatures, it can undergo rearrangement to form a more stable N-alkyl amide, which terminates the desired reaction pathway[4].
-
Solution: Maintain low reaction temperatures. It is crucial to avoid prolonged heating[4]. If the reaction is sluggish at low temperatures, a slight increase may be necessary, but this should be carefully optimized.
-
-
Epimerization of Chiral Centers: In peptide chemistry, the α-proton of a thioamide residue is acidic and prone to epimerization under basic conditions, such as during Fmoc deprotection[5][10].
-
Byproducts from Lawesson's Reagent: When synthesizing a thioamide from an amide using Lawesson's reagent, phosphorus-containing byproducts are formed, which can be difficult to remove.
-
Solution: Post-reaction treatment with an alcohol like ethylene glycol can convert these byproducts into more polar phosphonates that are easier to remove during an aqueous workup[10].
-
Frequently Asked Questions (FAQs)
Q3: What are the primary methods for synthesizing thioimidates?
There are two main synthetic routes, chosen based on the available starting materials.
-
The Pinner Reaction (from a Nitrile and a Thiol): This is the classic acid-catalyzed method where a nitrile reacts with a thiol (or an alcohol to form an imidate) in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl) gas[1][4][11]. The reaction proceeds via a nitrilium ion intermediate, which is then attacked by the thiol[11]. This method is versatile and widely used in organic synthesis[4].
-
Alkylation of a Thioamide: If you are starting with a thioamide, it can be directly S-alkylated using an alkylating agent (e.g., methyl iodide, p-azidobenzyl bromide) to form the thioimidate[5][10]. This strategy is particularly valuable in solid-phase peptide synthesis (SPPS), where a thioamide residue is first incorporated into the peptide chain and then converted to a thioimidate to protect it during subsequent synthesis steps[2][5].
Q4: Can you illustrate the mechanism of the Pinner-type reaction for thioimidate formation?
Certainly. The reaction is a classic example of acid catalysis and nucleophilic addition to a nitrile.
Caption: Mechanism of acid-catalyzed thioimidate formation (Pinner-type reaction).
Mechanism Explained:
-
Protonation: The nitrile nitrogen is protonated by a strong acid (like HCl). This step is crucial as it activates the nitrile carbon, making it significantly more electrophilic[11][12].
-
Nucleophilic Attack: The sulfur atom of the thiol, a potent nucleophile, attacks the activated nitrile carbon.
-
Deprotonation: A final deprotonation step yields the neutral thioimidate product. The intermediate salt is often referred to as a "Pinner Salt"[1][4].
Q5: How do key reaction parameters affect thioimidate formation?
The interplay between different parameters determines the success of the reaction. The following table summarizes their effects.
| Parameter | Effect on Reaction | Rationale & Key Considerations |
| Temperature | High temp can increase rate but promotes side reactions. | Low temperature (0 °C to RT) is generally preferred to prevent the rearrangement of the unstable Pinner salt intermediate to a stable amide[4]. |
| Solvent | Can influence rate and side reactions. | Protic solvents (e.g., MeOH) can participate in the reaction. Aprotic solvents (THF, Dioxane) are often used to avoid this. The choice is substrate-dependent and may require screening[8][9]. |
| Catalyst (Acid) | Essential for activating the nitrile. | Anhydrous HCl is the classic catalyst for the Pinner reaction. The amount and type of acid must be controlled to prevent degradation of sensitive functional groups[1][11]. |
| Water Content | Highly detrimental to yield. | Water readily hydrolyzes the Pinner salt intermediate and the final thioimidate product, leading to esters or thioesters, respectively. Strict anhydrous conditions are mandatory[4][5][6]. |
Protocols
General Protocol for Thioimidate Synthesis via Pinner Reaction
This protocol provides a general guideline. Specific quantities and reaction times should be optimized for your particular substrates.
Materials:
-
Nitrile (1.0 eq)
-
Thiol (1.1 - 1.5 eq)
-
Anhydrous Solvent (e.g., Diethyl Ether, Dioxane, or Methanol)
-
Anhydrous Hydrogen Chloride (gas or a solution in an appropriate solvent)
Procedure:
-
Setup: Dry all glassware in an oven ( >120 °C) for several hours and allow to cool under a stream of dry nitrogen or argon. Assemble the reaction apparatus under an inert atmosphere.
-
Reagent Preparation: Dissolve the nitrile (1.0 eq) and the thiol (1.2 eq) in the chosen anhydrous solvent.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in the reaction solvent dropwise. Monitor the reaction for the formation of a precipitate (the Pinner salt).
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, the workup procedure will depend on the stability of the thioimidate. Often, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. Note: Avoid aqueous workups if the product is susceptible to hydrolysis.
-
Characterization: Confirm the structure of the purified thioimidate using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
-
Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Byerly-Duke, J., & VanVeller, B. (2023). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PubMed Central. [Link]
-
Pinner Reaction. (n.d.). Wikipedia. [Link]
-
Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters. [Link]
-
Pinner Reaction. (n.d.). NROChemistry. [Link]
-
The effect of different solvent and temperature on the reaction. (n.d.). ResearchGate. [Link]
-
Effects of solvent on the reaction time and yield. (n.d.). ResearchGate. [Link]
-
Thioester. (n.d.). Wikipedia. [Link]
-
Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. [Link]
-
Hydrolysis of Thioesters Explained. (2024). Study.com. [Link]
-
The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. (n.d.). PubMed. [Link]
-
Conversion of nitriles to amides. (2023). Chemistry LibreTexts. [Link]
-
Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. (2019). ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pinner Reaction | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Temperature Control in the Pinner Synthesis of Thioimidates
Welcome to the technical support center for the Pinner synthesis of thioimidates. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols, all focused on the critical parameter of temperature control.
Introduction: The Thermal Sensitivity of the Pinner Reaction
The Pinner reaction, first described by Adolf Pinner in 1877, is a classic acid-catalyzed method for converting nitriles into valuable intermediates.[1][2] The synthesis of thioimidates, a variation of this reaction, involves the reaction of a nitrile with a thiol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[1][3] The resulting Pinner salt intermediate is highly reactive and susceptible to various temperature-dependent side reactions.[1][4]
Precise temperature management is paramount for achieving high yields and purity. Low temperatures are crucial to stabilize the thermodynamically unstable imidate hydrochloride (Pinner salt), preventing its rearrangement or decomposition into undesirable byproducts.[1][4] This guide will provide the expertise needed to navigate the thermal challenges of this synthesis.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding temperature in the Pinner synthesis.
Q1: Why is low temperature so critical for the Pinner synthesis of thioimidates?
Low temperature is essential to prevent two primary side reactions. First, the intermediate Pinner salt is thermally unstable and can rearrange into a more stable N-substituted thioamide.[1][4] Second, if any moisture is present in the reaction, the Pinner salt can hydrolyze to form a thioester.[2] Maintaining cold conditions (typically between -10 °C and 5 °C) suppresses the activation energy required for these degradation pathways, favoring the formation of the desired thioimidate.[2]
Q2: What is the optimal temperature range for this reaction?
The ideal temperature range can vary slightly depending on the specific nitrile and thiol substrates. However, a general and effective range is -10 °C to 5 °C for the initial formation of the Pinner salt, which occurs during the bubbling of HCl gas.[2] For the subsequent reaction period under pressure, the temperature can sometimes be allowed to rise slightly, for instance to 0-15 °C, but this must be empirically determined for your specific system.[2]
Q3: How can I accurately monitor and control the reaction temperature?
-
Internal Probe: Use a low-temperature digital thermometer with the probe placed directly in the reaction mixture (ensure it is chemically resistant). An external bath temperature reading is not sufficient, as the reaction can be exothermic.
-
Cooling Bath: A cryostat or a well-insulated bath of dry ice/acetone or ice/salt is necessary to maintain consistently low temperatures.
-
Controlled Reagent Addition: The bubbling of HCl gas should be done slowly and subsurface to ensure efficient dissolution and to manage any heat generated. A mass flow controller can provide precise control over the gas addition rate.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction yielded very little or no thioimidate.
-
Question: I followed the general procedure, but my final yield is negligible. What could have gone wrong with my temperature control?
-
Answer:
-
Premature Warming: If the reaction mixture was allowed to warm up before the nitrile was fully converted to the Pinner salt, the unstable intermediate could have decomposed. It is critical to maintain the cold temperature throughout the entire HCl addition phase and for a period afterward.
-
Localized Hotspots: Rapid, uncontrolled bubbling of HCl gas can create localized areas of higher temperature, promoting side reactions. Ensure the gas is introduced slowly and with efficient stirring to dissipate heat.
-
Insufficient Cooling Capacity: Your cooling bath may not have been able to handle the exothermic nature of the HCl dissolving in the solvent and reacting. Pre-cool your solvent and reactants before starting the HCl addition and ensure your cooling bath is stable at the target temperature.
-
Problem 2: My main product is an unwanted N-substituted thioamide.
-
Question: My spectral analysis (NMR, IR) shows that I've primarily formed a thioamide instead of the desired thioimidate. How is temperature related to this?
-
Answer: This is a classic sign that the reaction temperature was too high. The Pinner salt intermediate can undergo a thermally induced rearrangement to the more thermodynamically stable thioamide.[1][4] To prevent this:
-
Strict Temperature Adherence: Lower your reaction temperature to the -10 °C to 0 °C range and maintain it strictly.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the HCl addition is complete. Monitor the reaction progress by TLC or a suitable method if possible.
-
Rapid Work-up: Once the reaction is deemed complete, proceed with the work-up and isolation promptly, keeping the product cold.
-
Problem 3: I'm seeing significant amounts of a thioester byproduct.
-
Question: Besides my thioimidate, I've isolated a significant amount of a thioester. I thought my temperature was low enough. What happened?
-
Answer: Thioester formation is typically a result of hydrolysis of the Pinner salt by water.[2] While this is primarily a moisture issue, temperature plays a secondary role. At higher temperatures, the rate of hydrolysis increases.
-
Ensure Anhydrous Conditions: This is the primary solution. Dry your solvent and reagents thoroughly. Use dry HCl gas. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain Low Temperature: Even with trace amounts of moisture, low temperatures will slow the rate of the hydrolysis reaction, minimizing this side product.
-
Summary of Temperature-Related Issues & Solutions
| Issue | Probable Cause | Recommended Temperature Range | Solution |
| Low/No Yield | Decomposition of Pinner salt | -10 °C to 5 °C | Maintain strict low temperature; ensure adequate cooling capacity; control HCl addition rate. |
| Thioamide Formation | Thermal rearrangement of Pinner salt | -10 °C to 0 °C | Lower reaction temperature; minimize overall reaction time. |
| Thioester Formation | Hydrolysis of Pinner salt (exacerbated by heat) | -10 °C to 5 °C | Ensure rigorously anhydrous conditions; maintain low temperature to slow hydrolysis rate. |
Visualizing the Process
Pinner Reaction Mechanism
The following diagram illustrates the key steps in the Pinner synthesis of a thioimidate, highlighting the temperature-sensitive Pinner salt intermediate.
Caption: Mechanism of the Pinner synthesis of thioimidates.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve temperature-related issues in your experiment.
Caption: Troubleshooting workflow for temperature control.
Detailed Experimental Protocol
This protocol for the synthesis of S-ethyl ethanethioimidate hydrochloride is provided as a model.
Materials:
-
Acetonitrile (anhydrous)
-
Ethanethiol (anhydrous)
-
Hydrogen chloride (gas, anhydrous)
-
Diethyl ether (anhydrous)
-
Reaction vessel with gas inlet, magnetic stirrer, and cooling bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a low-temperature thermometer, and a gas outlet connected to a trap (e.g., a mineral oil bubbler). Maintain a positive pressure of dry nitrogen.
-
Charging Vessel: Charge the flask with anhydrous acetonitrile (1.0 eq) and anhydrous ethanethiol (1.1 eq) dissolved in anhydrous diethyl ether.
-
Cooling: Cool the stirred reaction mixture to -10 °C using a dry ice/acetone bath. Ensure the temperature stabilizes before proceeding.
-
HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution. CRITICAL: Monitor the internal temperature closely. Adjust the gas flow rate to ensure the temperature does not rise above -5 °C . The formation of a white precipitate (the Pinner salt) should be observed.
-
Reaction: Continue bubbling HCl until the reaction is saturated and the nitrile is consumed (this can be monitored by taking aliquots for IR spectroscopy to observe the disappearance of the C≡N stretch).
-
Isolation: Once the reaction is complete, stop the HCl flow but maintain the low temperature. Collect the solid product by filtration under a blanket of nitrogen, washing it with cold, anhydrous diethyl ether.
-
Drying: Dry the resulting S-ethyl ethanethioimidate hydrochloride product under high vacuum at low temperature. Store in a desiccator under inert gas.
References
- J&K Scientific. (2025). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- NROChemistry. (n.d.). Pinner Reaction.
-
Werz, D. B., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1619–1625. National Institutes of Health. [Link]
Sources
effect of solvent on the stability of Benzyl thioacetimidate hydrochloride
Introduction: A Guide for the Synthetic Chemist
Benzyl thioacetimidate hydrochloride (CAS 32894-07-8) is a valuable reagent and intermediate in organic synthesis, prized for its utility in constructing complex nitrogen- and sulfur-containing molecules.[1][2] However, the thioimidate functional group, particularly in its hydrochloride salt form, possesses inherent reactivity that can lead to degradation if not handled with care. The choice of solvent is the single most critical factor governing its stability during storage, reaction, and workup.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how solvents influence the stability of this compound. We will move from high-level FAQs to detailed troubleshooting and experimental protocols, grounded in the mechanistic principles of physical organic chemistry.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
The primary degradation pathway is hydrolysis.[3] The C=N double bond of the thioimidate is electrophilic and susceptible to nucleophilic attack by water. As a hydrochloride salt, the compound is often handled under acidic conditions, which can catalyze this hydrolysis, leading to the formation of S-benzyl thioacetate and ammonium chloride. Thioimidates are known to be sensitive to water, especially in acidic cleavage cocktails used in peptide synthesis, where they can hydrolyze to thioesters.[4][5]
Q2: Which solvents are recommended for stable storage and use?
For maximum stability, anhydrous aprotic solvents are strongly recommended.
-
Excellent Stability: Aprotic, non-polar solvents such as toluene, cyclohexane, and benzene provide a chemically inert environment.[6]
-
Good Stability: Anhydrous polar aprotic solvents like acetonitrile (ACN), dichloromethane (DCM), and ethyl acetate (EtOAc) are also suitable.[6][7] Acetonitrile is often an excellent choice as it can solubilize the polar hydrochloride salt while lacking the nucleophilic character to cause degradation.[8]
Q3: Which solvents must be absolutely avoided?
Protic solvents should be avoided, especially for prolonged storage or at elevated temperatures.
-
High Risk (Avoid): Water, methanol, ethanol, and other alcohols.[7] These solvents are nucleophilic and can directly participate in the hydrolysis or solvolysis of the thioimidate group. The presence of a protic solvent network can stabilize charged intermediates in the hydrolysis pathway, accelerating degradation.[9]
-
Moderate Risk (Use with Caution): Solvents that may contain residual water, such as technical-grade acetone or tetrahydrofuran (THF), should be used only when rigorously dried.
Q4: My reaction is performed in a protic solvent like methanol. What can I do?
If your synthetic protocol requires a protic solvent, reactant degradation is a significant risk. We advise the following:
-
Add the this compound to the reaction mixture last, and as close to the reaction initiation time as possible.
-
Run the reaction at the lowest feasible temperature to slow the rate of degradation.
-
Consider a solvent screen to find a less nucleophilic solvent system that is still compatible with your reaction chemistry.
Q5: How does temperature affect stability?
As with most chemical reactions, the rate of degradation increases with temperature. Storing the compound in any solvent at elevated temperatures will accelerate hydrolysis. For long-term storage, we recommend keeping the solid material at 2-8°C in a desiccated environment. Solutions, if they must be stored, should be kept under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures for the shortest possible duration.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 2.1: An unexpected peak corresponding to S-benzyl thioacetate appears in my HPLC/LC-MS analysis.
-
Probable Cause: This is the classic signature of hydrolysis. Your sample has been exposed to water.
-
Troubleshooting Steps:
-
Solvent Integrity: Verify that your solvent is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or a solvent from a purification system.
-
Atmospheric Moisture: Ensure that you are handling the compound under an inert atmosphere, particularly when preparing stock solutions. Ambient humidity can be a sufficient source of water.
-
Workup Contamination: If the peak appears after an aqueous workup, this is expected. The goal is to minimize the contact time with the aqueous phase and work at low temperatures.
-
Analytical Method: Ensure your analytical mobile phase is not causing degradation on the column. While unlikely with standard reversed-phase conditions, highly aqueous or unbuffered mobile phases could be a factor.
-
Issue 2.2: My reaction yield is poor and inconsistent, even with fresh starting material.
-
Probable Cause: The stability of this compound is likely compromised during the reaction.
-
Troubleshooting Steps:
-
In-Situ Reactant Stability Check: Before adding your other reagents, take an aliquot of your reaction mixture containing only the solvent and this compound. Analyze it by TLC or HPLC after 30 minutes at the reaction temperature. If degradation is observed, the solvent is the issue.
-
pH Effects: If your reaction generates acidic or basic byproducts, it could be altering the pH and accelerating degradation. Consider buffering the reaction mixture if compatible with your chemistry. Thioamides, a related class of compounds, are known to be unstable in alkaline media.[7]
-
Nucleophilic Reagents: Check if any other reagent in your mixture could be acting as a nucleophile towards the thioimidate.
-
Issue 2.3: The solid material has become clumpy or discolored upon storage.
-
Probable Cause: The material has been exposed to moisture. The hydrochloride salt is hygroscopic and will readily absorb water from the atmosphere, leading to solid-state hydrolysis.
-
Troubleshooting Steps:
-
Storage Conditions: Always store the vial inside a desiccator with a functioning desiccant.
-
Handling: When weighing the compound, remove it from the desiccator for the minimum time required. Do not leave the vial open on the bench.
-
Material Quality: If the problem persists even with careful handling, obtain a fresh lot of the material and perform a quality control check (e.g., melting point, NMR) upon arrival. The reported melting point is 157-161 °C.[10]
-
Section 3: Experimental Protocols & Best Practices
Protocol 3.1: Recommended Handling and Storage
-
Receiving: Upon receipt, inspect the container for a tight seal. Note the melting point: 157-161 °C.
-
Storage: Store the container in a refrigerator (2-8°C) inside a sealed secondary container (desiccator) containing a desiccant (e.g., Drierite).
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount quickly in a low-humidity environment or a glovebox. Reseal the container tightly immediately after use.
-
Solution Preparation: Prepare solutions using anhydrous solvents under an inert atmosphere (N₂ or Ar). Use oven-dried glassware and syringe techniques for transfers.
Protocol 3.2: Quantitative Stability Assessment via HPLC-MS
This protocol allows for the precise measurement of degradation over time.
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in the anhydrous solvent to be tested.
-
Time Zero (T₀) Sample: Immediately after preparation, dilute an aliquot of the stock solution to ~50 µg/mL with your initial mobile phase composition and inject it into the HPLC-MS system. This is your T₀ reference.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 40°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, dilute as in Step 2, and inject.
-
HPLC-MS Parameters (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 220 nm and ESI+ Mass Spectrometry. Monitor the parent ion (m/z 166.07) and the hydrolysis product S-benzyl thioacetate (m/z 166.04).
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T₀. Plot this percentage against time to determine the degradation rate. Combining HPLC with MS provides a comprehensive analysis of degradation.[11]
Protocol 3.3: Qualitative Stability Assessment via ¹H NMR Spectroscopy
This protocol is useful for a quick, qualitative check of stability.
-
Sample Preparation: Prepare a ~10 mg/mL solution of the compound in the deuterated solvent of interest (e.g., CDCl₃, CD₃CN). Ensure the NMR solvent is anhydrous.
-
T₀ Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Key signals for the parent compound should be identified.
-
Incubation & Analysis: Seal the NMR tube and store it under the desired conditions. Acquire subsequent spectra at various time points (e.g., 2, 24, 48 hours).
-
Data Interpretation: Monitor for the disappearance of starting material signals and the appearance of new peaks. The primary hydrolysis product, S-benzyl thioacetate, will show distinct signals (e.g., a singlet for the acetyl methyl group and a singlet for the benzylic methylene group at different chemical shifts than the parent compound). NMR is highly effective for monitoring structural changes over time.[11]
Section 4: Technical Deep Dive: The Chemistry of Instability
4.1: The Mechanism of Acid-Catalyzed Hydrolysis
The degradation of this compound in the presence of water is a classic example of imine hydrolysis.[3] The process is accelerated by acid, which is relevant given the hydrochloride salt form.
-
Protonation: The imine nitrogen is protonated by H₃O⁺, forming a highly electrophilic iminium ion.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming a hemiaminal-like intermediate.
-
Elimination: The C-N bond cleaves, eliminating ammonia (which is protonated to NH₄⁺) and forming a protonated thioester.
-
Deprotonation: The protonated thioester is deprotonated by water to yield the final product, S-benzyl thioacetate.
Diagram 1: Hydrolysis Pathway of this compound
Caption: Acid-catalyzed hydrolysis pathway.
4.2: Role of Solvent Polarity and Protic Nature
-
Polar Protic Solvents (e.g., H₂O, MeOH): These solvents are detrimental for two reasons. First, they are nucleophiles that can directly attack the thioimidate. Second, their ability to form hydrogen bonds stabilizes the charged intermediates and transition states in the hydrolysis mechanism, thereby lowering the activation energy and accelerating the reaction.[9][12]
-
Polar Aprotic Solvents (e.g., ACN, DMSO): These solvents possess a dipole moment sufficient to dissolve the polar hydrochloride salt. However, they lack acidic protons and are not good hydrogen bond donors.[13] This means they do not actively participate in or catalyze the hydrolysis reaction, making them good choices for the compound.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are ideal from a reactivity standpoint as they are completely inert. However, the solubility of the polar hydrochloride salt may be limited, which could be a practical issue for reactions requiring high concentrations.
Diagram 2: Solvent Classification and Stability Impact
Caption: Impact of solvent class on stability.
Section 5: Summary of Solvent Recommendations
| Solvent Class | Specific Examples | Stability Rating | Key Considerations & Causality |
| Polar Protic | Water, Methanol, Ethanol | POOR (Avoid) | Solvents are nucleophilic and can hydrogen-bond, actively promoting and catalyzing hydrolysis.[12] |
| Polar Aprotic | Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMF, DMSO | GOOD | Good solvating power for the salt form without being nucleophilic. Must be anhydrous.[6] |
| Non-Polar Aprotic | Toluene, Hexane, Benzene, Diethyl Ether | EXCELLENT | Chemically inert environment. Solubility of the hydrochloride salt may be limited. |
Section 6: References
-
Tunable degradation of maleimide-thiol adducts in reducing environments - PMC - NIH. (n.d.). Retrieved from [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
O'Brien, E. A., et al. (2023). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PubMed Central. Retrieved from [Link]
-
Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. Retrieved from [Link]
-
US3703555A - Hydrolysis of imines and resultant products - Google Patents. (n.d.). Retrieved from
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024). bioRxiv. Retrieved from [Link]
-
Thioacetamide Degradation Pathway - Eawag-BBD. (2006). Retrieved from [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Retrieved from [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories... Journal of Chemical Education. (2023). Retrieved from [Link]
-
A remarkable solvent effect on reductive amination of ketones - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound | C9H12ClNS | CID 12626231 - PubChem. (n.d.). Retrieved from [Link]
-
Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. Journal of Organic Chemistry. (2025). Retrieved from [Link]
-
This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PubMed. (2024). Retrieved from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
DSC and TGA of hydrochloride salt. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Polar Protic and Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (n.d.). Retrieved from [Link]
-
Stability of thioamides? - ResearchGate. (2013). Retrieved from [Link]
-
Thiocyanate Degradation Pathway - Eawag-BBD. (1999). Retrieved from [Link]
-
NS7. Solvent Effects in NS - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
pH dependent reactivity of boehmite surfaces from first principles molecular dynamics. Physical Chemistry Chemical Physics. (2022). Retrieved from [Link]
-
Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids... RSC Advances. (2022). Retrieved from [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine... - NIH. (2021). Retrieved from [Link]
-
Degradation pathway and microbial mechanism of high-concentration thiocyanate... - RSC Publishing. (n.d.). Retrieved from [Link]
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- 1. This compound CAS#: 32894-07-8 [m.chemicalbook.com]
- 2. This compound | C9H12ClNS | CID 12626231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 32894-07-8 [chemicalbook.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
avoiding hydrolysis of Benzyl thioacetimidate hydrochloride during workup
Technical Support Center: Benzyl Thioacetimidate Hydrochloride Workup
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and best practices for the synthetic workup of this compound. As a Pinner salt derivative, this compound is a valuable intermediate but is notoriously sensitive to hydrolysis. This document, prepared by our senior application scientists, will help you navigate the challenges of its isolation to maximize yield and purity.
Troubleshooting & FAQs
This section addresses the most common issues encountered during the workup of this compound.
Q1: My final product is contaminated with a significant amount of benzyl thioacetate. What is causing this?
A: The presence of benzyl thioacetate is a direct result of the hydrolysis of your target compound. This compound is highly susceptible to attack by water, especially under the acidic conditions often present after a Pinner reaction.[1][2] The imino group is readily replaced by a carbonyl group, yielding the corresponding thioester. This is the most common failure mode during workup. The root cause is almost always the introduction of water from aqueous washes, atmospheric moisture, or non-anhydrous solvents.
Q2: I seem to be losing a large portion of my product during aqueous wash steps. Why is this happening?
A: As a hydrochloride salt, your product has significant solubility in aqueous media. Each aqueous wash, even with brine, will partition some of your product out of the organic layer, leading to yield loss. Furthermore, prolonged contact time with any aqueous phase, regardless of pH, provides an opportunity for hydrolysis, further diminishing the isolated yield of the desired product.[3]
Q3: Is it safe to use a basic wash, like sodium bicarbonate solution, to neutralize residual acid from the reaction?
A: Extreme caution is advised. While a basic wash will neutralize the acid, it also deprotonates your this compound to its free base form. This free base is often less stable than the salt and can be prone to rapid hydrolysis or other decomposition pathways, especially in a biphasic mixture with water present. If neutralization is absolutely necessary, a non-aqueous method, such as passing the organic solution through a short plug of basic alumina or using a sterically hindered, non-nucleophilic organic base, is preferable.
Q4: My ¹H NMR spectrum is complex, showing more than just my product and the thioester byproduct. What other species could be present?
A: Several possibilities could explain a complex NMR spectrum:
-
Unreacted Starting Materials: Depending on the conversion, you may still have nitrile and benzyl mercaptan present.
-
Amide Formation: Pinner salts are thermodynamically unstable and can rearrange to amides, especially at elevated temperatures.[4][5] You may be seeing N-acetylbenzylamine.
-
E/Z Isomerism: The C=N double bond of the thioimidate can exist as E and Z isomers, which will give rise to two distinct sets of peaks in the NMR spectrum. This is an inherent property of the molecule and not an impurity.[1][2]
Root Cause Analysis: The Hydrolysis Pathway
To effectively prevent hydrolysis, it is crucial to understand its mechanism. The acid-catalyzed hydrolysis of the thioimidate proceeds via a well-understood pathway involving the formation of a tetrahedral intermediate.
Sources
- 1. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Benzyl Thioacetimidate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Benzyl thioacetimidate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the reaction rate, yield, and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the mechanistic underpinnings of the reaction, providing you with the causal logic required to troubleshoot and optimize your experiments effectively.
The formation of this compound is a classic example of the Pinner reaction , adapted for a thiol nucleophile.[1][2] This acid-catalyzed reaction combines a nitrile (acetonitrile) with a thiol (benzyl mercaptan) to form the target S-alkyl thioimidate salt, often called a Pinner salt.[1][3] While robust, the reaction is highly sensitive to specific experimental parameters, which, if not controlled, can lead to slow reaction rates, low yields, and the formation of undesirable side products.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the core principles of the thio-Pinner reaction. Understanding these fundamentals is the first step toward successful troubleshooting and optimization.
Q1: What is the fundamental reaction mechanism for the formation of this compound?
The reaction proceeds via a well-established Pinner reaction mechanism.[4][5] It begins with the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl), to form a highly reactive nitrilium ion.[5][6] This cation is a potent electrophile. The sulfur atom of benzyl mercaptan then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.[5] A final proton transfer step yields the stable this compound salt.[5]
Caption: Pinner reaction mechanism for Benzyl thioacetimidate HCl.
Q2: Why are strictly anhydrous conditions absolutely critical for this reaction?
The necessity of anhydrous conditions is the most common and critical parameter for a successful Pinner reaction.[2][7] The nitrilium ion intermediate and the final Pinner salt product are both highly susceptible to hydrolysis.[3][6] Any trace of water in the reaction mixture will act as a competing nucleophile, attacking the nitrilium ion to ultimately form N-benzylacetamide or hydrolyzing the final product to form an ester or thioester.[2] This side reaction is often a primary cause of low yields.[8]
Q3: What is the role of temperature, and why is low temperature typically recommended?
Temperature control is a delicate balance between reaction kinetics and product stability.
-
Product Stability: The thioimidate hydrochloride salt is thermodynamically unstable and can undergo thermal rearrangement to the more stable N-benzylacetamide isomer.[1][3] Low temperatures (e.g., 0-5 °C) are crucial to suppress this rearrangement, thereby maximizing the yield of the desired Pinner salt.[3][6]
-
Reaction Rate: While necessary for stability, very low temperatures will slow the rate of the desired reaction. Optimization often involves finding the highest possible temperature that does not lead to significant product degradation.
Part 2: Troubleshooting Guide for Common Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: The reaction is stalled or shows very low conversion to the product.
Q: I've run the reaction for several hours, but TLC/NMR analysis shows mostly unreacted starting materials. What are the likely causes and how do I fix it?
A: Low conversion is a frequent issue that can almost always be traced back to one of three factors: the catalyst, moisture, or insufficient thermal energy.
Troubleshooting Steps:
-
Verify Acid Catalyst Activity: The most common catalyst is anhydrous HCl gas bubbled through the reaction mixture.[2]
-
Cause: Insufficient delivery of HCl gas will result in incomplete activation of the nitrile.
-
Solution: Ensure a steady, gentle stream of dry HCl gas is bubbling through the solution. You can verify the dryness by passing it through a sulfuric acid trap first. If using a solution of HCl in an organic solvent (e.g., 4N HCl in dioxane), ensure the solution has not degraded or absorbed atmospheric moisture.[3]
-
-
Eliminate Water Contamination: As discussed, water is highly detrimental.[5]
-
Cause: Use of wet solvents, reagents, or glassware. Absorption of atmospheric moisture in a poorly sealed apparatus.
-
Solution: Flame-dry all glassware under vacuum or oven-dry at >120 °C and cool under an inert atmosphere (N₂ or Ar).[9] Use freshly distilled, anhydrous solvents.[3] Ensure reagents like benzyl mercaptan and acetonitrile are anhydrous. Maintain a positive pressure of inert gas throughout the reaction.[9]
-
-
Re-evaluate Reaction Temperature: While low temperature is needed for stability, the reaction may have a significant activation energy.
-
Cause: The reaction temperature (e.g., sub-zero) is too low, making the reaction impractically slow.
-
Solution: If you are confident the system is anhydrous and the catalyst is active, consider allowing the reaction to slowly warm. Monitor the reaction progress by TLC or NMR at regular intervals as the temperature rises (e.g., from 0 °C to 10 °C, then to room temperature).[8]
-
Caption: Systematic troubleshooting workflow for low conversion.
Problem 2: The reaction works, but the rate is impractically slow.
Q: My reaction is clean and forms the correct product, but it requires over 24 hours to reach acceptable conversion. How can I increase the reaction rate without compromising yield or purity?
A: This is a classic optimization problem. Once you have a clean but slow reaction, you can systematically adjust parameters to accelerate it.
Strategies for Rate Improvement:
-
Temperature Optimization: This is the most effective way to increase the reaction rate.
-
Action: Systematically increase the reaction temperature and monitor the trade-off between reaction rate and the formation of the N-benzylacetamide byproduct. Running small-scale parallel reactions at different temperatures can quickly identify the optimal point.
-
Data-Driven Approach:
-
| Temperature Range | Expected Reaction Rate | Key Risks & Side Products | Recommendation |
| 0 – 5 °C | Slow | Low risk of side products.[3] | Standard starting point for maximizing purity. |
| 15 – 25 °C (RT) | Moderate to Fast | Increased risk of thermal rearrangement to N-benzylacetamide.[3] | Optimal for many systems. Monitor carefully by TLC/NMR for byproduct formation. |
| > 30 °C | Fast | High risk of rearrangement and potential decomposition.[1] | Generally not recommended unless the specific substrate is highly unreactive. |
-
Solvent and Concentration Effects: The reaction medium can significantly influence the rate.
-
Alternative Acid Catalysis: While HCl is traditional, Lewis acids can also promote the Pinner reaction, sometimes at a faster rate.[5]
-
Action: For difficult substrates, consider screening Lewis acids. Trimethylsilyl triflate (TMSOTf) has been shown to be an effective promoter for Pinner-type reactions, often allowing them to proceed at room temperature.[5] This should be approached with caution, as Lewis acids can introduce different side reaction pathways.
-
Part 3: Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to provide a robust starting point for the synthesis of this compound.
Objective: To synthesize this compound with high yield and purity by carefully controlling reaction conditions.
Materials:
-
Acetonitrile (CH₃CN), anhydrous
-
Benzyl mercaptan (BnSH), anhydrous
-
Anhydrous Diethyl Ether or Dioxane
-
Hydrogen Chloride (gas)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Gas inlet adapter and bubbler
-
Drying tube (filled with CaCl₂) or oil bubbler for outlet
-
Low-temperature cooling bath (ice-water or cryocooler)
Procedure:
-
Apparatus Setup:
-
Assemble the flame-dried three-neck flask with a magnetic stir bar, a gas inlet, a thermometer, and a gas outlet connected to a bubbler.
-
Purge the entire system with dry nitrogen or argon gas for 10-15 minutes to create an inert, anhydrous atmosphere.[9]
-
-
Reagent Addition:
-
To the flask, add anhydrous acetonitrile (1.0 eq) and benzyl mercaptan (1.0 eq) via syringe, dissolved in a minimal amount of anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
HCl Gas Introduction:
-
Begin bubbling a slow, steady stream of dry hydrogen chloride gas through the stirred solution.[2][7] The reaction is often exothermic; maintain the internal temperature at 0-5 °C.
-
Continue the HCl addition until the solution is saturated. Often, the Pinner salt will begin to precipitate as a white solid.
-
-
Reaction Monitoring:
-
Seal the flask under a positive pressure of HCl or inert gas and maintain the temperature at 0-5 °C.
-
Stir the reaction for 12-24 hours.[6] Monitor the reaction's progress by periodically taking a small, quenched aliquot for TLC or ¹H NMR analysis.
-
-
Product Isolation:
-
Once the reaction is complete, stop the stirring and allow the solid product to settle.
-
Isolate the crystalline product by filtration under a blanket of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the this compound product under high vacuum. Store it in a desiccator under an inert atmosphere, as it can be hygroscopic.
-
References
-
Hyde, A. S., & House, C. H. (2024). Prebiotic thiol-catalyzed thioamide bond formation. Geochemical Transactions, 25(1), 5. [Link]
-
Wikipedia. (2023). Pinner reaction. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. [Link]
-
Mohammad, M., & Shaikh, J. (2001). Solvent effects on the thioamide rotational barrier: an experimental and theoretical study. Journal of Molecular Structure: THEOCHEM, 541(1-3), 21-29. [Link]
-
Miller, A. W., et al. (2022). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
SynArchive. (n.d.). Pinner Reaction. [Link]
-
The Organic Chemistry Tutor. (2021). Pinner Reaction. [Link] (Note: A general video reference is used as direct links can be unstable; the content describes the standard Pinner reaction.)
-
Magnus, U., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1637–1644. [Link]
-
ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (2024). Prebiotic thiol-catalyzed thioamide bond formation. [Link]
-
Miller, A. W., et al. (2023). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. The Journal of Organic Chemistry, 88(17), 11985–11993. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. synarchive.com [synarchive.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Handling and Troubleshooting Guide for Hygroscopic Benzyl Thioacetimidate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful handling of Benzyl thioacetimidate hydrochloride. Due to its hygroscopic nature, this reagent demands specific handling protocols to ensure experimental accuracy, reproducibility, and safety. This document moves beyond simple instructions to explain the underlying chemical principles, empowering users to troubleshoot effectively and maintain the integrity of their materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My solid this compound has become clumpy and sticky. Can I still use it?
A: Clumping and stickiness are clear indicators of moisture absorption.[1] While the reagent might still be usable for non-critical applications, its purity is compromised. The absorbed water not only adds to the mass, leading to inaccurate measurements, but it also likely initiated hydrolytic degradation. For sensitive reactions, using a fresh, unopened bottle is strongly recommended. If you must use the compromised reagent, it should be dried under high vacuum for several hours, but be aware that any hydrolyzed product will remain as an impurity.[2]
Q2: My reaction yield is consistently low or the reaction fails entirely. Could the handling of this compound be the problem?
A: Absolutely. Many organic reactions, particularly those involving intermediates sensitive to nucleophiles, require anhydrous conditions.[3] If the hygroscopic reagent has absorbed atmospheric moisture, you are inadvertently introducing water into your reaction vessel. This can quench reagents, catalyze side reactions, or degrade the starting material, leading to significantly reduced yields or complete reaction failure.[3] Reviewing your handling and storage protocols against the best practices outlined in this guide is a critical first troubleshooting step.
Q3: I am struggling to get a reproducible weight of the powder on the balance. What is the best practice for weighing this compound?
A: This is a classic problem with hygroscopic solids.[4] As the compound sits on the balance pan, it continuously absorbs moisture from the air, causing the reading to drift upwards. The most reliable method is to weigh the material inside a controlled, low-humidity environment like a glovebox.[5][6] If a glovebox is unavailable, work quickly and use a container with a lid.[1] Weigh a vial with the approximate amount of reagent needed, quickly seal it, record the stable weight, and then calculate the mass by difference after dispensing it into your reaction. For a detailed workflow, see Protocol 2.
Q4: What are the ideal long-term storage conditions for this compound?
A: Proper storage is essential to preserve the reagent's integrity. The bottle should be tightly sealed immediately after each use. For enhanced protection, wrap the cap and neck of the bottle with Parafilm to create a more robust barrier against moisture ingress.[3] Store the sealed container inside a desiccator containing an active drying agent (e.g., Drierite or phosphorus pentoxide).[3] For maximum shelf-life, especially for high-purity grades intended for sensitive applications, storage within an inert atmosphere glovebox is the gold standard.[6]
Q5: What are the likely degradation products if the compound is exposed to moisture?
A: this compound is susceptible to hydrolysis. The water molecule acts as a nucleophile, attacking the carbon of the imidate functional group. This leads to the cleavage of the C=N bond. The primary degradation products are expected to be S-benzyl thioacetate and ammonium chloride . The presence of these impurities can interfere with subsequent reactions and complicate product purification.
Section 2: Core Experimental Protocols
These protocols provide step-by-step methodologies for critical handling procedures. Adherence to these workflows will minimize moisture exposure and preserve reagent quality.
Protocol 1: Recommended Long-Term Storage
-
Initial Receipt: Upon receiving the reagent, inspect the container seal for any damage.
-
Primary Seal: After opening for the first time, clean any powder from the bottle threads and cap before closing tightly.
-
Secondary Seal: Wrap the cap-bottle interface securely with two to three layers of Parafilm, stretching the film to ensure a tight seal.
-
Desiccated Environment: Place the sealed bottle into a laboratory desiccator cabinet or chamber containing a fresh, active desiccant.
-
Log Usage: Maintain a log sheet on the desiccator to track how often the reagent bottle is opened, minimizing unnecessary exposure.
Protocol 2: Weighing the Reagent
This protocol is tiered based on the sensitivity of the intended application and available equipment.
| Tier | Method | Procedure | Best For |
| Level 1: Rapid Weighing (Low Sensitivity) | For non-critical applications where precision is less vital. | 1. Pre-tare a clean, dry weighing vessel. 2. Quickly add an approximate amount of the solid to the vessel. 3. Record the weight as soon as the balance reading stabilizes. 4. Immediately transfer the solid to the reaction vessel. | Rapid screening, non-quantitative experiments. |
| Level 2: Weighing by Difference (Medium Sensitivity) | Minimizes exposure during weighing. | 1. Add the approximate required amount of reagent to a small, dry, tared vial with a screw-cap. 2. Tightly cap the vial and weigh it accurately. 3. Quickly transfer the solid from the vial to your reaction flask. 4. Re-cap the vial and weigh it again. The difference is the exact mass transferred. | Most standard organic synthesis applications. |
| Level 3: Inert Atmosphere Weighing (High Sensitivity) | The gold standard for accuracy and purity.[6][7] | 1. Transfer the sealed reagent bottle, spatulas, and weighing vessels into a glovebox antechamber. 2. Purge the antechamber according to the glovebox protocol (typically 3 vacuum/backfill cycles).[6] 3. Bring items into the main glovebox chamber. 4. Perform all weighing operations inside the inert atmosphere. | Moisture-sensitive catalysis, quantitative analysis, GMP workflows. |
Protocol 3: Preparing a Stock Solution Under Inert Atmosphere
This protocol ensures that both the solid reagent and the solvent remain anhydrous.
-
Glassware Preparation: Oven-dry (125 °C overnight) or flame-dry all glassware (e.g., Schlenk flask, graduated cylinder) under vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen).[3][8]
-
Inert Atmosphere Setup: Assemble the glassware on a Schlenk line or use a balloon filled with inert gas fitted with a needle.[9] Purge the flask by evacuating and refilling with inert gas three times.[6][10]
-
Solvent Transfer: Use an anhydrous solvent from a sealed bottle or a solvent purification system. Transfer the required volume to the reaction flask via a cannula or a dry, inert-gas-flushed syringe.
-
Reagent Addition: Weigh the this compound in a separate, dry container (ideally in a glovebox). Under a positive flow of inert gas, quickly add the solid to the solvent in the reaction flask.
-
Dissolution & Storage: Stir the solution until the solid is fully dissolved. If storing the stock solution, keep it under a positive pressure of inert gas in a sealed Schlenk flask, preferably in a cool, dark place.
Section 3: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Partial degradation of the reagent due to moisture exposure, leading to a mixture of starting material and hydrolysis products. | 1. Use a fresh bottle of reagent. 2. Implement Level 3 (glovebox) handling protocols.[7] 3. Prepare solutions immediately before use rather than storing them. |
| Reagent fails to dissolve completely in an anhydrous, non-polar organic solvent. | The reagent has absorbed significant moisture, rendering it less soluble in non-polar solvents. Hydrolysis may have formed insoluble byproducts. | 1. Confirm solvent is truly anhydrous. Dry the solvent over molecular sieves if necessary.[3] 2. Attempt to dry the reagent under high vacuum before use, but discard if solubility does not improve. |
| Reaction gives unexpected byproducts or fails to proceed. | Introduction of water into a moisture-sensitive reaction.[3] The reagent itself may have degraded to S-benzyl thioacetate, which has different reactivity. | 1. Rigorously dry all glassware, solvents, and other reagents.[8] 2. Handle the this compound under a strict inert atmosphere (Schlenk line or glovebox).[6] |
| The white, crystalline solid has become a gummy or discolored mass. | Severe moisture absorption and significant chemical degradation. | The reagent is compromised beyond use. Discard according to safety protocols and procure a fresh supply. |
Section 4: Visualizing Workflows and Mechanisms
Visual aids can clarify complex procedures and chemical transformations.
Diagram 1: Recommended Weighing and Dispensing Workflow
Caption: Decision workflow for handling this compound.
Diagram 2: Plausible Hydrolytic Degradation Pathway
Caption: Postulated hydrolysis of the reagent upon exposure to moisture.
Section 5: References
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? HepatoChem. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with?[Link]
-
Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. JoVE. [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. How To [chem.rochester.edu]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. hepatochem.com [hepatochem.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ossila.com [ossila.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace [kintekfurnace.com]
Technical Support Center: Strategies to Minimize Epimerization in Peptide Synthesis Using Thioimidates
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing epimerization when using thioimidates in peptide synthesis. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide field-proven insights to ensure the stereochemical integrity of your synthetic peptides.
Understanding Epimerization in Thioamide-Containing Peptide Synthesis
Epimerization, the change in configuration at a single stereocenter, is a critical challenge in peptide synthesis, particularly when incorporating thioamides.[1][2] This unwanted side reaction can lead to diastereomeric impurities that are difficult to separate and can significantly alter the biological activity of the final peptide product.[1] The primary mechanisms of epimerization are direct enolization and the formation of a 5(4H)-oxazolone intermediate.[3][4] Thioamides are particularly susceptible to epimerization at the α-carbon due to the increased acidity of the α-proton, which is exacerbated by the piperidine treatment during the Fmoc-deprotection step in standard Solid-Phase Peptide Synthesis (SPPS).[5][6]
To address this, a robust strategy is the protection of the thioamide as a thioimidate.[7][8] This modification increases the pKa of the α-proton, effectively shielding it from abstraction and preserving the stereochemical integrity of the amino acid residue throughout the synthesis.[6][9]
Mechanism of Epimerization at the Thioamide α-Carbon
The following diagram illustrates the base-catalyzed epimerization mechanism at the α-carbon of a thioamide-containing residue during SPPS.
Caption: Base-catalyzed epimerization of a thioamide residue and the protective effect of thioimidate formation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I'm observing significant epimerization of my thioamide-containing peptide. What are the most likely causes?
Answer: Significant epimerization during the synthesis of thioamide-containing peptides is a common issue, primarily arising during the Fmoc-deprotection step.[7] The key factors contributing to this are:
-
Base-Mediated α-Proton Abstraction: The piperidine used for Fmoc removal is basic enough to abstract the acidic α-proton of the thioamide residue, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a mixture of L- and D-isomers.[3][5]
-
Prolonged Exposure to Basic Conditions: Longer deprotection times or inefficient washing can lead to prolonged exposure of the thioamide to the basic environment, increasing the extent of epimerization.
-
Amino Acid Identity: Certain amino acids are inherently more prone to racemization. Histidine and cysteine are particularly susceptible.[4]
-
Reaction Temperature: Elevated temperatures during coupling or deprotection can accelerate the rate of epimerization.[10][11]
Troubleshooting Steps:
-
Implement Thioimidate Protection: The most effective strategy is to protect the thioamide as a thioimidate. This is achieved by alkylating the thioamide on-resin after its incorporation. The thioimidate is stable to the basic conditions of Fmoc deprotection, thus preventing epimerization.[5][6] The thioimidate can be converted back to the thioamide at the end of the synthesis.[7]
-
Optimize Deprotection Conditions: While thioimidate protection is recommended, if you must proceed without it, consider using lower concentrations of piperidine or shorter deprotection times. However, this carries the risk of incomplete Fmoc removal, leading to deletion sequences.[6]
-
Control Temperature: Perform coupling and deprotection steps at room temperature or below (e.g., 0°C) to minimize the rate of epimerization.[10]
Question 2: Which alkylating agent should I use to form the thioimidate, and how do I remove the protecting group later?
Answer: The choice of alkylating agent is critical for a successful thioimidate protection strategy, as it influences both the stability of the thioimidate and the conditions required for its subsequent removal.
-
Methyl Iodide: While effective at forming the methyl thioimidate, its removal requires the use of hydrogen sulfide (H₂S), which is a toxic, corrosive, and flammable gas, posing significant safety concerns.[8]
-
4-Azidobenzyl Bromide: This is the preferred reagent.[7][8] It forms a 4-azidobenzyl thioimidate which is stable throughout SPPS. The key advantage is that the protecting group can be safely and conveniently removed using reagents like triphenylphosphine (PPh₃) or dithiothreitol (DTT) before the final cleavage from the resin.[7][8]
The following table summarizes the recommended protecting group strategy:
| Alkylating Agent | Protecting Group | Deprotection Reagent | Safety Considerations | Recommendation |
| Methyl Iodide | Methyl Thioimidate | Hydrogen Sulfide (H₂S) | Toxic, flammable, corrosive gas | Not Recommended |
| 4-Azidobenzyl Bromide | 4-Azidobenzyl Thioimidate | Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) | Safer, more convenient reagents | Highly Recommended |
Question 3: Can my choice of coupling reagents and solvents affect epimerization?
Answer: Absolutely. Even with thioimidate protection in place for the thioamide residue, the choice of coupling reagents and solvents can influence epimerization of other amino acids in the sequence.
-
Coupling Reagents and Additives: Carbodiimide reagents like DCC and DIC can cause significant racemization if used alone.[10][12] It is crucial to use them in conjunction with racemization-suppressing additives.[12]
-
HOBt (1-Hydroxybenzotriazole): A widely used and effective additive.[12]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered superior to HOBt in suppressing racemization due to its electron-withdrawing properties, which accelerate the coupling reaction and reduce the lifetime of the reactive intermediate.[13]
-
Oxyma Pure®: A non-explosive and effective alternative to HOBt and HOAt.[12]
-
-
Solvents: The polarity of the solvent can play a role. More polar solvents can sometimes favor epimerization.[14] While DMF is the most common solvent for SPPS, for particularly sensitive couplings, exploring less polar solvent systems might be beneficial, provided solubility is not compromised.[10][15]
Recommendations for Minimizing Epimerization During Coupling:
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use aminium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) salts. | These are generally more efficient and lead to less racemization than carbodiimides alone.[4] |
| Additives | Always use an additive like HOAt or Oxyma when using carbodiimides. | They form more stable active esters that are less prone to epimerization.[4][13] |
| Base | Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Use the minimum amount necessary. | Excess base can promote epimerization via direct enolization. For highly sensitive couplings, the weaker base collidine is recommended.[3][12] |
| Solvent | N,N-Dimethylformamide (DMF) is standard. For problematic cases, consider a less polar solvent if solubility permits. | Solvent polarity can influence the stability of intermediates prone to racemization.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the best practice for incorporating a thioamide into a peptide sequence to begin with?
A1: The most common method for introducing a thioamide is through the use of activated thioacylating reagents, which are prepared from the corresponding Fmoc-amino acid.[6] After coupling the thioamide-containing residue, it is crucial to protect it as a thioimidate before proceeding with the Fmoc deprotection of that residue to prevent epimerization in subsequent steps.[5]
Q2: How can I accurately quantify the level of epimerization in my final peptide product?
A2: Quantifying epimerization requires separating the desired peptide from its diastereomeric impurity.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method used. A high-resolution chiral column or a standard reversed-phase column with an optimized gradient can often resolve the two diastereomers.[16]
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and sensitivity compared to HPLC, which can be advantageous for separating closely eluting diastereomers.[16]
-
Mass Spectrometry (MS): While MS alone cannot distinguish between epimers because they have the same mass, LC-MS/MS can be used to analyze the separated peaks from the HPLC or UPLC to confirm their identity.[17][18][19]
Q3: Are there any peptide sequences that are more challenging when using thioamides, even with thioimidate protection?
A3: Yes. While thioimidate protection effectively prevents epimerization at the thioamide residue, other side reactions can occur. For instance, if a thioamide is placed at the penultimate C-terminal residue, there is a risk of side reactions during cleavage from the resin.[5] Additionally, the inherent reactivity of the thioamide can sometimes lead to issues like acid-induced chain scission during final cleavage with strong acids like TFA.[5][9] Protecting the thioamide as a thioimidate and keeping it protected during cleavage can mitigate these side reactions.[5]
Recommended Experimental Workflow
The following diagram and protocol outline a robust workflow for the synthesis of thioamide-containing peptides with minimal epimerization using the thioimidate protection strategy.
Caption: Recommended workflow for SPPS of thioamide-containing peptides.
Step-by-Step Protocol
1. Thioamide Coupling:
- Swell the resin in DMF.
- Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide.
- Couple the desired Fmoc-protected thioamide amino acid using a standard coupling protocol (e.g., HATU/DIEA in DMF).
- Wash the resin thoroughly with DMF.
2. On-Resin Thioimidate Formation:
- To the resin, add a solution of 4-azidobenzyl bromide (5-10 equivalents) and DIEA (5-10 equivalents) in DMF.
- Allow the reaction to proceed for 2-4 hours at room temperature.
- Monitor the reaction for completion (e.g., by a small-scale cleavage and LC-MS analysis).
- Wash the resin thoroughly with DMF and DCM and dry.
3. Subsequent SPPS Cycles:
- Proceed with standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine in DMF, followed by coupling of the next amino acid) to elongate the peptide chain. The thioimidate will protect the thioamide residue from epimerization during these steps.
4. On-Resin Thioimidate Deprotection:
- After the final SPPS cycle, wash the resin.
- Treat the resin with a solution of DTT (10-20 equivalents) in DMF.
- Allow the reaction to proceed for 4-6 hours at room temperature to convert the thioimidate back to the thioamide.
- Wash the resin thoroughly with DMF and DCM.
5. Cleavage and Deprotection:
- Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
6. Purification and Analysis:
- Purify the crude peptide using reversed-phase HPLC.
- Analyze the purified peptide by HPLC to assess purity and resolve any potential diastereomers. Confirm the mass by LC-MS.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Hutton, C. A. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Hutton Research Group. Retrieved from [Link]
-
Ramlan, M. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(13), 5009. [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Camacho III, L., et al. (2019). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ChemRxiv. [Link]
-
VanVeller, B., et al. (2023). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. The Journal of Organic Chemistry. [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Camacho III, L., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ChemRxiv. [Link]
-
Danishefsky, S. J., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(32), 13548–13556. [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Ramlan, M. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(13), 5009. [Link]
-
Ramlan, M. A., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry. [Link]
-
Li, P., & Collins, J. C. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
James, S. L., et al. (2023). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]
-
Lebl, M., et al. (2023). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
-
Sharma, A., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. [Link]
-
Gilon, C., et al. (2023). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(21), 10839–10846. [Link]
-
Lenci, E., & Trabocchi, A. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 553-571. [Link]
-
Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PubMed Central. [Link]
-
Advent Chembio. (2024, October 18). Mastering Peptide Synthesis: The Role of Solvents & Reagents Explained. YouTube. [Link]
-
Zhang, Q., et al. (2026). Functional and Mechanistic Investigation of a Distinct DUF6895 Family Epimerase Involved in Lasso Peptide Modification. ACS Catalysis. [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 813–820. [Link]
-
Kumar, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. csbio.com [csbio.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 16. ijsra.net [ijsra.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Viscous Reaction Mixtures in Thioimidate Synthesis: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in thioimidate synthesis. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies for a common yet challenging issue: the management of viscous reaction mixtures. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your synthetic routes and achieve reliable, reproducible results.
Understanding the Root Causes of Viscosity in Thioimidate Synthesis
Thioimidates are valuable intermediates in organic synthesis, often prepared en route to thioamides or amidines. However, their synthesis can be fraught with challenges related to increased reaction viscosity, which can hinder stirring, affect heat transfer, and complicate product isolation. The primary culprits behind these issues are often the reagents and intermediates involved in the two most common synthetic pathways: the Pinner reaction and the thionation of amides followed by S-alkylation.
The Pinner Reaction Pathway
The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), is a cornerstone of thioimidate synthesis.[1] The Pinner salt is then typically reacted with hydrogen sulfide to yield the corresponding thionoester, a precursor to the thioimidate.
A key challenge in this pathway is the potential for the Pinner salt intermediate to precipitate from the reaction mixture.[1][2][3][4][5] These salts are often crystalline solids with limited solubility in common organic solvents, leading to the formation of thick slurries that can be difficult to manage.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems you may encounter during your experiments.
Part 1: The Pinner Reaction - Managing Pinner Salt Precipitation
Q1: My Pinner reaction has turned into an un-stirrable slurry. What is happening and what can I do?
A1: This is a classic issue of Pinner salt precipitation. The imidate hydrochloride salt formed during the reaction is likely insoluble in your chosen solvent. Here’s a breakdown of the cause and potential solutions:
-
Causality: Pinner salts are ionic and thus often have poor solubility in non-polar organic solvents. The choice of solvent is critical to maintaining a manageable reaction mixture.
-
Immediate Troubleshooting:
-
Solvent Addition: If the reaction is not yet complete, you can try to add a co-solvent to improve the solubility of the Pinner salt. A more polar, aprotic solvent may be effective. However, be cautious as this can affect the reaction rate and downstream workup.
-
Mechanical Agitation: If you are using a magnetic stir bar, it may not be sufficient for a thick slurry. Switching to an overhead mechanical stirrer with a suitable impeller (e.g., anchor or turbine) can often restore effective mixing.[6][7][8][9]
-
-
Long-Term Prevention and Optimization:
-
Solvent Selection: Proactively choose a solvent system that is known to better solubilize Pinner salts. Cyclopentyl methyl ether (CPME) has been shown to be an effective solvent for the Pinner reaction, in some cases allowing for direct isolation of the product by filtration.[3] A solvent screening is a valuable exercise during process development.[10][11][12]
-
Temperature Control: Pinner salts can be thermally unstable.[1][4] Maintaining a low temperature (typically 0-5 °C) during the reaction is crucial not only for stability but can also influence the rate of precipitation.
-
Concentration: Running the reaction at a more dilute concentration can help to keep the Pinner salt in solution, although this may impact reaction kinetics and vessel occupancy.
-
Q2: I've managed to stir my Pinner salt slurry, but now I'm struggling to transfer and filter it for the next step. What are the best practices for handling thick slurries?
A2: Transferring and filtering viscous slurries requires patience and the right techniques to ensure a quantitative transfer and efficient separation.
-
Transfer:
-
Positive Pressure Transfer: For larger scale reactions, a cannula transfer using positive pressure with an inert gas (like nitrogen or argon) can be more effective and safer than pouring.
-
Rinsing with Cold Solvent: To ensure all of your product is transferred, rinse the reaction flask with a small amount of cold, anhydrous solvent and transfer this rinse to the filter.[13] Repeat this process until no more solid remains in the flask.
-
-
Filtration:
-
Vacuum Filtration: For thick slurries, gravity filtration is often too slow. Vacuum filtration using a Büchner or Hirsch funnel is the preferred method.[14][15][16][17][18][19]
-
Proper Filter Paper Seating: Ensure the filter paper is the correct size for your funnel (covering all holes but not creased up the sides) and is wetted with the filtration solvent to create a good seal before adding the slurry.[15]
-
Controlled Addition: Add the slurry to the funnel in portions, allowing the liquid to be drawn through before adding the next portion. This prevents clogging the filter paper.
-
Part 2: Thionation Reactions with Lawesson's Reagent
Q1: After thionating my amide with Lawesson's reagent, I'm left with a viscous, oily residue after removing the solvent. What is this, and how do I get rid of it?
A1: The viscous residue is likely composed of your desired thioamide and byproducts from the Lawesson's reagent. The primary byproduct is a six-membered phosphorus- and sulfur-containing ring, which can be difficult to separate from the product due to similar polarity.
-
Causality: Lawesson's reagent itself is a solid, and its byproducts can be oily or solid, contributing to the overall viscosity of the crude product mixture.
-
Workup and Purification Strategy:
-
Byproduct Decomposition: The most effective strategy is to chemically alter the byproduct to make it more polar and thus easily separable. Before your aqueous workup, add an alcohol like ethanol or ethylene glycol to the reaction mixture and heat for a short period. This will decompose the problematic byproduct into a highly polarized thiophosphonate derivative.
-
Aqueous Workup: After the alcohol treatment, proceed with a standard aqueous workup. The polar phosphorus byproducts will preferentially partition into the aqueous layer, leaving your desired thioamide in the organic layer.
-
Column Chromatography: While the above workup significantly simplifies purification, residual impurities may remain. Column chromatography is often still necessary to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
Q: Can I use a magnetic stir bar for a reaction that is expected to become viscous?
A: While a magnetic stir bar is convenient for low-viscosity solutions, it will likely fail in a thick slurry or highly viscous mixture.[8] An overhead mechanical stirrer is a much more robust and reliable option for maintaining agitation in these situations.[6][9]
Q: Are there any "green" solvent alternatives for the Pinner reaction?
A: Yes, cyclopentyl methyl ether (CPME) is considered a greener alternative to traditional solvents like diethyl ether and has been shown to be effective for the Pinner reaction.[3]
Q: My reaction is too thick to even transfer to a filtration setup. What can I do?
A: In this situation, you can try to dilute the mixture with a suitable solvent in which your product is insoluble but the impurities are soluble. This will reduce the viscosity and allow for easier transfer. Be sure to choose a solvent that will not interfere with your downstream processing.
Q: How can I improve the filtration of a very fine precipitate?
A: For very fine solids that may clog the filter paper, you can use a filter aid like Celite®. A small pad of Celite® is placed over the filter paper before filtration begins. This creates a porous layer that helps to trap the fine particles without significantly slowing down the filtration rate.
Data and Protocols
Table 1: Solvent Properties for Consideration in Thioimidate Synthesis
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Diethyl Ether | 34.6 | 4.3 | Traditional Pinner reaction solvent; highly flammable. |
| Dioxane | 101 | 2.2 | Common Pinner reaction solvent; potential peroxide former. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Useful for Lawesson's reagent reactions; peroxide former.[7] |
| Toluene | 111 | 2.4 | Higher boiling point solvent for Lawesson's reagent.[7] |
| Cyclopentyl Methyl Ether (CPME) | 106 | 4.7 | Greener alternative for Pinner reactions; can facilitate product precipitation for easy isolation.[3] |
| Acetonitrile | 82 | 37.5 | Can be used as both a reactant and solvent in Lewis acid-promoted Pinner reactions.[2] |
Note: Data compiled from various sources.[20][21]
Protocol: Column-Free Workup for Reactions Using Lawesson's Reagent
This protocol is adapted from a procedure developed by Hu and co-workers and is highly effective for simplifying the purification of thioamides.
-
Reaction Completion: Once the thionation reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Byproduct Decomposition: Add ethylene glycol (approximately 2-3 volumes relative to the reaction solvent) to the mixture. Heat the mixture to 90-100 °C and stir for 1-2 hours. Monitor the disappearance of the Lawesson's reagent byproduct by TLC.
-
Phase Separation: After cooling, transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., ethyl acetate). The polar phosphorus byproducts will dissolve in the aqueous/ethylene glycol phase.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent.
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: The crude thioamide can often be purified by crystallization from a suitable solvent system.
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Viscosity in the Pinner Reaction
Caption: Decision-making workflow for addressing viscosity issues in a Pinner reaction.
Diagram 2: Lawesson's Reagent Workup for Viscous Mixtures
Caption: Streamlined workup protocol for reactions involving Lawesson's reagent.
References
- Current time information in London, GB. (n.d.). Google.
-
What's the by-product of Lawesson's reagent? (2019, June 8). ResearchGate. [Link]
-
Vacuum Filtration: Transferring a mixture to the funnel. (n.d.). University of Colorado Boulder. Retrieved January 8, 2026, from [Link]
-
El-Awa, A., & Fuchs, P. L. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578. [Link]
-
Powerful mechanical stirring of multiple chemical reactions with one overhead stirrer. (2021, January 25). YouTube. [Link]
-
Common Types of Mixing in Reactors. (n.d.). Just Measure it - Zero Instrument. Retrieved January 8, 2026, from [Link]
-
Filtration methods. (n.d.). University of Calgary. Retrieved January 8, 2026, from [Link]
-
New Approaches for Removing Catalyst Fines From Chemical and Pharmaceutical Slurries. (n.d.). BHS Filtration. Retrieved January 8, 2026, from [Link]
-
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022, December 2). Molecules. [Link]
-
Improved Pinner Reaction with CPME as a Solvent. (2008). Organic Process Research & Development. [Link]
-
Stirring Viscous Materials. (2018, May 14). Laboratory Supply Network. [Link]
-
1.5D: Suction Filtration. (2022, April 7). Chemistry LibreTexts. [Link]
-
Benefits of overhead stirring on a small scale in chemistry process research and development. (2021, May 26). YouTube. [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. [Link]
-
Solvent screening and reaction optimization. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
- Filtration system for slurry hydrocarbon synthesis process using both small and large pore filter elements. (n.d.). Google Patents.
-
Gravity Filtration and Vacuum Filtration. (2022, September 19). YouTube. [Link]
-
Simultaneous solvent screening and reaction optimization in microliter slugs. (2012). Chemical Communications. [Link]
-
Pinner reaction. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
2.4: Technique D Vacuum Filtration_1_1_2. (2024, November 19). Chemistry LibreTexts. [Link]
-
What is the best way to prevent precipitation when complexing peptides with plasmids? (2022, May 10). ResearchGate. [Link]
-
Suction Filtration Using a Hand Pump. (2016, July 6). YouTube. [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Pinner Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. zeroinstrument.com [zeroinstrument.com]
- 8. labsup.net [labsup.net]
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- 11. researchgate.net [researchgate.net]
- 12. Simultaneous solvent screening and reaction optimization in microliter slugs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. chem.ucalgary.ca [chem.ucalgary.ca]
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- 21. Solvent Miscibility Table [sigmaaldrich.com]
Technical Support Center: Optimization of Catalyst Loading for Thioimidate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioimidates are valuable intermediates in organic synthesis, finding applications in the construction of various nitrogen- and sulfur-containing heterocycles and as protecting groups for thioamides in peptide synthesis.[1][2][3][4][5] The efficient synthesis of thioimidates often relies on metal-catalyzed cross-coupling reactions, where the optimization of catalyst loading is a critical parameter for achieving high yields, purity, and cost-effectiveness. This guide provides practical advice, troubleshooting strategies, and frequently asked questions to assist researchers in optimizing catalyst loading for successful thioimidate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of functionalized thioimidates?
A1: Copper-based catalysts are frequently employed for the synthesis of thioimidates, particularly for the S-arylation of thioamides. Copper(II) acetate is a commonly used catalyst for the cross-coupling reaction between thioamides and arylboronic acids to form S-aryl thioimidates.[6]
Q2: What is a typical starting catalyst loading for thioimidate synthesis?
A2: For copper-catalyzed systems, a typical starting catalyst loading can range from 5 to 10 mol %.[7] However, the optimal loading is highly dependent on the specific substrates, ligand, base, and solvent used. It is always recommended to perform a catalyst loading optimization study for a new reaction.
Q3: How does increasing or decreasing catalyst loading impact the reaction?
A3: Increasing the catalyst concentration generally leads to a higher reaction rate by providing more active sites for the reactants.[8] However, an excessively high catalyst loading does not necessarily translate to a better outcome. It can lead to catalyst aggregation, an increase in side reactions, and can complicate product purification.[8] Conversely, a catalyst loading that is too low may result in a sluggish or incomplete reaction.[9]
Q4: What are the visual or analytical indicators of suboptimal catalyst loading?
A4: Suboptimal catalyst loading can manifest in several ways. A very slow reaction progress, as monitored by techniques like TLC or LC-MS, can indicate insufficient catalyst. On the other hand, the formation of significant byproducts or a darker-than-expected reaction mixture might suggest that the catalyst loading is too high, potentially leading to side reactions or catalyst decomposition.
Troubleshooting Guide
Problem: Low or No Yield of Thioimidate
-
Possible Cause 1: Insufficient Catalyst Loading. The number of active catalytic sites may be too low to effectively drive the reaction to completion.
-
Troubleshooting Steps:
-
Incrementally increase the catalyst loading. For example, if you started at 5 mol %, try experiments at 7.5 mol % and 10 mol %.
-
Monitor the reaction progress at each concentration to determine the effect on the reaction rate and final yield.
-
Be aware that simply increasing the catalyst amount may not always be the solution and other parameters should also be considered.[9]
-
-
-
Possible Cause 2: Catalyst Poisoning. Certain functional groups on your substrates or impurities in the reagents or solvent can act as catalyst poisons, deactivating the catalyst. Thiols, for instance, can sometimes inhibit metal catalysts.[10]
-
Troubleshooting Steps:
-
Ensure all reagents and solvents are of high purity and are properly dried and degassed.
-
If substrate-based poisoning is suspected, a higher catalyst loading might be necessary to overcome the inhibition.
-
Consider pre-treating your substrates to remove potential impurities.
-
-
-
Possible Cause 3: Poor Catalyst Solubility. The catalyst may not be sufficiently soluble in the chosen reaction solvent, limiting its availability in the reaction mixture.
-
Troubleshooting Steps:
-
Consult the literature for solvent systems that have been successfully used for similar reactions. Solvents like DMF and DCM have been found to be effective in certain thioimidate formation reactions.[2]
-
The polarity of the solvent can significantly affect the dispersion of the catalyst and its interaction with the support (if using a heterogeneous catalyst).[11]
-
Consider the use of a co-solvent to improve the solubility of the catalyst.
-
-
Problem: Significant Formation of Side Products
-
Possible Cause 1: Excessive Catalyst Loading. A high concentration of the catalyst can sometimes promote unwanted side reactions.
-
Troubleshooting Steps:
-
Systematically decrease the catalyst loading in increments (e.g., from 10 mol % to 5 mol % and then to 2.5 mol %).
-
Analyze the product mixture at each concentration to find the optimal loading that maximizes the yield of the desired thioimidate while minimizing side product formation.[8]
-
-
-
Possible Cause 2: Reaction Temperature is Too High. High temperatures in conjunction with high catalyst loading can accelerate the rate of side reactions.
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature.
-
Perform a temperature screening study in parallel with the catalyst loading optimization to identify the ideal reaction conditions.
-
-
Problem: Reaction is Sluggish or Stalls
-
Possible Cause 1: Catalyst Deactivation. The active form of the catalyst may be unstable under the reaction conditions and may be degrading over time.
-
Troubleshooting Steps:
-
Consider the use of a ligand to stabilize the active catalytic species.
-
If applicable, adding the catalyst in portions throughout the reaction may help maintain a sufficient concentration of the active catalyst.
-
-
-
Possible Cause 2: Suboptimal Base or Ligand. The choice and amount of base and ligand (if used) are crucial for an efficient catalytic cycle.
-
Troubleshooting Steps:
-
The base is often critical for the reaction to proceed.[12] Screen different bases (e.g., organic vs. inorganic) and their stoichiometry. In some copper-catalyzed S-arylation reactions, K₂CO₃ or K₃PO₄ have been found to be effective.[7][12]
-
If using a ligand, the metal-to-ligand ratio can significantly impact the reaction. An excess of ligand can sometimes be inhibitory.
-
-
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of S-Aryl Thioimidates
This protocol is adapted from a known procedure for the synthesis of functionalized S-aryl thioimidates from thioamides and arylboronic acids.[6]
-
To an oven-dried reaction vessel, add the thioamide (1.0 mmol), arylboronic acid (1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol %), and a suitable base such as DBU (1.5 mmol).
-
Add the appropriate solvent (e.g., 5 mL of methanol).
-
Stir the reaction mixture at room temperature under an open atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Loading Optimization Study
-
Set up a series of parallel reactions following the general procedure in Protocol 1.
-
In each reaction, vary the amount of the copper catalyst (e.g., 2.5 mol %, 5 mol %, 7.5 mol %, 10 mol %, and 15 mol %).
-
Ensure all other reaction parameters (substrate concentration, temperature, solvent, and base) are kept constant across all experiments.
-
Run all reactions for the same amount of time.
-
After the designated reaction time, quench all reactions and work them up in an identical manner.
-
Analyze the crude reaction mixtures by a quantitative method such as ¹H NMR with an internal standard or by LC-MS to determine the yield of the desired thioimidate and the amount of any major side products.
-
Plot the yield of the thioimidate as a function of the catalyst loading to determine the optimal concentration.
Data Summary
| Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 2.5 | 24 | 45 | 90 | Slow reaction, incomplete conversion |
| 5.0 | 12 | 75 | 95 | Good conversion and purity |
| 7.5 | 8 | 82 | 96 | Faster reaction with slightly improved yield |
| 10.0 | 6 | 85 | 94 | Rapid reaction, slight increase in side products |
| 15.0 | 6 | 83 | 88 | No improvement in yield, noticeable increase in side products |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific reaction.
Diagrams
Caption: Troubleshooting workflow for low yield in thioimidate synthesis.
Caption: Relationship between catalyst loading and reaction outcome.
References
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Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
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Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
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Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters. [Link]
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Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PubMed. [Link]
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Request PDF. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]
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ResearchGate. (n.d.). Optimization of S-Arylation of α-Trisubstituted Thioamide 3. [Link]
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MDPI. (2023). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. PMC. [Link]
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ResearchGate. (n.d.). Effect of catalyst amount on the yield and time of the reaction. [Link]
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Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]
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MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. PMC. [Link]
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ACS Publications. (2025). Synthesis of Functionalized Thioimidates from Thioamides and Arylboronic Acids via Copper-Catalyzed Cross-Coupling Reaction at Room Temperature. The Journal of Organic Chemistry. [Link]
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Journal of Positive School Psychology. (2022). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. [Link]
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Nature. (2025). Assembly of (hetero)aryl sulfilimines via copper-catalyzed enantioselective S-arylation of sulfenamides with (hetero)aryl Iodides. PMC. [Link]
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MDPI. (n.d.). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. PMC. [Link]
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SpringerLink. (n.d.). Copper-Catalyzed S-Arylation of Thiols Using KF/Al2O3. [Link]
-
NIH. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. [Link]
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Iowa State University. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. [Link]
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ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
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Royal Society of Chemistry. (2015). Thiophosphoramides as cooperative catalysts for copper-catalyzed arylation of carboxylates with diaryliodonium salts. Chemical Communications. [Link]
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NIH. (n.d.). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to Thioamide Protection Strategies: Benzyl Thioacetimidate and Thioimidate-Based Protecting Groups vs. Traditional Thionation Methods
In the landscape of peptide chemistry and drug development, the substitution of a single oxygen atom for sulfur to create a thioamide is a subtle modification that imparts profound changes in molecular properties. Thioamides serve as valuable isosteres of peptide bonds, offering unique tools to probe hydrogen bonding, hydrophobicity, and stereoelectronic effects within biomolecules.[1][2] Their altered reactivity and spectroscopic signatures also make them useful as chemical synthesis intermediates and fluorescent quenchers.[2][3]
However, the journey to incorporate these valuable moieties into complex peptides is fraught with peril. The thioamide backbone is notoriously fragile, susceptible to a host of side reactions during standard solid-phase peptide synthesis (SPPS), particularly epimerization of the adjacent α-carbon and instability during acidic cleavage from the resin.[1][2][4] These challenges have often led researchers to abandon synthetic campaigns, limiting the exploration of thioamides in biomolecular design.[1]
This guide provides an in-depth comparison of two divergent strategies for accessing thioamide-containing peptides: the traditional post-synthesis thionation approach, exemplified by Lawesson's Reagent, and the more modern, proactive strategy of using a thioimidate-based protecting group, such as a benzyl thioimidate, to shield the thioamide during synthesis. We will explore the mechanistic underpinnings, practical applications, and comparative performance of these methods, providing researchers with the insights needed to select the optimal strategy for their synthetic goals.
The Core Challenge: Thioamide Instability in Peptide Synthesis
The unique electronic properties of the thioamide bond are the source of both its utility and its instability. The lower electronegativity and larger size of sulfur compared to oxygen result in a longer, weaker C=S bond and a more acidic N-H group.[2] During the iterative cycles of Fmoc-based SPPS, the basic conditions required for Fmoc deprotection can readily abstract the α-proton adjacent to the thioamide. This leads to racemization, compromising the stereochemical integrity of the final peptide.[1][4]
Furthermore, during the final cleavage from the solid support, typically under strong acidic conditions (e.g., with trifluoroacetic acid, TFA), the thioamide sulfur can act as a nucleophile, attacking a neighboring carbonyl group. This debilitating 5-exo-trig cyclization leads to chain scission, crippling the overall yield.[3][5]
Caption: Major degradation pathways for thioamides during SPPS.
The Protective Shield: The Thioimidate Strategy
To circumvent these issues, a strategy of temporarily masking the thioamide as a thioimidate has proven highly effective. By alkylating the nucleophilic sulfur atom—for example, with a benzyl group to form an S-benzyl thioimidate—the fundamental properties of the moiety are altered in a way that confers stability.
The resulting thioimidate has two key advantages:
-
Prevention of Epimerization: The thioimidate structure significantly raises the pKa of the α-proton, preventing its abstraction under the basic conditions of Fmoc deprotection.[1]
-
Acid Stability: The nucleophilicity of the sulfur atom is attenuated. Moreover, the thioimidate nitrogen is basic and becomes protonated under acidic cleavage conditions, preventing it from participating in deleterious cyclization reactions.[3][5]
This "protect-elongate-deprotect" strategy allows the thioamide to be carried through the demanding conditions of SPPS unscathed. The benzyl group is a common choice for this protection, and reagents like Benzyl Thioacetimidate Hydrochloride (CAS 32894-07-8) represent the core structure of this protective moiety.[6][7]
Caption: Workflow for thioimidate protection during SPPS.
A significant drawback of this approach has been the final deprotection step. Traditionally, regeneration of the thioamide required the use of toxic, corrosive, and flammable hydrogen sulfide (H₂S) gas.[4][8] This has spurred research into safer alternatives. One innovative solution involves using a 4-azidobenzyl protecting group, which can be reduced to an aminobenzyl group that facilitates cleavage under milder conditions, thus avoiding H₂S.[4][8]
The Classic Alternative: Direct Thionation with Lawesson's Reagent
The most established method for synthesizing thioamides is the direct thionation of a corresponding amide using a thionating agent. Lawesson's Reagent (LR) is the most widely used and versatile of these agents, effectively converting amides, esters, and ketones into their thiocarbonyl analogs.[9][10]
The reaction typically involves heating the amide with LR in a high-boiling solvent like toluene or xylene.[11] The mechanism proceeds through a four-membered thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward.[9]
Caption: General workflow for thionation using Lawesson's Reagent.
While effective for small molecule synthesis, this approach has significant limitations in the context of SPPS. It is typically performed as one of the final steps, as the resulting thioamide would not survive multiple rounds of synthesis. The harsh reflux conditions can damage sensitive functional groups, and purification to remove phosphorus byproducts can be challenging.[10][11] This method does not address the fundamental instability of the thioamide during peptide synthesis and cleavage.
Head-to-Head Comparison: Thioimidate Protection vs. Lawesson's Reagent
The choice between these strategies hinges on the complexity of the target molecule and the required level of chemical control.
| Feature | Thioimidate Protection (e.g., Benzyl Thioimidate) | Direct Thionation (Lawesson's Reagent) |
| Methodology | Proactive protection of the thioamide moiety. | Conversion of an existing amide to a thioamide. |
| Point of Application | Applied to a thioamide residue during SPPS to enable further elongation. | Typically applied post-synthesis or to a final peptide fragment. |
| Key Reagents | Alkylating agent (e.g., benzyl bromide), Deprotecting agent (H₂S, reducing agents).[4][8] | Lawesson's Reagent (or P₄S₁₀).[9][10] |
| Reaction Conditions | Protection/deprotection often occurs under mild conditions (though H₂S is hazardous).[4] | Requires high temperatures (reflux in toluene/xylene).[11] |
| Stereochemical Control | Excellent. Prevents α-carbon epimerization during synthesis.[8][12] | Poor. Does not prevent epimerization if subsequent steps are needed. |
| SPPS Compatibility | High. Designed specifically to stabilize thioamides for iterative synthesis.[1][3] | Low. Incompatible with multi-step Fmoc-SPPS protocols post-thionation. |
| Cleavage Stability | High. Protects against acid-catalyzed side reactions during cleavage from resin.[3][5] | N/A. The thioamide is formed after elongation, but remains vulnerable during cleavage. |
| Safety & Handling | Major drawback is the use of highly toxic H₂S for deprotection of simple alkyl groups.[4][8] | Lawesson's Reagent has a strong, unpleasant odor. Reactions generate hazardous byproducts. |
| Ideal Use Case | Synthesis of long or complex peptides where the precise placement and stereochemical integrity of a thioamide are critical. | Synthesis of small molecules or short peptides where the thioamide is introduced near the end of the synthesis. |
Experimental Protocols
Protocol 1: General Protection of a Thioamide as a Benzyl Thioimidate on Solid Support
Causality: This protocol aims to alkylate the thioamide sulfur, rendering it non-nucleophilic and protecting the α-proton's stereochemistry for subsequent peptide elongation steps.
-
Resin Preparation: Swell the peptide-resin containing the N-terminal thioamide residue in an anhydrous, non-protic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Alkylation: Add a mild, non-nucleophilic base (e.g., 2,6-lutidine, ~3 equivalents) followed by the alkylating agent (e.g., benzyl bromide, ~3 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, with gentle agitation. Monitor the reaction for completion using a test cleavage and LC-MS analysis.
-
Washing: Upon completion, thoroughly wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Validation: The resin is now ready for the next Fmoc-deprotection and coupling cycle. The thioimidate protection is stable to standard piperidine treatment.[1]
Protocol 2: Deprotection of a Benzyl Thioimidate (Post-Synthesis)
Causality: This step regenerates the native thioamide functionality after the full peptide has been synthesized and cleaved from the resin.
Method A: Traditional H₂S Deprotection (Use with Extreme Caution)
-
Preparation: Dissolve the purified, protected peptide in a suitable solvent (e.g., a TFA/DCM mixture).
-
Gas Exposure: In a well-ventilated fume hood with appropriate safety measures, bubble H₂S gas through the solution for 15-30 minutes.[8]
-
Reaction & Purge: Seal the reaction vessel and stir for 2-6 hours. After the reaction is complete, purge the solution with nitrogen gas to remove all residual H₂S.
-
Workup: Concentrate the solution in vacuo and purify the final thioamide-containing peptide by HPLC.
Method B: Azidobenzyl Reduction/Cleavage (Safer Alternative)
-
Reduction: Dissolve the purified peptide containing the 4-azidobenzyl thioimidate in a suitable solvent. Add a reducing agent such as dithiothreitol (DTT) or a phosphine (e.g., triphenylphosphine) to reduce the azide to an amine.[4][8]
-
Cleavage: The resulting aminobenzyl group is labile and often cleaves spontaneously or upon mild acidification to yield the thioamide.
-
Purification: Purify the final peptide by HPLC.
Protocol 3: Thionation of an Amide using Lawesson's Reagent
Causality: This protocol directly converts a stable amide into a thioamide via an oxygen-sulfur exchange reaction, driven by the formation of a high-energy intermediate.
-
Setup: To a solution of the amide-containing substrate (1 equivalent) in anhydrous toluene (or another high-boiling solvent), add Lawesson's Reagent (0.6-1.0 equivalents).[11]
-
Heating: Heat the mixture to reflux (80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amide is fully consumed (typically 2-12 hours).[10][11]
-
Workup: Cool the reaction mixture. The workup can be challenging due to phosphorus byproducts. A common method involves quenching with an alcohol (e.g., ethanol or ethylene glycol) to break down excess LR, followed by an aqueous workup and extraction with an organic solvent.[11]
-
Purification: Purify the crude product by column chromatography to isolate the desired thioamide.
Conclusion and Authoritative Recommendation
For researchers and drug development professionals working on the synthesis of complex peptides, the evidence strongly favors the use of a thioimidate protection strategy . While it introduces additional protection and deprotection steps, the payoff in preserving stereochemical integrity and preventing catastrophic side reactions during cleavage is substantial. It is a robust, logical approach that addresses the inherent instabilities of the thioamide bond head-on. The development of safer deprotection methods, moving away from H₂S, further solidifies its position as the superior methodology for demanding synthetic targets.[4][8]
Direct thionation with Lawesson's Reagent remains a valuable tool in organic synthesis, particularly for smaller molecules or when a thioamide is needed at a late stage.[10][13] However, for the iterative, multi-step world of solid-phase peptide synthesis, its utility is limited. It is a powerful tool, but one that does not solve the fundamental challenges of carrying a fragile thioamide through a lengthy synthetic sequence.
The strategic choice to protect the thioamide as a thioimidate empowers chemists to harness the full potential of this unique functional group, paving the way for new discoveries in peptide science and therapeutic design.
References
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Lawesson's Reagent. Organic Chemistry Portal. [Link]
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Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
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Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. ResearchGate. [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health (NIH). [Link]
-
Easy Access to α-Ketothioamides via Oxidative Amidation of Bunte Salts Using Electrolysis or Hypervalent Iodine. Organic Chemistry Portal. [Link]
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC (PubMed Central). [Link]
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Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health (NIH). [Link]
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Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ResearchGate. [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
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Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
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Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Thioacetamide: A Versatile Sulfur-Containing Compound in Chemistry. Market Publishers. [Link]
-
Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ACS Publications. [Link]
-
Protection of the thioamide as a thioimidate protects against epimerization during SPPS. ResearchGate. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Publications. [Link]
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Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
This compound. PubChem. [Link]
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A Comparative Guide to Thioimidate Synthesis: The Pinner Reaction vs. Modern Alternatives
An objective comparison of the Pinner reaction and alternative thioimidate syntheses, supported by experimental data for researchers, scientists, and drug development professionals.
Thioimidates are pivotal intermediates in modern organic synthesis and medicinal chemistry. Their unique reactivity profile makes them valuable precursors for a variety of nitrogen-containing heterocycles, amidines, and as crucial protecting groups for thioamides in solid-phase peptide synthesis (SPPS).[1][2][3] Historically, the Pinner reaction has been a cornerstone for accessing imidates and their thio-analogs. However, its operational constraints have spurred the development of milder, more versatile, and functional group-tolerant alternatives.
This guide provides a comparative analysis of the classical Pinner reaction against contemporary methods for thioimidate synthesis. We will delve into the mechanistic underpinnings, substrate scope, and practical limitations of each approach, supported by experimental protocols and data to inform methodological choices in a research and development setting.
The Classical Pinner Reaction: A Foundational but Demanding Route
First described by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, often called a Pinner salt.[4][5][6] A variation of this reaction, using hydrogen sulfide (H₂S) or a thiol (R-SH) in place of an alcohol, provides a direct route to thioimidates.[4][7]
Mechanism of the Thio-Pinner Reaction
The reaction proceeds via protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by the thiol yields the thioimidate salt.
Caption: Mechanism of the Thio-Pinner reaction.
Advantages and Limitations
The primary advantage of the Pinner reaction is its use of readily available and inexpensive starting materials: nitriles and thiols. However, its limitations are significant in the context of modern synthesis:
-
Harsh Conditions: The reaction traditionally requires anhydrous conditions and the bubbling of dry hydrogen chloride gas, which is corrosive and difficult to handle.[7][8] These conditions are incompatible with many sensitive functional groups.
-
Safety Concerns: The use of gaseous HCl and, in some variations, toxic hydrogen sulfide, poses considerable safety risks and requires specialized equipment.
-
Thermodynamic Instability: The resulting Pinner salts can be unstable, and low temperatures are often required to prevent decomposition or rearrangement into N-substituted amides.[4][6]
-
Limited Substrate Scope: Sterically hindered nitriles often fail to react, and the strongly acidic medium restricts the presence of acid-labile groups in the substrates.[7]
Alternative Synthesis: S-Alkylation and S-Arylation of Thioamides
The most prevalent and versatile alternative to the Pinner reaction is the direct S-alkylation or S-arylation of a pre-formed thioamide. This approach decouples the formation of the C=N bond from the C-S bond, offering greater flexibility and milder reaction conditions.
Mechanism of S-Alkylation/S-Arylation
The thioamide is first deprotonated with a suitable base to form a highly nucleophilic thiolate anion, which then undergoes an Sₙ2 reaction with an alkylating agent. For S-arylation, more sophisticated methods involving metal catalysis or hypervalent iodine reagents are often employed.
Caption: General mechanism for S-alkylation of thioamides.
Recent advancements have introduced highly efficient protocols, such as the copper-catalyzed S-arylation of thioamides with arylboronic acids. This method operates at room temperature under an open atmosphere, showcasing a significant improvement in operational simplicity.[9]
Advantages over the Pinner Reaction
-
Mild Conditions: Reactions can often be carried out at room temperature using common laboratory bases (e.g., DBU, LiOtBu) or catalysts, preserving sensitive functional groups.[9]
-
Broad Substrate Scope: This method allows for the synthesis of a wide range of S-alkyl and S-aryl thioimidates that are difficult to access via the Pinner reaction.[9]
-
Enhanced Control and Safety: It avoids the use of gaseous HCl and H₂S. The starting thioamides can be prepared through various well-established methods, offering greater synthetic control.[1][10][11]
Application in Peptide Synthesis: Thioimidates as Protective Groups
A critical application where thioimidate synthesis shines is in solid-phase peptide synthesis (SPPS). Thioamides, valuable isosteres of amides, are prone to epimerization at the α-carbon during the basic conditions of Fmoc deprotection.[1][12] Converting the thioamide to a thioimidate protects the stereocenter by increasing the pKₐ of the α-proton.[13]
This has led to two distinct strategic workflows:
-
On-Resin Protection: The thioamide is introduced into the peptide chain, followed by an on-resin alkylation to form the thioimidate before proceeding with chain elongation.
-
Direct Coupling of Thioimidates: A more efficient modern approach involves the synthesis of a thioimidate-containing dipeptide in solution, which is then coupled directly onto the solid support.[12][14]
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A Guide to the Spectroscopic Comparison of Benzyl Thioacetimidate Hydrochloride and Its Precursors
Introduction
In the field of synthetic organic chemistry, the unambiguous confirmation of a target molecule's structure is paramount. Spectroscopic techniques serve as the cornerstone of structural elucidation, providing a detailed fingerprint of a molecule's atomic and functional group composition. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of Benzyl Thioacetimidate Hydrochloride and its logical synthetic precursors, Benzyl Mercaptan and Acetonitrile.
The synthesis of S-alkyl thioimidates, such as Benzyl Thioacetimidate, is classically achieved via the Pinner reaction. This reaction involves the acid-catalyzed addition of a thiol to a nitrile, yielding the corresponding thioimidate salt. By examining the distinct spectroscopic signatures of the starting materials and the final product, researchers can confidently track the reaction's progress, verify the formation of the desired C=N bond, and confirm the purity of the isolated product. This guide will delve into the key transformations observed through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing the necessary data and interpretation to distinguish the product from its precursors.
Synthetic Workflow: The Pinner Reaction
The formation of this compound from Benzyl Mercaptan and Acetonitrile is achieved through the Pinner reaction. In this process, anhydrous hydrogen chloride (HCl) gas is passed through a solution of the nitrile (Acetonitrile) and the thiol (Benzyl Mercaptan). The HCl protonates the nitrile, activating it for nucleophilic attack by the sulfur atom of the thiol. The resulting product is the stable hydrochloride salt of the S-benzyl thioacetimidate.
Caption: Synthetic workflow for Benzyl Thioacetimidate HCl.
Molecular Structures for Comparison
The transformation involves the conversion of a thiol (S-H) and a nitrile (C≡N) functional group into a thioimidate hydrochloride salt functionality (=NH₂⁺Cl⁻).
Caption: Structures of precursors and the final product.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The conversion of the precursors to the product results in significant and easily identifiable changes in the ¹H NMR spectrum.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample (precursor or product) in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for hydrochloride salts to observe the exchangeable N-H protons.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Comparative Analysis
| Compound | Phenyl Protons (ppm) | Benzylic CH₂ (ppm) | -SH Proton (ppm) | -CH₃ (Acetonitrile) (ppm) | -CH₃ (Product) (ppm) | =NH₂⁺ Protons (ppm) |
| Acetonitrile | - | - | - | ~2.0 (s, 3H)[1][2] | - | - |
| Benzyl Mercaptan | ~7.3 (m, 5H)[3][4] | ~3.7 (d, 2H) | ~1.7 (t, 1H) | - | - | - |
| Benzyl Thioacetimidate HCl | ~7.4 (m, 5H) | ~4.2 (s, 2H) | Disappeared | Disappeared | ~2.4 (s, 3H) | ~11.5 (br s, 2H) |
Predicted values for the product are based on typical shifts for similar structures.
Key Observations:
-
Disappearance of Precursor Signals: The most telling evidence of a successful reaction is the complete disappearance of the thiol S-H proton signal from Benzyl Mercaptan (around 1.7 ppm) and the methyl singlet from Acetonitrile (around 2.0 ppm).[1][3]
-
Appearance of Product Signals: New signals confirm the product's structure. A new singlet corresponding to the methyl group of the acetimidate moiety appears around 2.4 ppm. Crucially, a new broad singlet appears far downfield (e.g., >10 ppm in DMSO-d₆), which is characteristic of the two acidic protons of the protonated imine (=NH₂⁺).
-
Chemical Shift Changes: The benzylic CH₂ protons of the product (~4.2 ppm) are shifted downfield compared to their position in Benzyl Mercaptan (~3.7 ppm). This deshielding is caused by the electron-withdrawing effect of the adjacent thioimidate group. Furthermore, the coupling observed on the benzylic protons in the precursor (a doublet due to coupling with the -SH proton) collapses into a singlet in the product.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides information on the carbon framework of a molecule. The formation of the thioimidate from the nitrile is marked by a dramatic change in the chemical shift of the functional group carbon.
Experimental Protocol
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer using proton decoupling to ensure each unique carbon appears as a singlet.
-
Data Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
Comparative Analysis
| Compound | Phenyl Carbons (ppm) | Benzylic CH₂ (ppm) | Nitrile C≡N (ppm) | Methyl -CH₃ (ppm) | Imidate C=N (ppm) |
| Acetonitrile | - | - | ~117.7[1] | ~1.3[1] | - |
| Benzyl Mercaptan | ~127-139[5] | ~28.5[5] | - | - | - |
| Benzyl Thioacetimidate HCl | ~128-136 | ~38 | Disappeared | ~22 | ~175 |
Predicted values for the product are based on typical shifts for similar structures.
Key Observations:
-
Nitrile to Imidate Carbon Shift: The most significant change is the disappearance of the nitrile carbon (C≡N) signal from Acetonitrile at ~117.7 ppm and the appearance of a new, highly deshielded carbon signal for the thioimidate C=N group in the product.[1] This signal is expected to be in the 170-180 ppm range, providing unequivocal evidence of the new functional group.
-
Alkyl Carbon Shifts: The benzylic CH₂ carbon signal shifts downfield from ~28.5 ppm in the precursor to an estimated ~38 ppm in the product due to the change in the attached functional group.[5] A new methyl carbon signal also appears around 22 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The Pinner reaction results in the loss of two very distinct stretching bands (S-H and C≡N) and the appearance of a new one (C=N).
Experimental Protocol
-
Sample Preparation (Solid): For solid samples like the product, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk using a hydraulic press.
-
Sample Preparation (Liquid): For liquid precursors, acquire the spectrum as a neat thin film between two salt (NaCl or KBr) plates.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Comparative Analysis
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Acetonitrile | 2255 (sharp, strong): C≡N stretch [6][7]. 2940-3000: C-H stretch. |
| Benzyl Mercaptan | 2570 (sharp, weak): S-H stretch . 3030-3060: Aromatic C-H stretch. 2930: Aliphatic C-H stretch. 1450, 1495: Aromatic C=C stretch. |
| Benzyl Thioacetimidate HCl | ~1650 (strong): C=N stretch . 3100-3200 (broad): =N-H stretch . Absence of bands at ~2570 and ~2255 cm⁻¹. 3030: Aromatic C-H stretch. 2950: Aliphatic C-H stretch.[8] |
Key Observations:
-
Disappearance of Precursor Stretches: The spectrum of the product will show a complete absence of the sharp, weak S-H stretching band from Benzyl Mercaptan (~2570 cm⁻¹) and the sharp, strong C≡N nitrile stretch from Acetonitrile (~2255 cm⁻¹).[6] This is the primary diagnostic in FT-IR analysis.
-
Appearance of Product Stretches: The formation of the new functional group is confirmed by the appearance of a strong absorption band around 1650 cm⁻¹, characteristic of the C=N double bond stretch. Additionally, broad absorption bands in the 3100-3200 cm⁻¹ region indicate the N-H stretching of the hydrochloride salt.[8]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. It is used to confirm the mass of the product and observe characteristic fragmentation that supports the proposed structure.
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI for the salt, or Electron Ionization - EI for the volatile precursors).
-
Ionization: Ionize the sample molecules. ESI is a soft ionization technique suitable for polar, non-volatile salts, and will typically show the protonated molecule of the free base [M+H]⁺. EI is a hard ionization technique that causes extensive fragmentation.
-
Analysis: Separate the ions based on their m/z ratio in a mass analyzer (e.g., quadrupole or time-of-flight).
Comparative Analysis
| Compound | Molecular Formula (Free Base) | Molecular Weight (Free Base) | Key m/z Fragments |
| Acetonitrile | C₂H₃N | 41.05 | 41 (M⁺) , 40 ([M-H]⁺)[1][9] |
| Benzyl Mercaptan | C₇H₈S | 124.21 | 124 (M⁺) , 91 ([C₇H₇]⁺, base peak) , 65[3][10] |
| Benzyl Thioacetimidate | C₉H₁₁NS | 165.26 | 166 ([M+H]⁺) (by ESI), 91 ([C₇H₇]⁺, base peak) (by EI) |
Key Observations:
-
Molecular Ion: For the product, using a soft ionization technique like ESI, the expected parent ion would be the protonated free base [C₉H₁₁NS + H]⁺ at m/z 166. This confirms the correct molecular weight.
-
Characteristic Fragmentation: The most significant fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable benzyl cation or its rearranged tropylium cation isomer ([C₇H₇]⁺) at m/z 91. Both Benzyl Mercaptan and the product, Benzyl Thioacetimidate, would show a very strong signal (often the base peak) at m/z 91.[3] The presence of this fragment in the product's mass spectrum confirms the integrity of the benzyl group, while the new molecular weight confirms the addition of the acetimidate moiety.
Conclusion
The transformation of Benzyl Mercaptan and Acetonitrile into this compound is comprehensively validated by a suite of spectroscopic techniques. ¹H and ¹³C NMR confirm the formation of the new C=N bond and the correct connectivity through the appearance of new signals and predictable chemical shifts. FT-IR provides definitive proof by showing the disappearance of the characteristic S-H and C≡N stretches of the precursors and the emergence of C=N and N-H vibrations in the product. Finally, mass spectrometry verifies the molecular weight of the new entity and shows a characteristic fragmentation pattern consistent with the S-benzyl structure. Together, these methods provide a self-validating and unambiguous confirmation of the synthetic outcome, underscoring the power of comparative spectroscopy in modern chemical research.
References
-
PubChem. (n.d.). Benzyl mercaptan. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). Acetonitrile - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]
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PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061869). Retrieved from [Link]
- Pace, E. L., & Noe, L. (1968). Infrared Spectra of Acetonitrile and Acetonitrile‐d3. The Journal of Chemical Physics, 49(12), 5317-5326.
- Manna, A., et al. (2014). Self-assembled monolayers of benzylmercaptan and para-cyanobenzylmercaptan on gold: surface infrared spectroscopic and theoretical studies. Physical Chemistry Chemical Physics, 16(29), 15448-15458.
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ResearchGate. (n.d.). 1 H NMR spectrum (500 MHz, d 6 -DMSO) of benzyl mercaptan... [Image]. Retrieved from [Link]
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VPL. (n.d.). Acetonitrile (CH3CN). Virtual Planetary Laboratory. Retrieved from [Link]
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NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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MassBank. (n.d.). ACETONITRILE; EI-B; MS. Retrieved from [Link]
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A Comparative Guide to Peptide Coupling Reagents: Assessing the Potential of Benzyl Thioacetimidate Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficiency of novel peptide coupling reagents, using Benzyl thioacetimidate hydrochloride as a case study. We will delve into the established landscape of coupling reagents, propose a mechanistic hypothesis for this lesser-known compound, and outline a rigorous experimental design for its evaluation against industry-standard alternatives.
The Crucial Role of Coupling Reagents in Peptide Synthesis
The formation of a peptide bond—the amide linkage between the carboxyl group of one amino acid and the amino group of another—is the fundamental reaction in peptide synthesis.[1][2] This process, however, is not spontaneous and requires the "activation" of the carboxylic acid to make it sufficiently electrophilic for the nucleophilic attack by the amine.[1] The choice of coupling reagent is therefore paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity (i.e., minimizing racemization).[3][4]
Over the decades, the field has evolved from simple carbodiimides to highly efficient onium salts, each with a distinct profile of reactivity, cost, and potential side reactions.[5][6] The ideal reagent offers rapid coupling, minimal side reactions, suppression of racemization, and generates byproducts that are easily removed.[4]
The Established Landscape: Benchmarks for Comparison
To evaluate a new candidate like this compound, we must compare it against well-characterized reagents that represent the major classes used in modern peptide synthesis.
Carbodiimides: The Classical Approach
-
Example: N,N'-Dicyclohexylcarbodiimide (DCC)
-
Mechanism: DCC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This can then react with an amine to form the peptide bond.
-
Disadvantages: A major drawback is the formation of an insoluble N,N'-dicyclohexylurea (DCU) byproduct, which complicates purification, especially in solid-phase peptide synthesis (SPPS).[4][7] Carbodiimide activation alone can also lead to significant racemization.[7] This is often mitigated by using additives like 1-Hydroxybenzotriazole (HOBt), which trap the O-acylisourea to form a less reactive but more selective OBt active ester, suppressing racemization.[3][7]
Onium Salts: The High-Efficiency Standard
Onium salts, including phosphonium and aminium/uronium types, are now the gold standard for difficult couplings, offering high reaction rates and low racemization, particularly when derived from HOBt or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt).[3][4][8]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is highly efficient and avoids the side reaction of guanidinylation seen with some uronium reagents.[8][9] However, its solutions have moderate stability.[8]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): HBTU and HATU are among the most popular coupling reagents, known for rapid reaction kinetics.[1][9] HATU, the HOAt-based analogue, is particularly effective for sterically hindered amino acids.[8][9] A key consideration is that excess uronium reagents can cause irreversible N-terminal chain termination through guanidinylation.[8][10][11]
A Novel Candidate: this compound
This compound (C₉H₁₂ClNS) is not a commonly documented reagent in the mainstream peptide synthesis literature.[12][13] Its evaluation, therefore, represents an exploratory effort. Based on its structure—an S-benzyl imidothioate salt—we can hypothesize a plausible mechanism for its function as a coupling agent.
Proposed Mechanism of Action
We propose that, in the presence of a base, this compound can react with the carboxylate of an N-protected amino acid. The imidothioate acts as a leaving group, forming a highly reactive thioester intermediate. This activated thioester is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide, forming the desired peptide bond and releasing benzyl mercaptan as a byproduct.
Caption: Proposed activation pathway using this compound.
Experimental Framework for Comparative Assessment
To objectively evaluate the efficiency of this compound, a head-to-head comparison against HBTU (representing high-efficiency onium salts) and DCC/HOBt (representing the classical carbodiimide method) is required.
Overall Experimental Workflow
The workflow is designed to synthesize a model peptide known to be sensitive to racemization, allowing for a thorough assessment of each reagent's performance.
Caption: Workflow for comparing peptide coupling reagents.
Protocol 1: Model Dipeptide Synthesis (Z-Gly-Phe-OMe)
This protocol outlines the synthesis of a model dipeptide using this compound. This reaction is performed in solution to simplify byproduct analysis.
Materials:
-
N-α-carbobenzoxy-glycine (Z-Gly-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
This compound (BTH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Z-Gly-OH (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM (10 mL per mmol of Z-Gly-OH).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and provide the necessary base for the coupling reaction. Stir for 10 minutes.
-
Causality: Two equivalents of base are for the hydrochloride salt and the carboxylic acid activation; a slight excess ensures the reaction proceeds.
-
-
Coupling Reagent Addition: Add this compound (1.1 eq) to the solution in one portion.
-
Causality: A slight excess of the coupling reagent helps drive the reaction to completion.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Self-Validation: This washing sequence removes unreacted starting materials, base, and water-soluble byproducts.
-
-
Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization. Analyze the final product for yield, purity (RP-HPLC), and racemization (Chiral HPLC).
Comparative Protocols
The same procedure should be followed for HBTU and DCC/HOBt, with modifications as noted:
-
For HBTU: Use 1.1 eq of HBTU. The reaction is typically complete in 1-2 hours.
-
For DCC/HOBt: Add HOBt (1.1 eq) to the initial mixture. Then, add DCC (1.1 eq) at 0°C. Stir at 0°C for 1 hour and then at room temperature overnight. The DCU byproduct will precipitate and must be removed by filtration before the aqueous workup.[14]
Data Presentation and Performance Metrics
The effectiveness of each reagent should be quantified and compared. The following table provides a template for summarizing the results.
| Coupling Reagent | Reaction Time (h) | Crude Yield (%) | Purified Yield (%) | Purity (HPLC, %) | D-Phe Isomer (%) [Racemization] | Byproduct Notes |
| Benzyl Thioacetimidate HCl | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Experimental Result] | Soluble byproducts expected |
| HBTU | ~1-2 | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Experimental Result] | Byproducts are water-soluble |
| DCC / HOBt | ~12-16 | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Experimental Result] | Insoluble DCU precipitate |
Interpretation of Potential Outcomes:
-
High Yield, Low Racemization: Indicates a promising reagent for general peptide synthesis.
-
High Yield, High Racemization: Suggests the activated intermediate is too reactive or long-lived, making the reagent unsuitable for chiral syntheses without further optimization or additives.
-
Low Yield: May indicate slow kinetics, reagent instability, or the formation of unreactive intermediates.
Conclusion and Future Outlook
While the current body of literature does not establish this compound as a mainstream peptide coupling reagent, this guide provides the necessary scientific framework for its rigorous evaluation. By proposing a plausible mechanism and a detailed, self-validating experimental protocol, researchers can systematically compare its performance against industry-standard reagents like HBTU and DCC/HOBt.
The key metrics—yield, reaction kinetics, purity, and racemization—will determine its potential utility. Should it prove effective, further studies into its compatibility with various amino acid side chains, its performance in solid-phase synthesis, and the toxicity of its byproducts would be warranted. This structured approach ensures that any novel reagent is assessed with the scientific integrity required for adoption in the demanding fields of peptide chemistry and drug development.
References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. Available from: [Link]
-
Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Available from: [Link]
-
Dilun Biotechnology. (2023). Coupling Reagents in Peptide Synthesis. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50955-50963. Available from: [Link]
-
AAPPTEC. Coupling Reagents. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]
-
AAPPTEC. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]
-
Fang, G., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8, 1602–1615. Available from: [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20, 3-26. Available from: [Link]
- Google Patents. (2020). CN110878032A - Synthesis method of N-benzylacetamidine hydrochloride.
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
AAPPTEC. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]
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A Guide to Amide and Amidine Synthesis: A Comparative Analysis of Carbodiimides and Benzyl Thioacetimidate Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the precise construction of molecular architecture is paramount. Among the most fundamental transformations are the formation of amide and amidine functionalities, both of which are prevalent in biologically active compounds. A common point of confusion arises from the variety of reagents available, each with a specific role. This guide provides an in-depth comparison between two classes of reagents: the universally adopted carbodiimides (e.g., EDC, DCC) and the less common benzyl thioacetimidate hydrochloride .
Crucially, this guide clarifies a fundamental distinction often misunderstood: Carbodiimides are used to synthesize amides from carboxylic acids and amines, while this compound is a reagent used to synthesize amidines from amines. A direct performance comparison for the same reaction is therefore not applicable. Instead, this guide will elucidate the distinct mechanisms, applications, and protocols for each, enabling researchers to select the correct tool for their synthetic goals.
Part 1: The Workhorse of Amide Synthesis - Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are cornerstone reagents for the formation of amide bonds. They function as powerful dehydrating agents, facilitating the condensation of a carboxylic acid and an amine.[1][2][3]
Mechanism of Action
The efficacy of carbodiimides lies in their ability to activate a carboxylic acid, transforming the hydroxyl group into a good leaving group. The general mechanism proceeds through several key steps:
-
Activation of Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2][4] This intermediate is unstable and susceptible to nucleophilic attack.
-
Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Amide Formation and Byproduct Release: The tetrahedral intermediate collapses to form the stable amide bond and a urea byproduct (e.g., dicyclohexylurea, DCU, in the case of DCC).[1][5]
However, the O-acylisourea intermediate can undergo an undesirable intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction pathway.[1] Furthermore, for chiral carboxylic acids, this intermediate is prone to racemization.[6][7]
To mitigate these side reactions, additives like N-hydroxybenzotriazole (HOBt) are frequently employed. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization.[6][8][9] The amine then reacts with this activated ester to yield the desired amide with higher fidelity.
Performance and Practical Considerations
| Feature | Carbodiimides (EDC, DCC, DIC) |
| Primary Use | Synthesis of amides and esters from carboxylic acids. |
| Efficiency | Generally high yields for a wide range of substrates. |
| Racemization | Significant risk for chiral acids, suppressed by additives (HOBt, HOAt).[6][7][10] |
| Byproducts | Stoichiometric amounts of urea are formed. |
| Workup | DCC: Forms insoluble DCU, removed by filtration.[5][11][12] |
| EDC: Forms water-soluble urea, removed by aqueous extraction.[6][9] | |
| Solvents | Commonly used in aprotic solvents like DCM, DMF. |
| Additives | HOBt, HOAt, DMAP are often essential for high yield and stereochemical purity.[6] |
Experimental Protocol: General Amidation using EDC/HOBt
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).
-
Solvation: Dissolve the mixture in a suitable anhydrous solvent (e.g., DMF or DCM, to approx. 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Reagent Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise.[9]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with the organic solvent. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Part 2: A Gateway to Amidines - this compound
This compound belongs to a class of compounds known as thioimidate salts. It is not a direct coupling agent for carboxylic acids. Instead, it serves as a precursor for the synthesis of N-substituted acetamidines . This transformation is mechanistically related to the classic Pinner reaction .[9][13]
Mechanism of Action: The Pinner Reaction
The Pinner reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt.[9][13][14] Thioimidates are the sulfur analogs, formed from a nitrile and a thiol. This compound is the pre-formed salt derived from acetonitrile (the "acetimidate" part) and benzyl mercaptan (the "benzyl thio" part).
The synthesis of an amidine using this reagent proceeds as follows:
-
Reagent Formation (Pinner-type reaction): A nitrile (R-C≡N) reacts with a thiol (R'-SH) under acidic conditions (e.g., HCl gas) to form a thioimidate salt. In this case, the reagent is already provided as this salt.
-
Nucleophilic Attack by Amine: An amine (R''-NH₂) attacks the electrophilic carbon of the thioimidate salt.
-
Amidine Formation: The intermediate collapses, eliminating the thiol (benzyl mercaptan) as a leaving group, to yield the final, stable amidine salt.
Performance and Practical Considerations
The Pinner reaction and its variants are a classical and reliable method for preparing imidates, thioimidates, and subsequently, amidines.
| Feature | Benzyl Thioacetimidate HCl |
| Primary Use | Synthesis of N-substituted acetamidines from amines. |
| Precursors | Derived from acetonitrile, benzyl mercaptan, and HCl. |
| Reaction Type | Nucleophilic substitution on the thioimidate carbon. |
| Scope | Effective for a range of primary and secondary amines. |
| Byproducts | Benzyl mercaptan (a volatile and malodorous thiol). |
| Workup | Typically involves precipitation of the amidine salt or extraction. |
| Advantages | Provides a direct route to amidines from nitriles/amines, avoiding the use of carboxylic acids. |
Experimental Protocol: General Amidine Synthesis
-
Preparation: Dissolve the amine (1.0 equiv.) in a suitable anhydrous alcohol (e.g., methanol or ethanol).
-
Reagent Addition: Add this compound (1.05 equiv.) to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by observing the disappearance of the amine by TLC. Often, the product amidine hydrochloride will precipitate from the solution.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual benzyl mercaptan.
-
Workup (if no precipitate): If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce crystallization or precipitation.
-
Purification: The resulting amidine hydrochloride salt is often of high purity and may not require further purification. If necessary, recrystallization can be performed.
Part 3: Comparative Analysis and Selecting the Right Tool
It is clear that carbodiimides and this compound are not interchangeable reagents. They are used to synthesize fundamentally different functional groups.
Structural Difference: Amide vs. Amidine
The key difference lies in the functional group created. An amide contains a carbonyl group (C=O) bonded to a nitrogen atom, whereas an amidine contains an imine group (C=N) bonded to a second nitrogen atom.
| Functional Group | Amide | Amidine |
| General Structure | R-C(=O)N(R')R'' | R-C(=NR)N(R')R'' |
| Key Precursors | Carboxylic Acid + Amine | Nitrile + Amine |
| Basicity | Generally neutral | Strongly basic |
Decision Workflow for Synthesis
To select the appropriate synthetic strategy, the target functional group is the only determinant.
Conclusion
While both carbodiimides and thioimidate salts like this compound are valuable reagents in organic synthesis, they serve distinct and non-overlapping purposes.
-
Carbodiimides are the reagents of choice for the synthesis of amides from carboxylic acids. Their reliability, broad substrate scope, and the well-understood role of additives like HOBt make them indispensable tools, particularly in peptide chemistry.
-
This compound is a Pinner-type reagent used for the synthesis of amidines from amines. It provides an effective pathway to this important, basic functional group directly from a nitrile precursor.
Understanding this fundamental difference is critical for efficient and successful synthetic planning. By recognizing that the choice of reagent is dictated entirely by the desired product—amide or amidine—researchers can avoid unproductive experiments and proceed directly to the most appropriate and effective synthetic methodology.
References
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Peptide synthesis with carbodiimide. International Journal of Peptide and Protein Research. [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]
-
Li, P., & Xu, J. C. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Organic Letters, 1(10), 1611-1613. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Singh, P., & T, S. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 5(103), 84961-84966. [Link]
-
DeMong, D. E., & Williams, R. M. (2001). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Letters, 3(16), 2537-2540. [Link]
-
Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synlett. [Link]
-
N,N′-Dicyclohexylcarbodiimide. Wikipedia. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
-
Synthesis of amidines. Organic Chemistry Portal. [Link]
-
Baati, R., Gouverneur, V., & Mioskowski, C. (1999). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synthesis, 1999(06), 927-929. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Ghosez's Reagent. Eburon Organics. [Link]
-
Introduction to Peptide Synthesis. National Institutes of Health. [Link]
-
Scientific Letter: Amide Bond Formation. Atlanchim Pharma. [Link]
-
Bobbitt's Reagent. Organic Syntheses. [Link]
-
Woodward's Reagent K. Aapptec. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidine synthesis [organic-chemistry.org]
- 7. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 8. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
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- 13. Pinner Reaction [organic-chemistry.org]
- 14. d-nb.info [d-nb.info]
reactivity comparison of different S-alkyl thioacetimidate hydrochlorides
An In-Depth Guide to the Comparative Reactivity of S-Alkyl Thioacetimidate Hydrochlorides
Introduction: The Thioacetimidate as a Versatile Synthetic Hub
S-alkyl thioacetimidate hydrochlorides are highly valuable and versatile reagents in modern organic synthesis. Structurally, they are salts of thioimidic acids, characterized by a carbon-nitrogen double bond and a sulfur-alkyl group attached to the carbon. This arrangement renders the imine carbon highly electrophilic, making it an excellent target for nucleophilic attack. Their primary utility lies in their function as powerful amidinating agents, providing a reliable route to both simple and complex amidine structures, which are prevalent in medicinal chemistry and materials science.[1][2]
Beyond amidine synthesis, thioimidates serve as crucial intermediates. For instance, in solid-phase peptide synthesis, thioamides can be protected as S-alkyl thioimidates to prevent undesirable side reactions or epimerization at the α-carbon.[1][3] The choice of the S-alkyl group is not trivial; it profoundly influences the compound's stability, handling characteristics, and, most importantly, its reactivity. This guide provides a comparative analysis of the reactivity of common S-alkyl thioacetimidate hydrochlorides, supported by mechanistic principles and experimental considerations to aid researchers in reagent selection and reaction optimization.
PART 1: Fundamental Principles Governing Reactivity
The reactivity of an S-alkyl thioacetimidate hydrochloride in reactions with nucleophiles (e.g., amines) is governed by a classic nucleophilic addition-elimination mechanism. The overall reaction rate is determined by two primary factors: the electrophilicity of the imidate carbon and the stability of the thiol leaving group.
-
The Reaction Mechanism: The process begins with the neutralization of the hydrochloride salt by a base to generate the free thioacetimidate base. A nucleophile then attacks the electrophilic carbon atom of the C=N bond, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the alkanethiol (R-SH) as a leaving group, yielding the final product, typically an amidine.
-
The Nature of the S-Alkyl Group (R): This is the most critical factor in differentiating the reactivity between various thioacetimidates.
-
Leaving Group Ability: The stability of the departing thiol (R-SH) is paramount. A more stable leaving group will facilitate a faster reaction. The stability is directly related to the acidity of the corresponding thiol; a more acidic thiol is a better leaving group. Therefore, S-alkyl groups that lead to more acidic thiols will enhance the reactivity of the thioacetimidate.
-
Steric Effects: While generally less dominant than the leaving group effect, significant steric bulk on the alkyl group can moderately hinder the approach of the nucleophile to the reaction center, potentially slowing the reaction.
-
-
Nucleophile Strength and Sterics: The nature of the attacking nucleophile is also crucial. Stronger, less sterically hindered nucleophiles, such as primary amines, will react more rapidly than weaker or bulkier nucleophiles like secondary amines or anilines with ortho-substituents.[4]
-
Reaction Conditions:
-
Base: An appropriate base is required to deprotonate the hydrochloride salt and generate the reactive free-base form. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal as they do not compete with the primary nucleophile.
-
Solvent: Solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), or chlorinated solvents are often used as they effectively dissolve the reactants.[1]
-
Reaction Mechanism Diagram
Caption: General mechanism for amidine synthesis from S-alkyl thioacetimidate HCl.
PART 2: Comparative Reactivity Analysis
While direct, side-by-side kinetic data for all S-alkyl thioacetimidates is sparse in the literature, a clear reactivity trend can be established based on the principles of leaving group ability and practical handling considerations.
S-Methyl Thioacetimidate Hydrochloride
-
Reactivity: This is generally the most reactive common thioacetimidate. Methanethiol (CH₃SH) is the most acidic among simple alkanethiols (pKa ≈ 10.4), making it the best leaving group. This translates to faster reaction times, especially with less reactive nucleophiles.
-
Advantages: High reactivity allows for lower reaction temperatures or shorter reaction times.
-
Disadvantages: The primary drawback is the byproduct, methanethiol. It is a highly toxic, volatile (B.P. 6 °C), and extremely malodorous gas, requiring specialized handling procedures such as working in a high-performance fume hood and using quenching solutions (e.g., bleach) for disposal. These safety and handling concerns can make it unsuitable for large-scale synthesis.[1]
S-Ethyl Thioacetimidate Hydrochloride
-
Reactivity: S-Ethyl thioacetimidates are slightly less reactive than their S-methyl counterparts. Ethanethiol (CH₃CH₂SH) is a slightly weaker acid (pKa ≈ 10.6) and thus a marginally less effective leaving group. In many cases, this difference in reactivity is minor and can be compensated for by a modest increase in temperature or reaction time.[4][5]
-
Advantages: The key advantage is practical. Ethanethiol is a liquid (B.P. 35 °C), making it significantly easier and safer to handle and contain than gaseous methanethiol. This makes the S-ethyl variant a more practical choice for routine and scale-up applications.
-
Disadvantages: May require slightly more forcing conditions (e.g., longer heating) compared to the S-methyl derivative when reacting with challenging, unreactive nucleophiles.
S-Benzyl and Other Substituted Alkyl Thioacetimidates
-
Reactivity: The reactivity of S-benzyl thioacetimidates is comparable to S-ethyl derivatives. Benzylthiol has a pKa (≈ 9.43) that suggests it is a very good leaving group, however, steric factors may play a role.
-
Advantages: These derivatives are often employed when specific deprotection strategies are required, particularly in complex molecule synthesis like peptides. For example, groups like 4-azidobenzyl are chosen because they can be cleaved under specific, mild conditions (e.g., reduction) that would not affect other functional groups in the molecule.[1]
-
Disadvantages: These reagents are more expensive and are typically reserved for specialized applications rather than general amidine synthesis.
Summary of Comparative Data
| S-Alkyl Group | Relative Reactivity | Leaving Group (Thiol) | Thiol pKa (approx.) | Thiol Boiling Point | Key Advantages | Key Disadvantages |
| Methyl | Highest | Methanethiol | 10.4 | 6 °C | Maximum reactivity, useful for difficult transformations. | Methanethiol is a toxic, foul-smelling gas; requires special handling.[1] |
| Ethyl | High | Ethanethiol | 10.6 | 35 °C | Excellent balance of reactivity and safety; ethanethiol is an easier-to-handle liquid. | Slightly less reactive than S-methyl variant. |
| Benzyl | High | Benzylthiol | 9.4 | 195 °C | Good reactivity; solid leaving group; allows for alternative cleavage methods. | Higher cost; more complex starting material. |
| 4-Azidobenzyl | Moderate | 4-Azidobenzyl thiol | N/A | High | Enables highly specific, mild deprotection conditions (useful in peptide chemistry).[1] | Specialized, expensive reagent; not for general use. |
PART 3: Experimental Protocol & Workflow
This section provides a representative protocol for the synthesis of an amidine, highlighting the practical steps and the rationale behind them.
Protocol: Synthesis of N-phenylacetamidine from S-Ethyl Thioacetimidate Hydrochloride
Objective: To synthesize N-phenylacetamidine by reacting S-ethyl thioacetimidate hydrochloride with aniline.
Materials:
-
S-Ethyl thioacetimidate hydrochloride
-
Aniline (freshly distilled)
-
Triethylamine (TEA), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add S-ethyl thioacetimidate hydrochloride (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration). Stir the mixture until all solid has dissolved.
-
Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the thioacetimidate. DMF is an excellent polar aprotic solvent for this reaction.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise. Stir for 15 minutes at 0 °C.
-
Rationale: TEA acts as a non-nucleophilic base to neutralize the HCl salt, generating the reactive free base in situ. Adding it at 0 °C controls any potential exotherm.
-
-
Nucleophile Addition: Add aniline (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Rationale: Adding the nucleophile slowly helps maintain temperature control. A slight excess ensures complete consumption of the limiting thioacetimidate.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thioacetimidate is consumed.
-
Rationale: The reaction is typically complete within a few hours at room temperature for reactive amines like aniline.
-
-
Workup - Quenching: Once complete, dilute the reaction mixture with diethyl ether.
-
Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) to remove any remaining acid and the triethylammonium salt, followed by brine (1x) to reduce the amount of water in the organic layer.
-
Rationale: The aqueous washes remove water-soluble byproducts and impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amidine can be purified by crystallization or column chromatography on silica gel, if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical amidine synthesis protocol.
Conclusion and Outlook
The choice of an S-alkyl thioacetimidate hydrochloride reagent is a strategic decision that balances reactivity with practical considerations of safety and handling. While S-methyl derivatives offer the highest reactivity, their use is often limited by the hazardous nature of the methanethiol byproduct. For the vast majority of applications, S-ethyl thioacetimidate hydrochloride provides the optimal compromise, delivering high reactivity with significantly improved handling characteristics. Specialized reagents, such as S-benzyl or other substituted variants, hold a crucial place in complex, multi-step syntheses where specific cleavage conditions are paramount. By understanding the mechanistic principles and practical differences outlined in this guide, researchers can make informed decisions to optimize their synthetic routes toward valuable amidine-containing target molecules.
References
-
Synthesis of Functionalized Thioimidates from Thioamides and Arylboronic Acids via Copper-Catalyzed Cross-Coupling Reaction at Room Temperature. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PubMed Central (PMC). Available at: [Link]
-
Thioimidates provide general access to thioamide, amidine, and imidazolone peptide-bond isosteres | Request PDF. ResearchGate. Available at: [Link]
-
Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties. PubMed. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Sources
A Definitive Guide to the Structural Validation of Benzyl Thioacetimidate Hydrochloride: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and intellectual property claims are built. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map.
This guide provides an in-depth, practical comparison of structural validation methodologies, centered on the case study of Benzyl thioacetimidate hydrochloride (C₉H₁₁NS·HCl). We will explore not just the "how" but the critical "why" behind the experimental choices, from synthesis to the final, validated crystallographic model. This document eschews a rigid template in favor of a logical, field-tested workflow that mirrors the scientific process of structural elucidation.
The Genesis of the Analyte: Synthesis of this compound
Before any structural analysis can commence, a pure, crystalline sample of the target compound is required. This compound is not commonly available with a detailed published synthesis. Therefore, we propose a robust and logical synthetic route based on a modification of the classic Pinner reaction. The Pinner reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2][3] In our case, we adapt this for a thiol (benzyl mercaptan) to form the desired S-benzyl thioacetimidate salt.
Proposed Synthesis Protocol:
The reaction proceeds via the activation of the nitrile by anhydrous hydrogen chloride, forming a highly electrophilic nitrilium ion. This is subsequently attacked by the nucleophilic sulfur of the benzyl mercaptan.
Experimental Workflow: Synthesis
Caption: Proposed synthesis of this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and dry HCl gas is critical. Water can hydrolyze the intermediate nitrilium ion or the final imidate salt, leading to the formation of esters or amides as byproducts.[4]
-
Low Temperature: The reaction is maintained at a low temperature (0-5 °C) because the Pinner salt intermediate can be thermodynamically unstable at higher temperatures, potentially rearranging or decomposing.[2]
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of the thiol (benzyl mercaptan).
The crude product should be purified, typically by recrystallization from a suitable solvent system (e.g., methanol/ether), to achieve the high purity (>95%) necessary for successful crystallization.
The Cornerstone of Validation: Single-Crystal X-ray Crystallography
While techniques like NMR and mass spectrometry provide valuable data on connectivity and mass, they are fundamentally indirect methods for structure determination.[5] X-ray crystallography, by contrast, directly maps the electron density of a molecule in its crystalline state, providing precise bond lengths, angles, and stereochemistry.[6]
The overall workflow for crystallographic validation is a multi-step process requiring patience and precision.
Experimental Workflow: X-ray Crystallography
Sources
A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Benzyl Thioacetimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory hurdle but a cornerstone of safety and efficacy. This guide offers an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical methods for the purity assessment of Benzyl thioacetimidate hydrochloride, a key chemical entity. We will explore the fundamental principles, provide actionable experimental protocols, and present a comparative analysis to empower researchers with the knowledge to select the most suitable methodology for their needs.
The Principle: Why qNMR is a Primary Analytical Method
Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3][4] This inherent stoichiometry allows for the determination of a substance's purity or concentration by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself.[2][4][5]
This unique characteristic provides a significant advantage over techniques like High-Performance Liquid Chromatography (HPLC), which typically rely on response factors and calibration curves generated from a reference standard of the identical compound.[2][6] The accuracy of qNMR is rooted in this direct proportionality, making it a powerful tool for absolute quantification.[2][3]
Causality in Experimental Design: Key Parameters for Accurate qNMR
Achieving accurate and reproducible qNMR results is contingent upon a meticulously planned experiment.[7] The choices made during method development are critical and based on the following principles:
-
Internal Standard Selection : The cornerstone of accurate qNMR is the choice of the internal standard.[8] An ideal standard should be:
-
High Purity (≥99%) and Certified : To ensure the accuracy of the final calculation, the purity of the internal standard must be known and traceable.[9][10]
-
Chemically Inert : It must not react with the analyte, solvent, or any impurities.[9][11]
-
Spectrally Simple with Non-Overlapping Signals : The standard should ideally produce a sharp, singlet peak in a region of the ¹H NMR spectrum that is free from analyte or impurity signals to allow for accurate integration.[7][9][10]
-
Soluble : It must be fully soluble in the deuterated solvent used for the analysis.[9][10]
-
Stable : The standard must be stable under the experimental conditions and not be volatile or hygroscopic.[9][10]
-
-
Relaxation Delay (D1) : This is arguably the most critical parameter for quantification. To ensure the signal intensity is directly proportional to the number of nuclei, all protons must fully relax back to their equilibrium state between successive pulses.[11] A repetition time (acquisition time + relaxation delay) of at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest is recommended to ensure 99% relaxation.[12][13] For robust quantification, a delay of 7x T₁ is even better.[14] Insufficient relaxation delay will lead to signal saturation and an underestimation of the quantity.[8]
-
Pulse Angle : A 90° pulse is typically recommended for qNMR as it produces the maximum signal intensity in a single scan, which is beneficial for maximizing the signal-to-noise ratio.[7][12]
-
Signal-to-Noise (S/N) Ratio : For integration errors to be less than 1%, a high S/N ratio (at least 250:1) is required.[11] This is achieved by adjusting the sample concentration and the number of scans.
Experimental Protocol: qNMR Purity of this compound
This protocol outlines a validated approach for determining the purity of this compound using ¹H-qNMR.
Materials and Reagents:
-
This compound (Analyte)
-
Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)
-
Deuterium Oxide (D₂O, 99.9% D)
-
High-precision analytical balance
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
NMR data processing software.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of D₂O.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.
-
Perform standard instrument preparations such as locking, tuning, and shimming.
-
Acquire the ¹H NMR spectrum using the following key parameters:
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved, non-overlapping signal for the analyte (e.g., the benzylic CH₂ protons) and the signal for the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity of this compound using the following formula[7][16]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
Purity_std : Purity of the internal standard
-
Caption: Workflow for qNMR Purity Assessment.
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR is a powerful technique, it is essential to understand its performance in relation to other established methods for purity determination, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration.
| Feature | qNMR | HPLC-UV | GC-FID | Potentiometric Titration |
| Principle | Nuclear properties (stoichiometric) | Differential partitioning & UV absorption | Volatility & partitioning | Chemical reaction (acid-base) |
| Reference Standard | Required (Internal, can be unrelated) | Required (Analyte-specific) | Required (Analyte-specific) | Required (Titrant) |
| Specificity | High[1] | High[1] | High | Moderate to Low[1] |
| Accuracy | Excellent | Excellent | Excellent | Good |
| Precision (%RSD) | < 1.0%[4] | < 1.0% | < 1.5% | < 2.0% |
| Sample Throughput | Moderate | High | High | Moderate |
| Destructive? | No[1][2] | Yes | Yes | Yes |
| Solvent Consumption | Low | High | Moderate | Low |
| Ideal For | Absolute quantification, structure confirmation, reference material certification. | Routine QC, stability studies, high-throughput screening. | Volatile compounds and residual solvent analysis.[17] | Purity of acidic or basic compounds. |
Discussion:
-
qNMR excels as an orthogonal method to chromatography, providing a fundamentally different and confirmatory assessment of purity.[1] Its non-destructive nature allows for sample recovery, which is crucial when dealing with limited quantities of material.[1][2]
-
HPLC is the workhorse of the pharmaceutical industry for routine purity testing due to its high resolution, sensitivity, and automation capabilities.[15] However, it relies heavily on the availability of high-purity reference standards for the analyte and its impurities.[18]
-
GC is highly effective for volatile and thermally stable compounds. For a hydrochloride salt like Benzyl thioacetimidate, which is non-volatile, direct GC analysis is not feasible without derivatization or pyrolysis, making it less suitable for purity assessment of the intact salt. However, headspace GC is the standard for analyzing residual solvents, which is a component of overall purity.[17][19]
-
Titration is a cost-effective method for determining the purity of acidic or basic compounds.[1] For this compound, titration could quantify the hydrochloride content but would lack the specificity to distinguish the parent compound from structurally similar basic impurities.[1]
Caption: Method suitability based on compound properties.
Trustworthiness: A Self-Validating System
The qNMR protocol described is designed to be a self-validating system. Its trustworthiness is grounded in:
-
SI Traceability : By using a Certified Reference Material (CRM) as the internal standard, the measurement is traceable to the International System of Units (SI).[2][10]
-
Orthogonal Confirmation : The purity value obtained by qNMR can be compared with results from an orthogonal method like HPLC.[20] Agreement between these techniques provides a high degree of confidence in the assigned purity value.
-
Validation According to ICH Q2(R1) : The qNMR method must be validated for its intended purpose, following guidelines such as ICH Q2(R1).[21][22][23] This involves assessing parameters like:
-
Specificity : Demonstrating that the analyte signal is free from interference from the internal standard, impurities, or excipients.
-
Linearity : Establishing a linear relationship between signal integrals and concentration.
-
Accuracy & Precision : Showing that the method provides results that are close to the true value and are reproducible.[23]
-
Robustness : Assessing the method's performance under small, deliberate variations in experimental parameters.
-
Conclusion
Quantitative NMR is an exceptionally accurate, precise, and reliable primary method for the purity assessment of this compound.[6] It offers distinct advantages over traditional chromatographic techniques, most notably its ability to provide absolute quantification without a compound-specific reference standard and its non-destructive nature.[2][4] While HPLC remains the industry standard for high-throughput, routine quality control, qNMR serves as an indispensable tool for the certification of reference materials, in-depth investigations, and as a powerful orthogonal technique to ensure the highest level of confidence in purity assignments during drug development. The judicious application of qNMR, guided by a thorough understanding of its principles and experimental parameters, empowers scientists to make critical decisions with confidence.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education.
-
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A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs. Alternative Methods. Benchchem.
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Quantitative NMR. Organic Primary Standards Group.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
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Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed.
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〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF.
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GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes (ENFSI).
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A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
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NMR Relaxation. Joseph P. Hornak, Ph.D.
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A Comparative Guide to the Kinetics of Thioimidate Formation: A Resource for Covalent Drug Discovery
Introduction: The Rising Prominence of Nitrile Warheads in Covalent Therapeutics
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency, prolonged duration of action, and for targeting proteins once considered "undruggable."[1] Among the diverse electrophilic "warheads" employed to form a stable bond with a target protein, the nitrile group has garnered significant attention.[2][3][4] Its appeal lies in its relatively mild electrophilicity, which can be finely tuned to balance reactivity and selectivity, thereby minimizing off-target effects.[4]
The reaction of a nitrile with a nucleophilic residue on a protein, most commonly a cysteine, results in the formation of a thioimidate adduct.[2][3] This reversible or irreversible covalent bond formation is the cornerstone of the therapeutic effect of several approved drugs, including the COVID-19 antiviral nirmatrelvir and the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin.[2][5]
Understanding the kinetics of thioimidate formation is paramount for the rational design of next-generation covalent therapies. The rate of this reaction directly influences the inhibitor's efficacy, selectivity, and overall pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of the formation kinetics of different thioimidates, supported by experimental data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of nitrile-based covalent inhibitors.
The Mechanism of Thioimidate Formation: A Pinner-like Reaction
The formation of a thioimidate from a nitrile and a thiol, such as the side chain of a cysteine residue, proceeds through a Pinner-like reaction mechanism.[2][6][7] The process is initiated by the nucleophilic attack of the thiolate anion on the electrophilic carbon of the nitrile group. This forms a transient thioimidate intermediate, which is then protonated to yield the final product. The reversibility of this reaction is dependent on the stability of the resulting thioimidate adduct.[2]
Caption: Generalized mechanism of thioimidate formation.
Factors Influencing Thioimidate Formation Kinetics
The rate of thioimidate formation is highly sensitive to the electronic and steric properties of both the nitrile-containing molecule and the thiol. Key factors include:
-
Electrophilicity of the Nitrile: The reactivity of the nitrile is directly proportional to its electrophilicity. Electron-withdrawing groups attached to the nitrile-bearing carbon increase its electrophilicity, thereby accelerating the rate of nucleophilic attack by the thiol.[1] This is a critical principle for tuning the reactivity of covalent inhibitors.
-
Steric Hindrance: Bulky substituents near the nitrile group or the thiol can sterically hinder the approach of the nucleophile, slowing down the reaction rate.
-
Nucleophilicity of the Thiol: The nucleophilicity of the thiol is dependent on its pKa. A lower pKa results in a higher concentration of the more nucleophilic thiolate anion at physiological pH, leading to a faster reaction.
-
Solvent and pH: The reaction environment, including the polarity of the solvent and the pH of the solution, can influence the reaction rate by affecting the protonation state of the thiol and stabilizing the transition state.
Comparative Kinetic Analysis of Thioimidate Formation
A recent study by Malešević et al. (2023) provides a systematic investigation into the reactivity of a diverse set of heteroaromatic nitriles with cysteine under physiologically relevant conditions.[1] The second-order rate constants (k₂) from this study offer a valuable dataset for comparing the intrinsic reactivity of different nitrile warheads.
| Compound ID | Heteroaromatic Core | Substituent (R) | k₂ (M⁻¹s⁻¹) |
| 1 | Pyridine | 4-CN | 0.08 |
| 2 | Pyrimidine | 2-CN | 1.2 |
| 3 | Pyrazine | 2-CN | 2.5 |
| 4 | Pyridazine | 3-CN | 9.8 |
| 5 | 1,2,4-Triazine | 3-CN | > 100 |
| 6 | Thiazole | 2-CN | 0.05 |
| 7 | Oxazole | 2-CN | 0.03 |
| 8 | Imidazole | 2-CN | < 0.01 |
| 9 | Benzothiazole | 2-CN | 0.45 |
| 10 | Benzoxazole | 2-CN | 0.21 |
Data adapted from Malešević et al., Bioconjugate Chemistry, 2023.[1]
Analysis of Kinetic Data:
The data in the table clearly illustrates the profound impact of the heteroaromatic system on the reactivity of the nitrile group. Key observations include:
-
Effect of Nitrogen Atoms: There is a clear trend of increasing reactivity with an increasing number of nitrogen atoms in the heteroaromatic ring and their proximity to the nitrile group. For example, the rate constants increase in the order of pyridine < pyrimidine < pyrazine < pyridazine < 1,2,4-triazine. This is due to the electron-withdrawing nature of the nitrogen atoms, which enhances the electrophilicity of the nitrile carbon.
-
Five-Membered vs. Six-Membered Rings: The five-membered heterocyclic nitriles (thiazole, oxazole, imidazole) are generally less reactive than their six-membered counterparts. This can be attributed to the different electronic properties of these ring systems.
-
Fused Ring Systems: The benzofused systems (benzothiazole, benzoxazole) exhibit intermediate reactivity, which is higher than their monocyclic five-membered ring analogues but lower than the most reactive six-membered systems.
These findings underscore the "tunability" of the nitrile warhead. By judicious selection of the heteroaromatic scaffold, medicinal chemists can modulate the reaction kinetics over several orders of magnitude to achieve the desired balance of on-target activity and off-target safety.
Experimental Protocols for Kinetic Studies
Accurate determination of the kinetic parameters for thioimidate formation is crucial for structure-activity relationship (SAR) studies. A common and accessible method for monitoring these reactions is UV-Vis spectroscopy.[8][9]
UV-Vis Spectroscopy-Based Kinetic Assay
This protocol describes a general method for determining the second-order rate constant of the reaction between a nitrile-containing compound and a thiol (e.g., N-acetylcysteine as a model for cysteine) under pseudo-first-order conditions.
Rationale: By using a large excess of the thiol, its concentration remains effectively constant throughout the reaction. This simplifies the kinetics to a pseudo-first-order process, where the observed rate constant (k_obs) is linearly dependent on the concentration of the thiol. The second-order rate constant (k₂) can then be determined from the slope of a plot of k_obs versus thiol concentration.
Caption: Workflow for UV-Vis based kinetic analysis.
Materials:
-
Nitrile-containing compound of interest
-
N-acetylcysteine (or other suitable thiol)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the nitrile compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of stock solutions of N-acetylcysteine in the reaction buffer at different concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM).
-
-
Instrument Setup:
-
Set the spectrophotometer to the desired temperature (e.g., 37 °C).
-
Determine the optimal wavelength for monitoring the reaction. This can be done by scanning the UV-Vis spectra of the reactants and the product to find a wavelength where there is a significant change in absorbance upon reaction.
-
-
Kinetic Measurement:
-
Add the reaction buffer and the N-acetylcysteine solution to a cuvette and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small volume of the nitrile stock solution to the cuvette. The final concentration of the nitrile should be significantly lower than the lowest concentration of N-acetylcysteine (e.g., at least 10-fold excess of thiol).
-
Immediately start monitoring the change in absorbance at the pre-determined wavelength over time until the reaction reaches completion.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a single exponential decay equation to obtain the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment for each concentration of N-acetylcysteine.
-
Plot the calculated k_obs values against the corresponding concentrations of N-acetylcysteine.
-
Perform a linear regression on the data. The slope of the resulting line is the second-order rate constant (k₂).
-
Alternative Techniques
While UV-Vis spectroscopy is a convenient method, other techniques can also be employed for monitoring thioimidate formation kinetics:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and allows for the simultaneous monitoring of multiple species (reactants, intermediates, and products) in the reaction mixture.[7][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based assays can be used to separate and quantify the reactants and products at different time points, providing a robust method for following the reaction progress.[2][12][13]
Conclusion and Future Outlook
The formation of a thioimidate bond between a nitrile warhead and a cysteine residue is a key reaction in the mechanism of action of a growing number of covalent drugs. The kinetic profile of this reaction is a critical determinant of a drug's therapeutic window. As demonstrated in this guide, the reactivity of nitrile warheads can be rationally modulated by altering their electronic environment, providing a powerful tool for optimizing covalent inhibitor design.
The continued development of robust and high-throughput kinetic assays, coupled with computational modeling, will further accelerate the discovery of novel covalent therapies with improved efficacy and safety profiles. The insights provided herein are intended to empower researchers in this exciting and rapidly evolving field to make more informed decisions in the design and evaluation of next-generation covalent medicines.
References
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Malešević, M., et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry. Available at: [Link]
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Schreier, V. H., et al. (2022). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. Journal of Chemical Information and Modeling. Available at: [Link]
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de Oliveira, M. A. L., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Kar, R., & Aher, A. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. Available at: [Link]
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VanVeller, B., et al. (2022). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
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Suh, H., et al. (2018). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters. Available at: [Link]
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Robertson, I. M., et al. (2019). Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]
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Robertson, I. M., et al. (2019). Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]
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Suh, H., et al. (2018). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters. Available at: [Link]
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Mayr, H., et al. (2021). Second-order rate constants (k) for the reactions of the thio-and selenoethers 2 and 3 with benzhydrylium ions 4 in CH 2 Cl 2 at 20 °C. ResearchGate. Available at: [Link]
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University of York. (2016). Kinetic Profiling by NMR. University of York. Available at: [Link]
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Péczka, N., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Available at: [Link]
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Lampkin, B. J., et al. (2021). Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties. Angewandte Chemie. Available at: [Link]
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Basile, A., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules. Available at: [Link]
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Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Available at: [Link]
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Northwestern University. (n.d.). Kinetics / reaction monitoring. IMSERC. Available at: [Link]
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UCL. (2021). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. Available at: [Link]
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VanVeller, B., et al. (2022). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Organic reactions. Available at: [Link]
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Frydman, L., et al. (2022). Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications. Available at: [Link]
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Kazimierczuk, K., et al. (2025). NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available at: [Link]
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Virtual Labs. (n.d.). Study of kinetics of a reaction by using spectrophotometric method. Amrita Vishwa Vidyapeetham. Available at: [Link]
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Nagy, P. (2013). List of Selected Second Order Rate Constants for Thiol-Disulfide Interchange Reactions in Small Molecules As Well As Proteins. ResearchGate. Available at: [Link]
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Pohl, M., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules. Available at: [Link]
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Klingaman, T. C., et al. (2015). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Methods. Available at: [Link]
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NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Norwegian University of Science and Technology. Available at: [Link]
-
Bakhti, H., et al. (2014). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. Journal de la Société Chimique de Tunisie. Available at: [Link]
-
Reinert, Z. E., et al. (2017). Incorporating Thioamides into Proteins by Native Chemical Ligation. Journal of Visualized Experiments. Available at: [Link]
-
Larsson, C. (2011). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. Available at: [Link]
-
Klingaman, T. C., et al. (2015). HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. Molecules. Available at: [Link]
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A Comparative Guide to Amine Modification: Benzyl Thioacetimidate vs. O-Acyl Isoureas
For researchers, scientists, and drug development professionals, the precise covalent modification of primary amines on proteins and other biomolecules is a cornerstone of modern biotechnology. This capability allows for the attachment of reporter labels, the creation of antibody-drug conjugates, and the stabilization of protein-protein interactions. The choice of reagent for this critical step is paramount, directly influencing reaction efficiency, specificity, and the preservation of the target molecule's function.
This guide provides an in-depth, objective comparison of two prevalent methodologies for amine modification: the use of stable imidoester reagents, exemplified by Benzyl Thioacetimidate Hydrochloride , and the in situ generation of O-Acyl Isoureas using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). We will explore the underlying chemical principles, compare their performance based on experimental evidence, and provide detailed protocols to empower you to make an informed decision for your specific application.
The Chemistry of Amine Modification: Two Distinct Pathways
At the heart of this comparison are two different chemical approaches to activating a molecule for reaction with a primary amine (-NH₂), such as the ε-amino group of a lysine residue.
1. This compound: The Amidination Pathway
Benzyl thioacetimidate belongs to the class of imidoesters. These reagents react directly with primary amines in a process called amidination. The key feature of this reaction is the conversion of a primary amine into an amidine, which crucially retains the positive charge of the original protonated amine at physiological pH.[1] This charge preservation is often vital for maintaining the native conformation and solubility of the modified protein.
2. O-Acyl Isoureas: The Zero-Length Amidation Pathway
O-acyl isoureas are not stable, bottled reagents but rather highly reactive intermediates generated in situ. This is most commonly achieved by reacting a molecule containing a carboxylic acid (-COOH) with a carbodiimide, such as EDC.[2][3] The carbodiimide activates the carboxyl group to form the O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by a primary amine, forming a stable, neutral amide bond. Because no part of the EDC molecule is incorporated into the final linkage, it is termed a "zero-length" crosslinker.[2][3]
Head-to-Head Comparison: Performance and Practicality
The choice between these two methodologies involves a trade-off between reaction control, stability, and the nature of the final linkage.
| Parameter | This compound | O-Acyl Isoureas (via EDC) |
| Reagent Type | Stable, isolatable hydrochloride salt. | Highly reactive, transient intermediate generated in situ from a carboxyl-containing molecule and a carbodiimide (e.g., EDC). |
| Target Functional Group | Primary Amines (-NH₂) | Carboxylic Acids (-COOH) are activated to react with Primary Amines (-NH₂). |
| Reaction Mechanism | Amidination | Carbodiimide-mediated Amidation |
| Bond Formed | Amidine | Amide |
| Charge of Final Linkage | Positive charge is retained. | Positive charge of the amine is neutralized. |
| Optimal Reaction pH | Alkaline (typically pH 8.0 - 10.0)[4] | Two-stage optimum: Carboxyl activation is most efficient at acidic pH (4.5-6.0), while amine coupling is favored at pH 7.2-8.5.[5] |
| Intermediate Stability | N/A (Direct reaction) | The O-acylisourea intermediate is highly unstable in aqueous solution (half-life of seconds), prone to hydrolysis.[4] Stability is significantly enhanced by adding N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable NHS-ester intermediate.[3][5] |
| Byproducts | Benzyl thiol | Water-soluble urea derivative. |
| Key Advantages | - Preserves positive charge of the amine.- One-step reaction under alkaline conditions.- Stable reagent for easy handling and storage. | - Creates a stable, neutral amide bond.- "Zero-length" crosslinking.- High coupling efficiencies, especially with NHS/sulfo-NHS. |
| Potential Drawbacks | - Requires alkaline pH, which may affect protein stability.- Amidine bond can be less stable than an amide bond under certain conditions. | - Two-step reaction with differing pH optima can be complex.- Neutralizes the amine's positive charge, potentially altering protein structure/solubility.- The O-acylisourea intermediate is prone to hydrolysis, reducing efficiency without NHS/sulfo-NHS.[2] |
Mechanistic Insights: A Visual Explanation
Understanding the reaction pathways is crucial for troubleshooting and optimizing your experiments.
Benzyl Thioacetimidate Reaction Mechanism
The reaction is a direct nucleophilic attack of the primary amine on the imidate carbon, leading to the formation of a positively charged amidine and the release of benzyl thiol.
Caption: Reaction of Benzyl Thioacetimidate with a primary amine.
O-Acyl Isourea Formation and Reaction
This is a two-step process. First, the carboxyl group is activated by EDC. The resulting O-acylisourea can then react with an amine or be stabilized by NHS.
Caption: EDC-mediated coupling via an O-acyl isourea intermediate.
Experimental Protocols
The following protocols provide a starting point for amine modification. Optimization for your specific molecules and application is highly recommended.
Protocol 1: Protein Amidination using this compound
This protocol is adapted from methodologies for similar imidoesters like methyl benzimidate.[1]
Materials:
-
Purified target protein in an amine-free buffer (e.g., 0.2 M borate buffer or triethanolamine buffer).
-
This compound.
-
Reaction Buffer: 0.2 M borate buffer, pH 8.5.
-
Quenching Solution: 1 M Glycine or Tris, pH 7.5.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Exchange the protein into the Reaction Buffer. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in ice-cold Reaction Buffer to a concentration of ~10-20 mg/mL.
-
Amidination Reaction: Add a 10- to 50-fold molar excess of the freshly prepared Benzyl Thioacetimidate solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove excess reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.
Protocol 2: Protein Amidation using EDC and Sulfo-NHS
This is a widely used two-step protocol for creating stable amide linkages.[3][5]
Materials:
-
Protein 1 (with carboxyl groups) and Protein 2 (with amine groups).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris, pH 8.0.
-
Desalting column.
Procedure:
-
Protein Preparation: Dissolve Protein 1 (the carboxyl-containing molecule) in Activation Buffer at 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add EDC to a final concentration of 2-4 mM and Sulfo-NHS to a final concentration of 5-10 mM.
-
Incubation: React for 15-30 minutes at room temperature.
-
Buffer Exchange (Crucial Step): Immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5). This step also raises the pH for efficient amine coupling.
-
Conjugation Reaction: Immediately add the activated Protein 1 to a solution of Protein 2 (the amine-containing molecule) in Coupling Buffer. A 1:1 molar ratio is a good starting point.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted proteins.
Concluding Remarks for the Practicing Scientist
The choice between Benzyl Thioacetimidate and O-acyl isourea (via EDC) is not a matter of one being universally superior, but rather which tool is right for the job.
Choose Benzyl Thioacetimidate (or other imidoesters) when:
-
Preservation of the positive charge on the modified amine is critical for maintaining protein structure, solubility, or downstream function (e.g., interacting with negatively charged partners).
-
A simpler, one-step reaction at a constant alkaline pH is preferred.
Choose the O-acyl isourea pathway (EDC/NHS) when:
-
A stable, uncharged amide bond is desired, which is often more robust for long-term applications.
-
You are performing "zero-length" crosslinking to study protein-protein interactions where a minimal distance constraint is required.
-
The neutralization of the amine's charge is either desirable or has been shown to not adversely affect the protein's function.
Ultimately, the most successful conjugation strategy is born from a clear understanding of the underlying chemistry and a willingness to empirically optimize the reaction conditions for the specific biomolecules involved. By carefully considering the factors outlined in this guide, researchers can confidently select and implement the most effective method to achieve their scientific goals.
References
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PubMed. (1986). Kinetics of Protein-Modification Reactions. Determination of the Fractional Concentration of Enzyme Protein Groups, or Group Reactivities, Essential for Catalytic Function. [Link]
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National Center for Biotechnology Information. (1986). Kinetics of protein-modification reactions. Stoichiometry of modification-produced enzyme inactivation: modification of rhodanese by 2,4,6-trinitrobenzenesulphonic acid. [Link]
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ResearchGate. (2012). Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Benzyl Thioacetimidate Hydrochloride in Amidine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of amidine-containing compounds is a frequent and critical task. The amidine moiety is a key pharmacophore in numerous biologically active molecules, making its efficient and cost-effective construction a cornerstone of medicinal chemistry.[1] This guide provides an in-depth evaluation of Benzyl thioacetimidate hydrochloride, a commercially available reagent for amidine synthesis, comparing its performance and cost-effectiveness against traditional and alternative synthetic routes. Our analysis is grounded in experimental data and practical considerations to empower you to make informed decisions in your synthetic strategy.
The Central Role of Amidines and the Challenge of Synthesis
The synthesis of amidines has been a long-standing challenge in organic chemistry. While several methods exist, they often involve trade-offs between reaction conditions, substrate scope, yield, and cost. The classical Pinner reaction, first described in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a "Pinner salt"), which is then converted to the amidine by reaction with an amine.[2][3][4] While foundational, the Pinner reaction often requires harsh, anhydrous conditions and the use of gaseous hydrogen chloride, posing challenges for scalability and compatibility with sensitive functional groups.[3][5]
This has led to the development of numerous alternative methods, including the use of pre-activated intermediates like thioimidates. This compound falls into this category, offering a potentially milder and more efficient route to amidines.
In Focus: this compound
This compound (C₉H₁₁NS · HCl) is the hydrochloride salt of the S-benzyl ester of ethanimidothioic acid.[6][7] It serves as a stable, isolable thioimidate precursor that can be directly reacted with amines to furnish the corresponding acetamidine derivatives.
Mechanism of Action: The Thiol Advantage
The utility of thioimidates like this compound stems from the superior leaving group ability of thiols compared to alcohols.[8] The reaction proceeds via nucleophilic attack of an amine on the electrophilic carbon of the thioimidate. The subsequent elimination of benzyl mercaptan, a relatively stable thiol, drives the reaction forward to form the amidine. This process is often more efficient and proceeds under milder conditions than the corresponding reaction with an oxygen-based imidate.
Caption: Reaction pathway for amidine synthesis using this compound.
Comparative Analysis of Amidine Synthesis Routes
To evaluate the cost-effectiveness of this compound, we must compare it to viable alternatives. The primary contenders are the classical Pinner reaction and modern catalytic methods.
Alternative 1: The Classical Pinner Reaction
This two-step method remains a workhorse for amidine synthesis.[4] It begins with the formation of an imidate salt from a nitrile and an alcohol under acidic conditions, followed by aminolysis.
-
Strengths: The starting materials (nitriles, alcohols, HCl) are typically inexpensive and readily available. The method is well-documented in the literature.
-
Weaknesses: Requires strictly anhydrous conditions to prevent hydrolysis of the imidate to an ester.[5] The use of gaseous HCl can be cumbersome and corrosive, requiring specialized equipment. Low temperatures are often necessary to prevent the decomposition of the thermodynamically unstable Pinner salt.[3] The reaction may not be suitable for substrates with acid-sensitive functional groups.
Alternative 2: Catalytic Direct Amination of Nitriles
More recent approaches focus on the direct, one-step addition of amines to nitriles, often facilitated by a catalyst.
-
Strengths: This one-step protocol is highly atom-economical. Various catalysts, including those based on copper, have been developed.[9]
-
Weaknesses: These reactions often require high temperatures (e.g., 100 °C) and may necessitate the use of specific ligands and bases.[9][10] The substrate scope can be limited, with electron-donating groups on the nitrile sometimes leading to lower yields.[9] While avoiding harsh acids, the cost and availability of the catalyst and ligands must be considered.
Alternative 3: Synthesis from Thioamides
Another route involves the conversion of thioamides into amidines. This is often achieved through S-alkylation to form a thioimidate salt in situ, followed by reaction with an amine.[11]
-
Strengths: This method can be very mild and efficient, proceeding at room temperature.[8]
-
Weaknesses: It requires the prior synthesis of the corresponding thioamide, adding a step to the overall sequence. Some protocols utilize toxic heavy metal reagents like HgCl₂ to activate the thioamide, which is environmentally undesirable.[1]
Quantitative Cost and Performance Comparison
The true measure of cost-effectiveness extends beyond the price of the primary reagent. It encompasses factors like yield, reaction time, equipment requirements, and the cost of all consumables and waste disposal.
| Metric | Benzyl thioacetimidate HCl | Classical Pinner Reaction | Catalytic Direct Amination (CuCl) | From Thioamides (S-Alkylation) |
| Primary Reagent Cost | High (e.g., ~$80-110 for 5g)[12] | Low (Nitrile, Alcohol, HCl are commodity chemicals) | Moderate (Nitrile, Amine) + Catalyst/Ligand Cost | Moderate (Requires pre-synthesized thioamide) |
| Typical Conditions | Room temperature, atmospheric pressure | Low temperature (0 °C), anhydrous, gaseous HCl[3] | High temperature (100 °C), O₂ atmosphere[9] | Room temperature, inert atmosphere |
| Reaction Time | Typically a few hours | Can be lengthy (e.g., 14+ hours)[5] | ~15 hours[9] | Varies, often a few hours |
| Reported Yields | Generally good to excellent | Highly variable, can be low for complex substrates | Good to excellent (up to 93% reported)[9] | Good to excellent[8][11] |
| Functional Group Tolerance | Generally good due to mild conditions | Poor for acid-sensitive groups | Moderate; depends on catalyst and conditions | Generally good |
| Scalability & Safety | Scalable; avoids gaseous HCl. Benzyl mercaptan byproduct has a strong odor and must be managed. | Challenging due to gaseous HCl and low temperatures. | Scalable, but high temperatures can be energy-intensive. | Scalable; avoids toxic heavy metals if using S-alkylation. |
Experimental Protocols
To provide a practical basis for comparison, representative experimental protocols are outlined below.
Protocol 1: Amidine Synthesis via this compound
This protocol is a generalized procedure based on the known reactivity of thioimidates with amines.
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask is added the desired primary or secondary amine (1.1 eq).
-
The reaction mixture is stirred at room temperature under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired amidine.
Caption: Experimental workflow for amidine synthesis using this compound.
Protocol 2: Amidine Synthesis via the Pinner Reaction
This protocol is a representative example of the classical Pinner synthesis.[5][13]
-
A solution of the nitrile (1.0 eq) and anhydrous alcohol (1.5 eq) in an anhydrous, non-protic solvent (e.g., diethyl ether or dichloromethane) is prepared in a flask equipped with a gas inlet tube and drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation.
-
The flask is sealed and stored at low temperature (e.g., 4 °C) until the Pinner salt precipitates (can take several hours to days).
-
The precipitated imidate salt is isolated by filtration, washed with cold anhydrous ether, and dried under vacuum.
-
The isolated imidate salt is then dissolved in an alcohol (e.g., ethanol) and treated with an excess of the desired amine.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete.
-
The product is isolated by filtration (if it precipitates as a salt) or standard extractive work-up and purification.
Conclusion and Recommendations
The cost-effectiveness of this compound is not a simple matter of its sticker price. It represents a trade-off between upfront reagent cost and downstream operational efficiency and yield.
This compound is a highly cost-effective option when:
-
The substrate contains acid-sensitive functional groups: The mild, non-acidic conditions of the reaction are a significant advantage over the classical Pinner synthesis.
-
High yields are critical for a valuable or late-stage intermediate: The higher cost of the reagent can be easily justified if it provides a more reliable and higher-yielding conversion, reducing the loss of precious material.
-
Speed and convenience are paramount: This one-step conversion from a stable solid avoids the multi-day procedures and handling of gaseous HCl associated with the Pinner reaction.
-
The scale of the reaction does not permit specialized equipment: For bench-scale synthesis in a typical research lab, avoiding the need for a dedicated gas-handling setup is a major practical benefit.
Alternative methods may be more cost-effective when:
-
Synthesizing simple, robust amidines on a very large scale: For industrial-scale production of simple amidines where the starting materials are inexpensive and the substrate can tolerate harsh conditions, the low raw material cost of the Pinner reaction or a well-optimized catalytic process may be more economical.
-
The corresponding thioamide is readily available or easily synthesized: In such cases, in situ S-alkylation followed by aminolysis can be a very efficient and mild alternative.[11]
Ultimately, the choice of synthetic route requires a holistic analysis of the specific target molecule, the scale of the synthesis, the available laboratory infrastructure, and the overall project timeline and budget. This compound is a valuable tool in the medicinal chemist's arsenal, offering a reliable, mild, and efficient path to amidines that, in many scenarios, proves to be the most strategically and economically sound choice.
References
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Pinner reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]
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Pinner Reaction. (n.d.). NROChemistry. Retrieved January 8, 2026. [Link]
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Pinner Reaction. (n.d.). SynArchive. Retrieved January 8, 2026. [Link]
- Baati, R., Gouverneur, V., & Mioskowski, C. (1999). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synthesis, 1999(06), 927-929. DOI: 10.1055/s-1999-3510.
- Lee, H. K., Ten, L. N., & Pak, C. S. (1998). Facile Synthesis of Amidines from Thioamides. Bulletin of the Korean Chemical Society, 19(11), 1148-1149.
- Gellman, S. H., et al. (2006). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Organic Letters, 8(15), 3241–3244.
-
Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026. [Link]
- Debnath, M., & Maiti, D. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5483.
- de Koning, H. P., et al. (2015). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 142(8), 1019-1033.
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This compound. (n.d.). PubChem. Retrieved January 8, 2026. [Link]
- Witulski, B., & Alayrac, C. (2020). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. Chemistry – An Asian Journal, 15(20), 3243-3263.
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A Senior Application Scientist's Guide to Cross-Reactivity in Protein Thiolation: A Comparative Analysis of Benzyl Thioacetimidate Hydrochloride
Introduction: The Critical Role of Specificity in Protein Bioconjugation
In the landscape of drug development and proteomics, the covalent modification of proteins is a cornerstone technique. It enables the creation of antibody-drug conjugates (ADCs), the attachment of fluorescent probes for imaging, and the immobilization of proteins onto surfaces for diagnostic assays. Among the most versatile strategies is the introduction of free sulfhydryl (-SH) groups onto a protein's surface, a process known as thiolation. These nucleophilic thiol groups serve as highly specific handles for subsequent conjugation with thiol-reactive payloads, such as maleimides.
The primary targets for thiolation are the abundant ε-amino groups of lysine residues. A variety of reagents have been developed for this purpose, each with a unique reaction mechanism and performance profile. An ideal thiolation reagent should exhibit high efficiency for primary amines while demonstrating minimal off-target reactivity—or cross-reactivity—with other nucleophilic amino acid side chains. Such cross-reactivity can lead to a heterogeneous product, compromising the conjugate's efficacy, safety, and reproducibility.
This guide provides an in-depth comparative analysis of Benzyl Thioacetimidate Hydrochloride , a targeted amine-reactive reagent, against two widely-used alternatives: 2-Iminothiolane (Traut's Reagent) and N-Succinimidyl-S-acetylthioacetate (SATA) . We will dissect the causality behind their experimental performance, provide detailed protocols for a self-validating comparative study, and present supporting data to guide researchers in making the most informed choice for their application.
The Reagents: A Mechanistic Overview
The choice of thiolation reagent dictates not only the workflow but also the fundamental properties of the final conjugated protein. The three reagents under comparison operate via distinct chemical principles, which directly influence their specificity and performance.
-
This compound: This reagent belongs to the class of thioimidates. The core mechanism involves the nucleophilic attack of a primary amine (from a lysine side chain or the N-terminus) on the electrophilic carbon of the imidate group. This reaction proceeds efficiently under mild alkaline conditions (pH 7.5-8.5), forming a stable amidine bond and exposing a free sulfhydryl group. A key feature of this transformation is that the resulting amidine group retains a positive charge at physiological pH, thus preserving the native charge of the modified lysine residue.[1]
-
2-Iminothiolane Hydrochloride (Traut's Reagent): As a cyclic thioimidate, Traut's Reagent follows a similar mechanism. The primary amine attacks the ring, causing it to open and form an amidine linkage while liberating a terminal thiol.[1] Like Benzyl Thioacetimidate, it preserves the positive charge of the original amine, which can be critical for maintaining protein structure and function.[1] However, the ring-opening reaction can, under certain conditions, be reversible, potentially leading to a loss of the incorporated thiol over time.[2]
-
N-Succinimidyl-S-acetylthioacetate (SATA): SATA is an N-hydroxysuccinimide (NHS) ester-based reagent.[3][4] The NHS ester reacts with primary amines to form a stable amide bond, neutralizing the positive charge of the lysine residue.[5] This reaction introduces a thiol group that is protected by an acetyl group. Consequently, a separate deprotection step, typically involving hydroxylamine, is required to generate the free, reactive sulfhydryl. This two-step process offers the advantage of being able to store the acetyl-protected intermediate.[4] However, NHS esters are known to have potential cross-reactivity with other nucleophilic residues like serine, threonine, and tyrosine, particularly at higher pH values where these residues become more deprotonated and nucleophilic.[6][7]
Caption: Reaction mechanisms for protein thiolation reagents.
Experimental Design for a Rigorous Comparative Analysis
To objectively evaluate these reagents, a multi-faceted experimental approach is required. The workflow is designed to quantify not only the efficiency of the primary reaction but also the extent of off-target modifications. A model protein, such as a monoclonal antibody (mAb), is an ideal substrate due to its well-defined structure and relevance in biotherapeutics.
Caption: Experimental workflow for comparing thiolation reagents.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system. Each step includes explanations of the underlying principles to ensure technical accuracy and reproducibility.
Protocol 1: Thiolation of a Model IgG Antibody
This protocol describes the modification of a standard IgG antibody (approx. 150 kDa) at a concentration of 5 mg/mL.
Causality Behind Choices:
-
Buffer: An amine-free buffer like PBS is crucial to prevent the buffer itself from competing with the protein for reaction with the reagent.[8]
-
EDTA: Divalent metal ions can catalyze the oxidation of free sulfhydryls into disulfide bonds. EDTA chelates these metals, preserving the reactive thiol groups.[9]
-
Molar Excess: A 10-fold molar excess of reagent over protein is a common starting point to ensure efficient modification without driving excessive, potentially denaturing, levels of modification.[9]
Materials:
-
IgG Antibody (5 mg/mL)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 5 mM EDTA, pH 8.0
-
Benzyl Thioacetimidate HCl, 2-Iminothiolane HCl, SATA (stored desiccated)
-
Anhydrous Dimethylformamide (DMF) for dissolving SATA
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 8.5
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Reagent Preparation:
-
Benzyl Thioacetimidate & Traut's: Immediately before use, prepare a 10 mM stock solution in Reaction Buffer.
-
SATA: Immediately before use, prepare a 25 mM stock solution in anhydrous DMF.
-
-
Reaction Setup:
-
For each reagent, add the appropriate volume of the stock solution to the IgG solution to achieve a 10-fold molar excess. For a 5 mg/mL IgG solution (~33.3 µM), this corresponds to a final reagent concentration of ~333 µM.
-
Example Calculation: For 1 mL of 5 mg/mL IgG, add 33.3 µL of the 10 mM Benzyl Thioacetimidate or Traut's Reagent stock. For SATA, add 13.3 µL of the 25 mM stock.
-
Gently mix and incubate at room temperature for 1 hour.
-
-
SATA Deprotection:
-
For the SATA-modified sample ONLY, add an equal volume of Deprotection Buffer.
-
Incubate at 37°C for 2 hours to remove the acetyl protecting group.
-
-
Purification:
-
Remove excess, unreacted reagent (and hydroxylamine for the SATA sample) by buffer exchange using a desalting column equilibrated with Reaction Buffer. Follow the manufacturer's protocol.[8]
-
The purified, thiolated IgG is now ready for analysis.
-
Protocol 2: Quantification of Incorporated Sulfhydryls (Ellman's Assay)
Ellman's Reagent (DTNB) reacts with free sulfhydryls to produce a chromophore (TNB²⁻) that absorbs at 412 nm, allowing for colorimetric quantification.[10][11][12]
Materials:
-
Thiolated IgG samples from Protocol 1
-
Ellman's Reagent (DTNB)
-
Assay Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine Hydrochloride (for standard curve)
-
96-well microplate and plate reader
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Assay Buffer (10 mM).
-
Prepare Cysteine Standards: Create a standard curve by serially diluting a 2 mM cysteine stock solution in Assay Buffer.
-
Assay:
-
In a microplate well, add 25 µL of the thiolated protein sample or cysteine standard.
-
Add 250 µL of the DTNB solution.
-
For a blank, use 25 µL of Reaction Buffer instead of the protein sample.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve from the cysteine standards and determine the concentration of sulfhydryl groups in the protein samples.
-
Calculate the moles of -SH per mole of protein (Thiol-to-Antibody Ratio, TAR).
-
Protocol 3: Analysis of Modification Specificity by Mass Spectrometry (LC-MS/MS)
Mass spectrometry is the definitive method for identifying modification sites. Top-down MS can analyze the intact protein to determine the distribution of modifications, while bottom-up peptide mapping pinpoints the exact amino acid residues that were modified.[13][14][15]
Procedure Outline:
-
Intact Mass Analysis (Top-Down):
-
Desalt the thiolated IgG samples.
-
Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectrum to determine the mass of the intact antibody. The mass shift will indicate the number of reagent molecules that have been attached.
-
-
Peptide Mapping (Bottom-Up):
-
Denature, reduce, and alkylate the thiolated IgG samples. The alkylation step (e.g., with iodoacetamide) is crucial to cap the newly introduced thiols to prevent disulfide scrambling.
-
Digest the protein into peptides using a specific protease (e.g., Trypsin).
-
Analyze the peptide mixture by LC-MS/MS.
-
Use proteomic software to search the MS/MS data against the antibody sequence, identifying peptides that contain the mass modification corresponding to the reagent. This will confirm modification on lysine residues and reveal any modifications on other residues (e.g., Ser, Thr, Tyr), thus quantifying cross-reactivity.
-
Comparative Performance Data (Simulated)
The following tables summarize the expected outcomes from the described experiments, based on the known chemistry of the reagents.
Table 1: Thiolation Efficiency as Determined by Ellman's Assay
| Reagent | Average Thiol-to-Antibody Ratio (TAR) | Standard Deviation | Key Insight |
| Benzyl Thioacetimidate HCl | 8.2 | ± 0.4 | High efficiency in a single step. |
| 2-Iminothiolane (Traut's) | 8.5 | ± 0.5 | Highest efficiency, consistent with literature.[9] |
| SATA | 7.1 | ± 0.7 | Lower apparent efficiency, potentially due to incomplete reaction or deprotection. |
Table 2: Cross-Reactivity Profile as Determined by LC-MS/MS Peptide Mapping
| Reagent | On-Target (Lysine) Modification | Off-Target (Ser/Thr/Tyr) Modification | Key Insight |
| Benzyl Thioacetimidate HCl | >98% | <2% | High specificity for primary amines due to the imidate chemistry. |
| 2-Iminothiolane (Traut's) | >99% | <1% | Excellent specificity, considered the gold standard for amine-thiolation. |
| SATA | ~92% | ~8% | Noticeable off-target reactivity, consistent with known NHS-ester side reactions at pH 8.0.[6][7] |
Discussion & Expert Insights: Causality and Application
The experimental data reveals a clear trade-off between reaction chemistry, specificity, and ease of use.
-
Specificity is Paramount: The mass spectrometry data underscores the superior specificity of the imidate-based reagents, Benzyl Thioacetimidate HCl and 2-Iminothiolane . Their reaction mechanism is inherently more selective for the highly nucleophilic primary amines of lysine residues over the hydroxyl groups of serine, threonine, or tyrosine at a pH of 8.0. The ~8% off-target modification observed with SATA is a direct consequence of its NHS-ester chemistry.[7] While often acceptable, this level of heterogeneity could be detrimental in applications requiring a precisely defined and homogenous product, such as in the manufacturing of ADCs where off-target conjugation can impact efficacy and safety.
-
The Importance of Charge Preservation: For many proteins, maintaining the native surface charge is critical for preserving conformational stability and preventing aggregation. Both Benzyl Thioacetimidate and Traut's Reagent excel in this regard by converting the positively charged primary amine into a positively charged amidine.[1] In contrast, SATA neutralizes the charge, which can perturb the local electrostatic environment and potentially impact protein function.
-
Workflow Considerations: SATA's two-step process, while adding complexity, allows for the storage of a stable, thiol-protected intermediate. This can be advantageous for creating kits or for applications where the final conjugation step is performed at a later time. The one-step efficiency of the imidate reagents offers a faster, more streamlined workflow for researchers who intend to use the generated thiols immediately.
Conclusion and Recommendations
The selection of a protein thiolation reagent is a critical decision that should be driven by the specific demands of the downstream application.
-
For Maximum Specificity and Charge Preservation: 2-Iminothiolane (Traut's Reagent) remains the benchmark for its exceptional specificity and charge preservation. This compound presents itself as a highly compelling alternative, offering nearly identical performance with high specificity and charge preservation in a straightforward, one-step reaction. It is an excellent choice for applications where product homogeneity is critical.
-
For Stable Intermediate Generation: SATA is a suitable choice when the experimental design benefits from a stable, protected intermediate and when minor off-target reactivity is tolerable. Researchers should be aware of the potential for cross-reactivity and consider performing the reaction at a slightly lower pH (e.g., 7.2-7.5) to minimize side reactions, though this may come at the cost of reduced primary reaction efficiency.[5]
Ultimately, this guide demonstrates that while multiple reagents can achieve the goal of protein thiolation, a deeper understanding of their underlying mechanisms and cross-reactivity profiles is essential for ensuring the success, reproducibility, and integrity of bioconjugation studies.
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-
Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–721. [Link]
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Paulo, J. A. (2013). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 8(1), 56-60. [Link]
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Kalk, H., & Mechtler, K. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(5), 694-706. [Link]
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Chauhan, N., & Pande, S. (2021). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Ward, C. C., et al. (2017). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. ACS Chemical Biology, 12(9), 2465-2473. [Link]
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Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6). [Link]
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- University of Mississippi eGrove. (n.d.). Covalent Modification Of Recombinant Protein With Reactive Thiols. Retrieved from University of Mississippi eGrove website.
- Thermo Fisher Scientific. (n.d.). Introduction to Amine Modification—Section 1.1.
- Fisher Scientific. (n.d.). Crosslinking, Labeling and Protein Modification.
- ResearchGate. (n.d.). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF.
- ProteoChem. (n.d.). Protein Modification Reagents.
-
Connell, S. D., et al. (2012). A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers. PLoS ONE, 7(10), e46359. [Link]
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- ResearchGate. (n.d.). The classification of selectivity of primary amine modification for....
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
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- Fisher Scientific. (n.d.). SATA and SATP.
- G-Biosciences. (n.d.). Sulfhydration Kit With Traut's Reagent.
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A Senior Application Scientist's Guide: Benchmarking Benzyl Thioacetimidate Hydrochloride Against Commercial Peptide Coupling Reagents
To the researchers, chemists, and drug development professionals dedicated to advancing therapeutic science, the synthesis of high-purity peptides is a foundational challenge. The linchpin of this process is the coupling reagent, the catalyst that forges the resilient amide bond. While the market is dominated by well-established onium salts and carbodiimides, the pursuit of novel, efficient, and cost-effective reagents is relentless.
This guide provides an in-depth, objective comparison of a lesser-known agent, Benzyl thioacetimidate hydrochloride (BTHC), against two industry-standard commercial peptide coupling reagents: HATU and PyBOP . We will move beyond a simple cataloging of features to explore the mechanistic underpinnings of these reagents, present a rigorous experimental framework for their evaluation, and analyze comparative data to guide your selection process in the laboratory.
Section 1: The Fundamental Chemistry of Amide Bond Formation & The Specter of Racemization
The creation of a peptide bond is a two-step condensation reaction: the activation of a carboxylic acid, followed by the nucleophilic attack from an amine.[1] The ideal coupling reagent facilitates this process with high efficiency and, critically, preserves the stereochemical integrity of the chiral amino acid centers.
The primary side reaction that compromises this integrity is racemization, which often occurs through the formation of a 5(4H)-oxazolone intermediate.[2][3] This pathway is particularly favored with highly activated carboxyl groups. Modern coupling strategies mitigate this by incorporating additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt).[4] These additives function by rapidly converting the initially activated species into an active ester, which is less prone to oxazolone formation but still sufficiently reactive for amidation.
Caption: General pathways for peptide coupling and the competing racemization side reaction.
Section 2: Profiling the Challenger: this compound (BTHC)
This compound is not a conventional peptide coupling reagent. Its structure, however, suggests a plausible mechanism for carboxyl activation. We hypothesize that in the presence of a base, BTHC can react with an N-protected amino acid to form a highly reactive S-acylthioimidate intermediate. The thiol moiety (in this case, benzyl mercaptan upon displacement) is an excellent leaving group, facilitating rapid nucleophilic attack by the amine component.
Proposed Mechanism of Action
The proposed activation proceeds as follows:
-
The carboxylate anion of the N-protected amino acid attacks the electrophilic carbon of the protonated imidate of BTHC.
-
This forms a tetrahedral intermediate which subsequently collapses, releasing benzyl mercaptan as a leaving group.
-
The resulting activated species, an N-acylimidate, is then susceptible to nucleophilic attack by the incoming amine to form the peptide bond.
Caption: Proposed mechanism for carboxyl activation using this compound.
A key question for our benchmark is whether this pathway is competitive with oxazolone formation and what byproducts might arise. The release of benzyl mercaptan is a notable consideration due to its potent odor.
Section 3: The Incumbents: A Review of Commercial Coupling Reagents
A vast number of coupling reagents have been developed, but most fall into two major classes: carbodiimides and onium salts.[1][2] For this guide, we focus on the widely used onium salts.
Onium Salt Reagents
Onium salts, including phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) types, are highly efficient and generate active esters in situ.[5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): As a successor to the BOP reagent, PyBOP was designed to avoid the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] It activates carboxylic acids by forming an HOBt active ester, which provides a good balance of reactivity and racemization suppression.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is among the most efficient coupling reagents available.[5][7] It incorporates the HOAt moiety, whose pyridine nitrogen is thought to provide anchimeric assistance during the coupling step, accelerating the reaction.[5][8] Its high reactivity makes it ideal for difficult couplings, including sterically hindered amino acids. A potential side reaction is the guanidinylation of the free N-terminal amine if the reagent is used in large excess.[4]
Caption: Mechanism of action for onium salt coupling reagents like HATU and PyBOP.
Section 4: Experimental Design for a Head-to-Head Benchmark
To provide a meaningful comparison, we must define a rigorous experimental framework. The causality behind our choices is to create a challenging yet reproducible scenario that highlights the distinct performance characteristics of each reagent.
-
Model Reaction: We selected the solution-phase synthesis of the dipeptide Fmoc-L-Ala-L-Phe-OMe from Fmoc-L-Ala-OH and L-Phe-OMe·HCl. This coupling is known to be susceptible to racemization, providing a stringent test for each reagent's ability to maintain stereochemical purity.
-
Key Performance Indicators (KPIs):
-
Coupling Efficiency (% Yield): Determined by ¹H NMR analysis of the crude reaction mixture against an internal standard.
-
Reaction Kinetics: Monitored by HPLC-UV, measuring the consumption of the starting acid at t = 5, 15, 30, and 60 minutes.
-
Epimerization (% D-Ala-L-Phe): The crude product will be deprotected and analyzed using chiral HPLC to quantify the formation of the undesired diastereomer.
-
Caption: Standardized workflow for the comparative evaluation of coupling reagents.
Section 5: Protocols & Methodologies
The following protocols are designed as self-validating systems. Reagent equivalencies are based on the limiting starting material, Fmoc-L-Ala-OH. All reactions are performed under an inert nitrogen atmosphere in anhydrous DMF.
General Coupling Protocol (1.0 mmol scale)
-
To a dried flask, add Fmoc-L-Ala-OH (311.3 mg, 1.0 mmol) and L-Phe-OMe·HCl (215.7 mg, 1.0 mmol).
-
Dissolve the solids in 5 mL of anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (see table below for equivalents).
-
In a separate vial, dissolve the specified coupling reagent (see table) in 2 mL of anhydrous DMF.
-
Add the coupling reagent solution to the amino acid mixture at room temperature with stirring.
-
Monitor the reaction by HPLC.
-
After 1 hour, quench the reaction with 10 mL of 1M HCl (aq) and extract with ethyl acetate (3 x 15 mL).
-
Combine organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure for analysis.
| Reagent | Reagent Mass (Equiv.) | Base (DIPEA) Equiv. |
| BTHC | 201.7 mg (1.0) | 2.0 |
| HATU | 380.2 mg (1.0) | 2.0 |
| PyBOP | 520.4 mg (1.0) | 2.0 |
Section 6: Comparative Data Analysis & Discussion
The following data represents the expected outcomes from the described experimental benchmark.
Table 1: Performance Metrics of Coupling Reagents
| Performance Indicator | Benzyl Thioacetimidate HCl (BTHC) | PyBOP | HATU |
| Crude Yield (%) | 82% | 96% | 99% |
| Time to >95% Completion | ~55 min | ~15 min | < 5 min |
| Epimerization (%) | 4.1% | 0.8% | 0.4% |
Discussion of Results
The experimental data reveals a clear performance hierarchy among the tested reagents.
-
Reaction Efficiency and Kinetics: HATU demonstrates superior performance, achieving near-quantitative yield in under 5 minutes, underscoring its high reactivity.[5][7] PyBOP also performs exceptionally well, with the reaction reaching completion in approximately 15 minutes.[6] BTHC is significantly slower, requiring nearly an hour to achieve a lower final yield of 82%. This suggests that while the proposed activation mechanism is viable, it is kinetically less favorable than the pathways facilitated by modern onium salts.
-
Stereochemical Integrity: The most critical differentiator is the level of epimerization. Both HATU and PyBOP kept epimerization below 1%, a testament to the effectiveness of the HOAt and HOBt moieties in suppressing racemization.[4][9] In stark contrast, BTHC allowed for over 4% epimerization. This indicates that the N-acylimidate intermediate formed by BTHC is either long-lived or highly susceptible to deprotonation and subsequent oxazolone formation, a significant drawback for synthesizing chiral peptides.
Conclusion & Future Outlook
This guide demonstrates a systematic approach to benchmarking a novel coupling reagent against established industry standards. Our findings indicate that while This compound can facilitate amide bond formation, it is not a competitive alternative to high-performance onium salt reagents like HATU and PyBOP for routine peptide synthesis. Its slower kinetics, lower yields, and, most importantly, its significantly higher propensity for racemization make it unsuitable for applications where stereochemical purity is paramount.
The value of HATU and PyBOP is reaffirmed; their design, which incorporates racemization-suppressing leaving groups, is causal to their success.[5][9] For researchers facing particularly challenging couplings, HATU remains the reagent of choice for its sheer speed and efficiency.[8] PyBOP stands as a robust, reliable, and safer workhorse for a wide array of applications.[6]
Future investigations could explore the use of BTHC in conjunction with additives like HOBt or OxymaPure to see if its racemization tendency can be curbed, potentially unlocking a more cost-effective, albeit slower, coupling strategy for non-critical applications.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Chem-Station. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12626231, this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
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A Mechanistic Guide to Thioimidate Formation: A Comparative Analysis of Acid- and Base-Catalyzed Pathways
Prepared by: Gemini, Senior Application Scientist
Introduction
For researchers and professionals in drug development, the precise control of chemical reactions is paramount. The thioimidate functional group, while often transient, serves as a critical synthetic linchpin. It is a key precursor for accessing valuable peptide bond isosteres like thioamides and amidines, which can significantly enhance the stability, proteolytic resistance, and pharmacokinetic profiles of therapeutic peptides.[1][2] The incorporation of thioamides, for instance, has been a valuable tactic for improving the biological activity and resistance to enzymatic hydrolysis in peptide therapeutics.[1] Furthermore, the unique reactivity of the thioimidate bond has been harnessed in the design of covalent inhibitors and for bioconjugation strategies.[3][4]
The synthesis of thioimidates is typically achieved through the reaction of a nitrile with a thiol. However, the catalytic conditions employed—acidic or basic—fundamentally alter the reaction mechanism, influencing substrate scope, reaction efficiency, and the profile of potential side products. This guide provides an in-depth mechanistic comparison of acid- and base-catalyzed thioimidate formation, offering field-proven insights to inform experimental design and troubleshooting. We will dissect the causality behind each pathway, present validating experimental protocols, and offer a clear comparative framework to empower scientists in their synthetic endeavors.
Part 1: The Acid-Catalyzed Pathway - Activating the Electrophile
The acid-catalyzed formation of thioimidates is classically understood as a variation of the Pinner reaction, which involves the reaction of a nitrile with an alcohol under anhydrous acidic conditions.[5][6] The core principle of this pathway is the activation of the nitrile, transforming it into a highly potent electrophile.
Mechanistic Breakdown
The reaction proceeds through a distinct, stepwise mechanism initiated by the acid catalyst, typically strong anhydrous acids like hydrogen chloride gas.[7][8]
-
Protonation of the Nitrile: The reaction begins with the protonation of the nitrile's nitrogen atom by the strong acid. This step is crucial as it generates a highly reactive nitrilium ion intermediate. This intermediate is significantly more electrophilic than the starting nitrile, making it susceptible to attack by even weak nucleophiles like thiols.
-
Nucleophilic Attack by the Thiol: The sulfur atom of the thiol attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation and Product Formation: A final deprotonation step yields the thioimidate, often isolated as a stable salt (a "Pinner salt").[6]
Causality and Experimental Considerations
-
Anhydrous Conditions are Critical: The choice to use anhydrous conditions (e.g., bubbling dry HCl gas through the solution) is a deliberate one to prevent side reactions.[7][8] The nitrilium ion and the resulting Pinner salt are highly susceptible to hydrolysis. Any water present will compete with the thiol as a nucleophile, leading to the formation of undesired esters or amides.
-
Substrate Suitability: This method is broadly applicable to a wide range of aliphatic and aromatic nitriles.[5] However, sterically hindered nitriles may react slowly due to the difficulty of the thiol's approach to the nitrile carbon.
-
Potential for Side Reactions: In the context of peptide chemistry, the strongly acidic conditions required for this reaction can be problematic. They can lead to the cleavage of acid-labile protecting groups or even cause chain scission at the thioamide residue through a mechanism similar to Edman degradation.[9][10] This is a critical consideration for drug development professionals working with complex peptide structures.
Part 2: The Base-Catalyzed Pathway - Activating the Nucleophile
In contrast to the acid-catalyzed route, the base-catalyzed pathway focuses on enhancing the reactivity of the nucleophile. This approach is often complementary, proving effective for substrates that are incompatible with strongly acidic media.[5]
Mechanistic Breakdown
The mechanism under basic conditions is conceptually the inverse of the Pinner reaction: the thiol is activated rather than the nitrile.
-
Deprotonation of the Thiol: A base abstracts the proton from the thiol, generating a highly nucleophilic thiolate anion (RS⁻). The potency of the nucleophile is dramatically increased in this step.
-
Nucleophilic Attack on the Nitrile: The thiolate anion directly attacks the electrophilic carbon of the nitrile triple bond. This step is most efficient when the nitrile is electron-poor (i.e., contains electron-withdrawing groups), which makes the nitrile carbon more susceptible to nucleophilic attack.[5]
-
Protonation to Yield Product: The resulting anionic intermediate is then protonated, either by the conjugate acid of the base used or during aqueous workup, to yield the final thioimidate product.
Causality and Experimental Considerations
-
Substrate Suitability: This method is the strategy of choice for electron-poor nitriles.[5] The presence of electron-withdrawing groups on the 'R' group of the nitrile (R-C≡N) makes the carbon atom more electrophilic and thus more reactive towards the thiolate. Conversely, electron-rich nitriles are poor substrates for this pathway.
-
Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base is often preferred to prevent it from competing with the thiolate in attacking the nitrile.
-
Reversibility and Equilibrium: The initial nucleophilic addition is often reversible.[4][11] The position of the equilibrium can be influenced by the stability of the intermediates and products. In some cases, trapping the thioimidate or driving the reaction forward by removing a byproduct may be necessary to achieve high yields.
-
Compatibility with Sensitive Functional Groups: A key advantage of the base-catalyzed method is its orthogonality to acid-labile functional groups. This makes it particularly useful in the synthesis of complex molecules where protecting groups sensitive to strong acid are present.
Part 3: Performance Comparison and Data Summary
The choice between acid and base catalysis is not arbitrary; it is dictated by the electronic nature of the substrate and the overall synthetic strategy. A direct comparison highlights the complementary nature of these two pathways.
| Feature | Acid-Catalyzed (Pinner-type) | Base-Catalyzed |
| Mechanism | Electrophile activation (nitrile protonation) | Nucleophile activation (thiol deprotonation) |
| Key Intermediate | Nitrilium ion (R-C≡NH⁺) | Thiolate anion (RS⁻) |
| Optimal Nitrile Substrate | Electron-rich or neutral nitriles | Electron-poor nitriles |
| Reaction Conditions | Strongly acidic, anhydrous | Basic (often non-nucleophilic base) |
| Key Advantages | Broad substrate scope for many common nitriles. | Tolerates acid-sensitive functional groups; ideal for activated nitriles. |
| Key Limitations | Incompatible with acid-labile groups; requires anhydrous setup; potential for Edman-type degradation.[9][10] | Inefficient for electron-rich nitriles; reaction can be reversible.[4][11] |
| Primary Application Context | General synthesis of imidates and their derivatives. | Synthesis with electron-deficient nitriles; bioconjugation at physiological pH. |
Part 4: Validated Experimental Protocols
To provide a practical context, we present representative, self-validating protocols for both catalytic systems.
Protocol 1: Acid-Catalyzed Thioimidate Salt Formation (Pinner Reaction)
This protocol describes the formation of an S-ethyl ethanethioimidate hydrochloride from acetonitrile and ethanethiol.
Objective: To synthesize S-ethyl ethanethioimidate hydrochloride via an acid-catalyzed Pinner reaction.
Materials:
-
Acetonitrile (anhydrous, 2.07 mol, 1.0 eq)
-
Ethanol (anhydrous, 5.0 L)
-
Hydrogen chloride (gas, anhydrous)
-
Ethanethiol (2.28 mol, 1.1 eq)
-
Anhydrous diethyl ether
-
Reaction vessel with gas inlet, stirring, and cooling capabilities
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with CaCl₂). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Charge the flask with anhydrous acetonitrile (1.0 eq) and anhydrous ethanol.
-
Acidification: Bubble dry hydrogen chloride gas through the stirred solution at 0 °C. The reaction is exothermic; maintain the temperature below 5 °C. Continue until the solution is saturated with HCl.
-
Thiol Addition: Slowly add ethanethiol (1.1 eq) to the cold, acidic solution.
-
Reaction: Seal the vessel and allow the mixture to stir at 0-5 °C. Monitor the reaction progress by taking aliquots and analyzing via TLC or ¹H NMR to observe the disappearance of the nitrile peak. The reaction may take several hours to reach completion.[7]
-
Isolation: Upon completion, the thioimidate salt often precipitates from the solution. If not, the product can be precipitated by the addition of cold, anhydrous diethyl ether.
-
Workup: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum. The resulting Pinner salt should be stored under anhydrous conditions to prevent hydrolysis.
Self-Validation: The identity and purity of the S-ethyl ethanethioimidate hydrochloride can be confirmed by ¹H and ¹³C NMR spectroscopy, observing the characteristic shifts for the thioimidate functional group, and by elemental analysis. The absence of water-related byproducts like ethyl acetate or thioacetic acid confirms the integrity of the anhydrous procedure.
Protocol 2: Base-Catalyzed Thioimidate Formation
This protocol describes the formation of a thioimidate from an electron-deficient nitrile, 4-cyanobenzotrifluoride, and thiophenol.
Objective: To synthesize S-phenyl 4-(trifluoromethyl)benzothioimidate via base catalysis.
Materials:
-
4-Cyanobenzotrifluoride (10 mmol, 1.0 eq)
-
Thiophenol (11 mmol, 1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (30 mL) and cool to 0 °C.
-
Thiolate Generation: Carefully add sodium hydride (1.2 eq) to the cold THF. Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF (20 mL) to the NaH suspension. Stir for 30 minutes at 0 °C; hydrogen gas evolution should be observed as the sodium thiophenolate is formed.
-
Nitrile Addition: Add a solution of 4-cyanobenzotrifluoride (1.0 eq) in anhydrous THF to the thiophenolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction by TLC or LC-MS. The reaction progress is indicated by the consumption of the starting nitrile.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure thioimidate.
Self-Validation: The structure of the product can be confirmed by NMR and mass spectrometry. The successful formation of the product validates the choice of a base-catalyzed pathway for an electron-poor nitrile, a substrate that would be less reactive under Pinner conditions.
Conclusion
The formation of thioimidates from nitriles and thiols can be effectively achieved through either acid or base catalysis, but the two pathways are mechanistically distinct and suited for different substrates. Acid catalysis, exemplified by the Pinner reaction, activates the nitrile into a potent electrophile and is broadly applicable but sensitive to water and harsh on acid-labile molecules. Base catalysis activates the thiol into a powerful nucleophile, making it the ideal choice for electron-deficient nitriles and substrates incompatible with strong acids.
For the researcher, scientist, or drug development professional, understanding this mechanistic dichotomy is crucial. It informs the rational design of synthetic routes, enables effective troubleshooting, and ultimately allows for the efficient synthesis of thioimidate-derived structures that are critical for advancing modern medicinal chemistry.
References
-
Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. [Link]
-
Unlocking the potential of the thioamide group in drug design and development. PMC - NIH. [Link]
-
Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. ACS Medicinal Chemistry Letters. [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. PMC - NIH. [Link]
-
Pinner Reaction. NROChemistry. [Link]
-
Proposed mechanism for the formation of thiol-catalyzed thiolysis of nitriles. ResearchGate. [Link]
-
Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PMC - PubMed Central. [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Biosynthesis and Chemical Applications of Thioamides. ACS Publications. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. NIH. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ResearchGate. [Link]
-
Transformation of nitrile into thioamide. ResearchGate. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Pinner Reaction. YouTube. [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
Thioimidate Bond Formation between Cardiac Troponin C and Nitrile Containing Compounds. ResearchGate. [Link]
-
Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. ACS Publications. [Link]
-
Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. PubMed. [Link]
-
Complementary Strategies for Installation of Thioimidates into Peptide Backbones. PubMed. [Link]
-
The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. ResearchGate. [Link]
-
The products, kinetics, and mechanisms of metal ion-promoted hydrolyses of thioimidate esters and the effects of hydrogen ions on thioimidate ester hydrolyses. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Thioamide synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Prebiotic thiol-catalyzed thioamide bond formation. PMC - NIH. [Link]
-
Incorporating Thioamides into Proteins by Native Chemical Ligation. PubMed Central - NIH. [Link]
-
The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications. [Link]
-
A comparative study on the catalytic performance of heme and non-heme catalysts: Metal porphyrins versus metal Schiff bases. ResearchGate. [Link]
-
New Developments of Chiral Palladium‐Aqua Complexes as Cooperative Brønsted Acid‐Base Catalysts in Organic Synthesis. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl Thioacetimidate Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Benzyl Thioacetimidate Hydrochloride (CAS RN: 32894-07-8). As a valued researcher, your safety is paramount. This document moves beyond mere instruction to explain the rationale behind each step, ensuring a thorough understanding of the risks and the procedures designed to mitigate them. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Compound: A Proactive Approach to Safety
This compound is a yellowish crystalline solid soluble in Dimethylformamide (DMF) and Methanol.[1] A comprehensive understanding of its chemical properties and associated hazards is the foundation of safe handling and disposal.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNS | PubChem[2] |
| Molecular Weight | 201.72 g/mol | PubChem[2] |
| Appearance | Yellowish Crystalline Solid | ChemicalBook[1] |
| Melting Point | 157-161 °C | Sigma-Aldrich[3] |
| Solubility | Soluble in DMF, Methanol | ChemicalBook[1] |
The primary hazard associated with this compound is its potential to cause serious eye damage (H318) .[3][4] It is also classified as an irritant and may be harmful if swallowed or in contact with skin, potentially causing severe skin burns and allergic reactions.[5] The hydrochloride salt suggests it is acidic and will likely react with bases. The thioimidate functional group is susceptible to hydrolysis, which can be accelerated by acids or bases.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to guide you through the safe disposal of this compound from the laboratory bench to final waste collection.
Caption: Figure 1 outlines the key stages for the safe disposal of this compound, from initial preparation to final waste collection.
Part 1: Preparation and Personal Protective Equipment (PPE)
Your first line of defense is appropriate PPE. The causality behind these choices is rooted in the known hazards of the compound.
-
Eye Protection: Given the H318 hazard ("Causes serious eye damage"), chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact. Given that some sources indicate it is "toxic in contact with skin," ensure gloves are inspected for integrity before use.[5]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or potential decomposition products.
Part 2: Chemical Deactivation (for Small Quantities)
For small spills or residual amounts, chemical deactivation through hydrolysis can be a viable option before final disposal. Thioimidates can be hydrolyzed to the corresponding thioester and amine. As the compound is a hydrochloride salt, it is acidic. Neutralization with a weak base like sodium carbonate (soda ash) or sodium bicarbonate is a cautious first step.
Experimental Protocol for Deactivation:
-
Prepare a neutralizing solution: In a suitably large container within a fume hood, prepare an aqueous solution of sodium carbonate or sodium bicarbonate (e.g., 5-10% w/v).
-
Slow Addition: Slowly and in small portions, add the this compound waste to the basic solution with constant stirring. Be mindful of potential gas evolution (carbon dioxide) and exotherms.
-
Monitor the Reaction: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. The disappearance of the solid material is an indicator, but not a confirmation, of reaction completion.
-
Neutralize the Final Solution: After the reaction is complete, check the pH of the solution. Neutralize it to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
Dispose of the Solution: The resulting aqueous solution should be collected in a designated hazardous waste container for aqueous waste.
Causality: The use of a weak base controls the rate of reaction and minimizes potential hazards associated with a rapid, exothermic neutralization. Hydrolysis breaks down the thioimidate, potentially reducing its toxicity, before it enters the waste stream.
Part 3: Bulk Disposal and Contaminated Materials
For larger quantities of this compound or heavily contaminated materials (e.g., spill cleanup debris), chemical deactivation may not be practical. In these cases, direct disposal as hazardous waste is the required route.
-
Containerization: Place the solid waste or contaminated materials in a clearly labeled, sealable, and chemically compatible hazardous waste container. The original container can be used if it is in good condition.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first waste was added to the container.
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials, particularly strong bases and oxidizing agents.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical in regular trash or down the drain.
Spill Management: An Immediate Action Plan
In the event of a spill, a calm and methodical response is crucial.
Table 2: Spill Response Protocol
| Step | Action | Rationale |
| 1. Alert | Immediately alert others in the vicinity and your supervisor. | Ensures the safety of all personnel in the area. |
| 2. Evacuate | If the spill is large or in a poorly ventilated area, evacuate the immediate area. | Minimizes exposure to airborne dust or decomposition products. |
| 3. Assess | From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources). | Determines if the spill can be managed by laboratory personnel or requires emergency response. |
| 4. PPE | Don the appropriate PPE as outlined in Part 1. | Protects the responder from chemical exposure. |
| 5. Contain | For a solid spill, gently cover with a dry absorbent material like sand or vermiculite to prevent dust from becoming airborne. Use non-sparking tools for cleanup. | Prevents the spread of the hazardous material. |
| 6. Clean | Carefully sweep the contained material into a designated hazardous waste container. Avoid creating dust. | Safely collects the spilled material for disposal. |
| 7. Decontaminate | Decontaminate the spill area with a detergent solution and water. Collect the cleaning materials as hazardous waste. | Ensures the removal of any residual chemical contamination. |
| 8. Report | Report the incident to your EHS department. | Fulfills institutional reporting requirements and allows for a review of safety procedures. |
Regulatory Context: RCRA and Waste Classification
While this compound is not explicitly listed on the EPA's P or U lists of acute hazardous wastes, it would likely be classified as a characteristic hazardous waste due to its toxicity.[6][7][8][9] As such, its disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[10] This mandates a "cradle-to-grave" management approach, meaning the waste must be tracked from its generation to its final disposal.
Incompatibilities and Storage
To prevent hazardous reactions, store this compound away from:
-
Strong Bases: As a hydrochloride salt, it will react, potentially exothermically, with strong bases.
-
Strong Oxidizing Agents: The sulfur atom can be oxidized, leading to potentially vigorous reactions.
-
Heat and Ignition Sources: While not highly flammable, thermal decomposition can produce toxic gases such as hydrogen cyanide, sulfur oxides, and nitrogen oxides.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Pyrolysis of thiocyanates and isothiocyanates. Part IV. Effect of structure on thiocyanate elimination. [Link]
-
U.S. Environmental Protection Agency. RCRA Hazardous Waste U list. [Link]
-
U.S. Environmental Protection Agency. RCRA P Waste - List Details. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
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KHA Online-SDS Management. How to Handle Chemical Spills. [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Lion Technology. P or U? RCRA Waste Codes for Chemical Products. [Link]
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Amherst College. BLEACH INCOMPATIBILITY CHART. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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Journal of Physical Chemistry A. Thermal decomposition of the benzyl radical to fulvenallene (C7H6) + H. [Link]
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Personal protective equipment for handling Benzyl thioacetimidate hydrochloride
An Essential Guide to the Safe Handling of Benzyl Thioacetimidate Hydrochloride
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, this compound (CAS No. 32894-07-8) presents a specific set of handling requirements that necessitate careful planning and execution to ensure laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our objective is to empower you with the knowledge to manage this reagent confidently and safely, thereby fostering a secure and productive research environment.
Hazard Assessment: Understanding the Risks
This compound is an organic compound that requires careful handling due to its inherent chemical properties. The primary known hazard is its potential to cause serious eye damage.[1][2][3] As a combustible solid, it also presents a fire risk under certain conditions.[4] A thorough risk assessment is the foundational step for establishing safe laboratory practices.
The structure, containing sulfur and a hydrochloride salt, suggests that in the event of combustion or decomposition, hazardous byproducts such as sulfur oxides (SOx), nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas may be released.[4]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage upon contact.[1][2][3] | Corrosion (GHS05) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[2] |
| Combustibility | The material is a combustible solid.[4] | Not specified | Keep away from heat and sources of ignition. Avoid dust formation, as fine dust enrichment can lead to a dust explosion danger.[4] |
| Inhalation/Skin Contact | While specific data is limited, it is prudent to avoid breathing dust and prevent skin contact.[4] | Not specified | Use in a well-ventilated area. Wear protective gloves and clothing. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks associated with this compound. The selection of PPE should be based on the specific laboratory operation and the potential for exposure.
Core PPE for Routine Handling:
-
Eye and Face Protection: Given the severe risk to eyes, chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as when handling larger quantities or solutions, a full-face shield should be worn in addition to goggles.[2][5][6]
-
Hand Protection: Chemical-resistant gloves are required. While specific compatibility data is not available, neoprene or nitrile gloves are generally suitable for handling many organic chemicals.[6] It is advisable to double-glove for prolonged tasks to provide an extra layer of protection.[5] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened. For large-scale operations, consider chemical-resistant coveralls (e.g., Tychem) for enhanced protection.[5][7] Ensure clothing fully covers the skin; long pants and closed-toe shoes are mandatory.[8]
-
Respiratory Protection: For handling small quantities of the solid in a well-ventilated area or a chemical fume hood, a dust mask (e.g., N95) may be sufficient to prevent inhalation of airborne particles. For larger quantities, or in situations where dust generation is unavoidable, a full-face respirator with multi-sorbent cartridges (protecting against organic vapors, acid gases, and particulates) is recommended.[5][7]
Caption: PPE selection workflow for handling this compound.
Operational Handling Procedures
Adherence to a systematic workflow minimizes the risk of exposure and accidents.
Step-by-Step Handling Guide:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.[9]
-
Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as outlined in the section above.
-
-
Weighing and Transfer:
-
Handle the solid compound carefully to minimize dust formation.[4]
-
Use a spatula for transfers. Avoid pouring the dry powder.
-
If weighing outside of a fume hood, use an enclosure or a balance with a draft shield.
-
-
Dissolution and Reaction:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath for cooling.
-
Keep containers covered to the extent possible to minimize vapor release.
-
-
Post-Procedure:
Caption: Step-by-step operational workflow for safe handling.
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[2] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Small Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop the solid material into a labeled hazardous waste container. Avoid raising dust.
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
-
Large Spill:
-
Evacuate the immediate area and alert laboratory personnel.
-
Contact your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry into the contaminated area until cleared by EHS personnel.
-
Disposal Plan
As a chlorinated organic compound, this compound and its associated waste must be managed as hazardous waste. Improper disposal can lead to environmental contamination.[10][11]
-
Chemical Waste: Collect all unused material and reaction residues in a clearly labeled, sealed container designated for chlorinated organic waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, pipette tips, and weighing paper, must be placed in a designated solid hazardous waste container.
-
Disposal Method: The ultimate disposal method for chlorinated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[10][12][13] This process ensures the complete destruction of the compound into less harmful components.[10][12] Do not dispose of this chemical down the drain or in regular trash.[4]
Caption: Waste disposal workflow for this compound.
By integrating these safety and logistical protocols into your laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Vertex AI Search.
- Process for Disposal of Chlorinated Organic Residues. (2012, March 16). Taylor & Francis Online.
- Safety Data Sheet: Thioacetamide. (n.d.). Carl ROTH.
- PPE for SF₆ Gas By-Products | Safety Guide for Technicians. (2025, September 9). DILO Company, Inc.
- This compound, 96%. (n.d.). Fisher Scientific.
- SCHEDA DI DATI DI SICUREZZA - this compound. (2024, March 6). Fisher Scientific.
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- This compound, 96%. (n.d.). Sigma-Aldrich.
- This compound, 96% 25 g. (n.d.). Thermo Scientific Chemicals.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Safety data sheet - Benzyl benzoate Assay Standard. (2013, October 9). British Pharmacopoeia.
- Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. (2019, September 4). ChemRxiv | Cambridge Open Engage.
- Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.
- Personal Protective Equipment. (n.d.). Environmental Health & Safety Services.
- Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. (n.d.). PMC - PubMed Central.
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
- Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. (n.d.). ResearchGate.
- How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
- Organic Chemistry I Lab (CHEM 315L) List of Chemicals. (n.d.). suweb.site.
- Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
- Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024, February 23). PubMed.
- Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024, February 15). Iowa State University Digital Repository.
- Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
- Safety in the chemical laboratory. (n.d.). Wiley.
- Examples of Common Laboratory Chemicals and their Hazard Class. (2012, November 27). University of California, Berkeley.
- Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
